molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Cat. No.: B056782
CAS No.: 4424-20-8
M. Wt: 147.22 g/mol
InChI Key: MWVMYAWMFTVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a versatile and valuable nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and neuroscience research. This benzazepine core structure serves as a privileged pharmacophore for the design and synthesis of novel biologically active compounds. Its primary research value lies in its role as a key synthetic intermediate and building block for the development of ligands targeting G-protein coupled receptors (GPCRs), particularly within the central nervous system. The seven-membered azepine ring fused to a benzene ring provides a semi-rigid structure that can be functionalized at multiple positions, allowing researchers to fine-tune molecular properties and explore structure-activity relationships (SAR).

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMYAWMFTVYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362774
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-20-8
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrahydro-1H-benzo(d)azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrahydro-1H-benzo[d]azepine, a heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring, serves as a foundational scaffold in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research and development in this area.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for experimental design and compound handling.

PropertyValueSource
IUPAC Name 2,3,4,5-tetrahydro-1H-3-benzazepine[1]
CAS Number 4424-20-8[1][2]
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Boiling Point 65 °C at 0.1 mmHg[3]
Melting Point Not available
Density 0.981 g/cm³
Refractive Index 1.53
Solubility Not available

Synthesis of this compound

General Synthetic Approach: Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be conceptually extended to the formation of the analogous seven-membered ring of the benzo[d]azepine system.[3][4] This would typically involve the acylation of a γ-phenylpropylamine followed by cyclization and subsequent reduction.

Logical Workflow for a Hypothetical Synthesis:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski type) cluster_2 Step 3: Reduction A γ-Phenylpropylamine C N-(3-Phenylpropyl)acetamide A->C Acylation B Acylating Agent (e.g., Acetyl Chloride) B->C E 1,2,4,5-Tetrahydro-3H-benzo[d]azepine intermediate C->E Intramolecular Cyclization D Dehydrating Agent (e.g., POCl₃, P₂O₅) D->E G This compound E->G Reduction of Imine F Reducing Agent (e.g., NaBH₄) F->G

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Substituted Tetrahydro-1H-benzo[e][5][6]diazepine Derivative

While a specific protocol for the title compound is elusive, the following procedure for a related benzodiazepine derivative illustrates the key steps of cyclization and characterization that are broadly applicable.[5]

Synthesis of Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][6][7]diazepine-4-carboxylate [5]

  • Materials: Starting azetidine-fused 1,4-benzodiazepine, methyl chloroformate, acetonitrile.

  • Procedure:

    • To a solution of the starting azetidine-fused 1,4-benzodiazepine in acetonitrile, add methyl chloroformate.

    • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterization: The final product was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point of the white solid was determined to be 162–163 °C.[5]

Biological Activity and Pharmacological Profile

The this compound scaffold is a component of molecules with demonstrated biological activity.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of this compound have been synthesized and evaluated as potent and selective inhibitors of anaplastic lymphoma kinase (ALK).[8] ALK is a receptor tyrosine kinase that, when aberrantly activated, is a driver in several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.

Signaling Pathway Implication:

ALK_Inhibition cluster_pathway ALK Signaling Pathway ALK ALK Receptor STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,3,4,5-Tetrahydro-1H- benzo[d]azepine Derivative Inhibitor->ALK

Caption: Inhibition of the ALK signaling pathway by a benzo[d]azepine derivative.

Anticholinesterase Activity

Some studies have suggested that certain benzo[b]azepine derivatives exhibit weak anticholinesterase activity in vitro. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

Experimental Protocols for Biological Assays

ALK Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a compound against ALK, which can be adapted for this compound derivatives. This protocol is based on a luminescent kinase assay that measures the amount of ADP produced.[9]

Experimental Workflow:

ALK_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection A Dilute ALK enzyme, substrate, ATP, and inhibitor in kinase buffer B Add inhibitor (or DMSO) and enzyme to plate C Initiate reaction by adding substrate/ATP mix B->C D Add ADP-Glo™ Reagent to deplete unused ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Measure luminescence E->F

Caption: Workflow for an ALK kinase inhibition assay.

  • Materials:

    • ALK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

    • ALK enzyme

    • Substrate (e.g., a generic kinase substrate)

    • ATP

    • Test compound (this compound derivative)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Dilute the ALK enzyme, substrate, ATP, and test compound to the desired concentrations in Kinase Buffer.

    • In a 384-well plate, add 1 µl of the test compound solution or DMSO (for control).

    • Add 2 µl of the diluted ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening acetylcholinesterase inhibitors.[6][10]

  • Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6] The rate of color formation is proportional to the enzyme activity.

  • Materials:

    • 0.1 M Sodium phosphate buffer, pH 8.0[6]

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine (ATCh), substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

    • Test compound

  • Procedure:

    • Prepare solutions of the AChE enzyme, ATCh, DTNB, and the test compound in the phosphate buffer.

    • In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound (or solvent for control).

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[6][10]

    • Initiate the reaction by adding the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.[6]

    • Calculate the percentage of inhibition caused by the test compound at different concentrations to determine its IC₅₀ value.

Characterization Methods

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Conformational studies of N-substituted 2-benzazepines have been conducted using variable temperature NMR.[11]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its core physicochemical properties and provided an overview of its synthesis and known biological activities, with a focus on its potential as a source of ALK and cholinesterase inhibitors. The detailed experimental protocols and workflows are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential.

References

The Core Physicochemical Characteristics of Tetrahydrobenzazepines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydrobenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and numerous research compounds. These seven-membered nitrogen-containing heterocycles, fused to a benzene ring, exhibit a wide range of biological activities, targeting receptors and enzymes crucial in neuroscience, cardiovascular disease, and metabolic disorders. Understanding and optimizing the physicochemical properties of this scaffold is paramount for developing safe and effective drug candidates. This technical guide provides an in-depth overview of the key physicochemical characteristics of tetrahydrobenzazepines, detailed experimental protocols for their determination, and a look into the relevant biological signaling pathways.

Key Physicochemical Parameters

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. For tetrahydrobenzazepines, the most critical parameters include the acid dissociation constant (pKa), lipophilicity (logP/D), aqueous solubility, and solid-state properties like melting point and polymorphism. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Data Presentation: Physicochemical Properties of Marketed Tetrahydrobenzazepine Drugs

To provide a quantitative perspective, the table below summarizes the key physicochemical properties of three well-characterized, marketed drugs based on the tetrahydrobenzazepine scaffold: Fenoldopam, Lorcaserin, and Benazepril.

PropertyFenoldopamLorcaserinBenazepril
Chemical Structure 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol(R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine(3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid
Molecular Formula C₁₆H₁₆ClNO₃C₁₁H₁₄ClNC₂₄H₂₈N₂O₅
Molecular Weight ( g/mol ) 305.75 (free base)195.69 (free base)424.5 (free base)
Melting Point (°C) Not specified~99 °C[1]148-149 °C (free base)[2]; 181-190 °C (HCl salt)[3]
pKa 8.12[4]9.53[1] / 9.98 (estimated)[5]Not specified
logP (n-octanol/water) 2.0[6] / 2.4[6][7]2.56[1] / 2.7 (computed)[5]3.3 (computed)[2] / 3.50[3]
Aqueous Solubility Sparingly soluble in water[8][9]. Soluble to 10 mM in water (as HCl salt).>400 mg/mL[5]Soluble in water (as HCl salt)[3][10]. 19 mg/mL (free base)[2].
Primary Mechanism of Action Selective Dopamine D1 Receptor Agonist[6][11]Selective Serotonin 5-HT₂C Receptor Agonist[12][13]Angiotensin-Converting Enzyme (ACE) Inhibitor (Prodrug)[2]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. Below are detailed, generalized protocols for key experiments, which can be adapted for specific tetrahydrobenzazepine derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[14]

Objective: To determine the pKa value(s) of a tetrahydrobenzazepine compound in an aqueous medium.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Tetrahydrobenzazepine sample (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, degassed (e.g., by nitrogen purge) water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

  • Sample Preparation: Accurately weigh and dissolve the tetrahydrobenzazepine sample in degassed, deionized water to prepare a solution of known concentration (typically 1 mM).[15][16] If solubility is limited, a co-solvent (e.g., methanol) may be used, but the results will be for that specific solvent system.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel. Add KCl solution to maintain a constant ionic strength.[15][16] Place the vessel on the magnetic stirrer and immerse the pH electrode.

  • Initial pH Adjustment: For a basic tetrahydrobenzazepine, adjust the initial pH of the solution to an acidic value (e.g., pH 1.8-2.0) using the standardized 0.1 M HCl.[15][16] This ensures the amine is fully protonated at the start.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (aliquots).[17] After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[15]

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) to identify the equivalence point(s), which appear as peaks.

    • The pKa is equal to the pH at the half-equivalence point. For a monoprotic base, this is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

  • Replicates: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[15][16]

Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and ADMET properties. The n-octanol/water partition coefficient (P) and its logarithm (logP) are the standard measures. The shake-flask method is the gold-standard for logP determination.[18]

Objective: To determine the n-octanol/water partition coefficient (logP) of a neutral tetrahydrobenzazepine.

Materials:

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Buffered aqueous solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Tetrahydrobenzazepine sample (high purity)

  • Centrifuge tubes or separatory funnels

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[18]

  • Sample Preparation: Prepare a stock solution of the tetrahydrobenzazepine in the pre-saturated n-octanol. The concentration should be chosen to ensure accurate quantification in both phases after partitioning.

  • Partitioning:

    • Add a precise volume of the n-octanol stock solution to a centrifuge tube.

    • Add a precise volume of the pre-saturated aqueous buffer to the tube (e.g., at a 1:1 volume ratio).

    • Cap the tube securely and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[1]

  • Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases. This step is critical to avoid cross-contamination.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

    • Dilute each aliquot appropriately with a suitable solvent.

    • Analyze the concentration of the tetrahydrobenzazepine in each diluted aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the equilibrium concentration of the compound in the n-octanol phase ([C]oct) and in the aqueous phase ([C]aq).

    • The partition coefficient, P, is calculated as: P = [C]oct / [C]aq

    • The logP is then calculated as: logP = log₁₀(P)

  • Replicates: Perform the experiment in triplicate to ensure accuracy.

Visualization of Workflows and Signaling Pathways

Understanding the logical flow of experiments and the biological context of drug action is crucial. The following diagrams, rendered using Graphviz, illustrate a typical physicochemical characterization workflow and a key signaling pathway targeted by tetrahydrobenzazepines.

Experimental and Logical Workflows

A systematic approach is necessary for the comprehensive physicochemical profiling of a novel tetrahydrobenzazepine candidate.

G Physicochemical Characterization Workflow for Tetrahydrobenzazepines cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physchem Physicochemical Profiling cluster_decision Decision Making synthesis Synthesis of Tetrahydrobenzazepine Analog purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms Structure Confirmation (NMR, MS) purification->nmr_ms purity Purity Assessment (HPLC, >95%) nmr_ms->purity pka pKa Determination (Potentiometric Titration) purity->pka logp Lipophilicity (logP/D) (Shake-Flask or HPLC) purity->logp solubility Aqueous Solubility (Equilibrium Method) purity->solubility solid_state Solid-State Analysis (DSC, XRD, TGA) purity->solid_state data_analysis Data Analysis & ADMET Prediction pka->data_analysis logp->data_analysis solubility->data_analysis solid_state->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Physicochemical characterization workflow.
Biological Signaling Pathways

Many tetrahydrobenzazepines, such as Fenoldopam and the antagonist SCH-23390, exert their effects by modulating dopamine D1 receptors. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade mediated by adenylyl cyclase.

G Simplified Dopamine D1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Dopamine Dopamine or Agonist (e.g., Fenoldopam) Dopamine->D1R binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene promotes

Dopamine D1 receptor signaling pathway.

The tetrahydrobenzazepine framework remains a highly valuable scaffold in modern drug discovery. A thorough and early characterization of its physicochemical properties is not merely a formality but a critical step that dictates the ultimate success of a development program. By employing robust experimental protocols to determine key parameters such as pKa, logP, and solubility, and by understanding the biological pathways these molecules modulate, researchers can more effectively design and select candidates with optimized ADMET profiles, increasing the probability of advancing new, safe, and effective medicines to the clinic.

References

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Synthesis, Pharmacological Evaluation, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2,3,4,5-tetrahydro-1H-benzo[d]azepine and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this benzazepine scaffold. This document outlines key chemical identifiers, detailed experimental protocols for its synthesis and pharmacological evaluation, and visual representations of its engagement with critical signaling pathways.

Core Compound Identifiers

This compound is a heterocyclic compound that serves as a foundational structure for a variety of pharmacologically active molecules. Its chemical identifiers are summarized in the table below for easy reference.

IdentifierValueReference
CAS Number 4424-20-8[1][2][3]
Molecular Formula C₁₀H₁₃N[1][2]
Molecular Weight 147.22 g/mol [1][2]
IUPAC Name 2,3,4,5-tetrahydro-1H-3-benzazepine[1]
InChI InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2[1]
InChIKey MWVMYAWMFTVYED-UHFFFAOYSA-N[1]
SMILES C1CC2=CC=CC=C2CCN1
PubChem CID 1400243[1]
EC Number 807-686-8[1]
DTXSID DTXSID80362774[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for the pharmacological evaluation of its derivatives.

Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

While the specific synthesis of the [d] isomer is less commonly detailed, a general and illustrative synthesis for the related 2,3,4,5-tetrahydro-1H-benzo[b]azepine is provided below, based on common synthetic strategies for benzazepines. This multi-step synthesis involves the formation of an oxime, a Beckmann rearrangement to form a lactam, and subsequent reduction to the desired benzazepine.

Step 1: Oxime Formation from 1-Tetralone

  • To a solution of 1-tetralone in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 3,4-dihydro-1(2H)-naphthalenone oxime, is isolated by precipitation or extraction.

Step 2: Beckmann Rearrangement to 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

  • Dissolve the oxime from Step 1 in an appropriate solvent, such as dichloromethane.

  • Add a reagent that facilitates the Beckmann rearrangement, such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl₅), to the solution.

  • The reaction mixture is typically heated to promote the rearrangement. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled and treated with water to precipitate the lactam product, 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. The product is then collected by filtration.

Step 3: Reduction of the Lactam to 2,3,4,5-Tetrahydro-1H-benzo[b]azepine

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve the lactam from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reduction.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

  • The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography to yield the final product, 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Pharmacological Evaluation Protocols

Derivatives of this compound have shown significant activity as inhibitors of Anaplastic Lymphoma Kinase (ALK) and as modulators of dopamine and serotonin receptors. The following are representative protocols for assessing these activities.

Anaplastic Lymphoma Kinase (ALK) Inhibition Assay

This protocol describes a general kinase assay to determine the inhibitory activity of a test compound against ALK.

  • Reagents and Materials :

    • Recombinant ALK enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]

    • ATP

    • Substrate (e.g., a fluorescently labeled peptide)

    • Test compound

    • 384-well plates

    • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)[4]

  • Procedure : a. Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer. b. Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. c. Add the ALK enzyme to the wells. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[4] f. Stop the reaction and measure the signal (e.g., luminescence or fluorescence) using a plate reader. g. The percentage of inhibition is calculated relative to the control wells (enzyme with vehicle). h. The IC₅₀ value is determined by fitting the dose-response data to a suitable equation.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[5][6]

  • Reagents and Materials :

    • Membrane preparation from cells expressing the human dopamine D2 receptor.

    • Radioligand (e.g., [³H]spiperone).[7]

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).[5]

    • Non-specific binding determinant (e.g., 10 µM haloperidol).[5]

    • Test compound.

    • 96-well plates.

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Cell harvester.

    • Scintillation counter.

  • Procedure : a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding determinant. c. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8] d. Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. e. Wash the filters with ice-cold wash buffer. f. Dry the filters and place them in scintillation vials with a scintillation cocktail. g. Measure the radioactivity using a scintillation counter. h. Calculate the specific binding by subtracting the non-specific binding from the total binding. i. Determine the Ki value of the test compound by analyzing the competition binding data.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the serotonin 5-HT2A receptor by monitoring changes in intracellular calcium.

  • Reagents and Materials :

    • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[9]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • 5-HT2A receptor agonist (e.g., serotonin).

    • Test compound.

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescent plate reader with an injector.

  • Procedure : a. Seed the cells in the microplates and allow them to attach overnight. b. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. c. Prepare serial dilutions of the test compound and add them to the cells. Incubate for a specified pre-incubation time. d. Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence. e. Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells. f. Continue to record the fluorescence to measure the calcium response. g. Determine the peak fluorescence response for each well after agonist addition. h. Normalize the response and plot it against the log concentration of the test compound. i. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for inhibitor screening.

ALK_Signaling_Pathway Ligand Ligand (e.g., ALKAL) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds P_ALK Phosphorylated ALK (Dimerized) ALK->P_ALK Dimerization & Autophosphorylation PLCg PLCγ P_ALK->PLCg JAK JAK P_ALK->JAK PI3K PI3K P_ALK->PI3K RAS RAS P_ALK->RAS Inhibitor 2,3,4,5-Tetrahydro-1H- benzo[d]azepine Derivative Inhibitor->P_ALK Inhibits PLCg->P_ALK JAK->P_ALK STAT STAT JAK->STAT Activates PI3K->P_ALK AKT AKT PI3K->AKT Activates RAS->P_ALK RAF RAF RAS->RAF Activates P_STAT Phosphorylated STAT STAT->P_STAT Phosphorylation mTOR mTOR AKT->mTOR Activates MEK MEK RAF->MEK Activates Nucleus Nucleus P_STAT->Nucleus Translocates mTOR->Nucleus Impacts Translation ERK ERK MEK->ERK Activates ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates Antagonist Benzazepine Antagonist Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Receptor_Signaling Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq Protein HT2AR->Gq Activates Antagonist Benzazepine Antagonist Antagonist->HT2AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (e.g., Kinase Assay) Start->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification DoseResponse Dose-Response and IC₅₀ Determination HitIdentification->DoseResponse Hits End End HitIdentification->End No Hits SecondaryAssay Secondary Assays (e.g., Cell-Based Assays) DoseResponse->SecondaryAssay LeadSelection Lead Selection SecondaryAssay->LeadSelection LeadSelection->DoseResponse Refine LeadOptimization Lead Optimization (SAR Studies) LeadSelection->LeadOptimization Leads Preclinical Preclinical Development LeadOptimization->Preclinical Preclinical->End

Caption: General Experimental Workflow for Inhibitor Screening.

References

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, a heterocyclic compound that serves as a core scaffold in the development of various pharmacologically active agents. This document details its alternative names, summarizes its known biological activities, presents a representative synthetic protocol, and visualizes its associated signaling pathways.

Alternative Names and Identifiers

This compound is known by several alternative names and chemical identifiers, which are crucial for accurate identification in research and development.

Identifier TypeValue
IUPAC Name 2,3,4,5-tetrahydro-1H-3-benzazepine
CAS Number 4424-20-8
PubChem CID 1400243
ChEMBL ID CHEMBL253155
Synonyms 1,2,4,5-Tetrahydro-3H-3-benzazepine, 5-Azabenzocycloheptene

Pharmacological Profile and Biological Activities

While comprehensive quantitative data for the parent compound, this compound, is limited in publicly available literature, its derivatives have been extensively studied, revealing a range of biological activities. The core tetrahydro-benzazepine scaffold is a key pharmacophore that interacts with several important biological targets.

Target/ActivityDescriptionQuantitative Data for Derivatives (Examples)
5-HT2C Receptor Derivatives of this compound have been investigated as agonists of the 5-hydroxytryptamine 2C (5-HT2C) receptor, which is involved in the regulation of mood, appetite, and cognition.[1]For a 1,9-alkano-bridged derivative, pKi values for the 5-HT1A receptor were reported to be in the range of 7.9-8.1.[2]
NMDA Receptor The tetrahydro-1H-3-benzazepine scaffold has been utilized in the development of imaging agents for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurological disorders.A radiofluorinated congener of 2,3,4,5-tetrahydro-1H-3-benzazepine showed selectivity for GluN2B-rich brain regions.
Anaplastic Lymphoma Kinase (ALK) The 2,3,4,5-tetrahydro-benzo[d]azepine fragment has been incorporated into a novel class of 2,4-diaminopyrimidines that act as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a target in certain types of cancer.An orally bioavailable analogue displayed antitumor efficacy in anaplastic large cell lymphoma (ALCL) xenograft models in mice.
Anticholinesterase Activity The parent compound has been reported to exhibit weak anticholinesterase activity in vitro.[1]Specific IC50 values for the parent compound are not readily available.

Experimental Protocols: Synthesis of the Tetrahydro-1H-benzo[d]azepine Core

The synthesis of the this compound core can be achieved through various synthetic routes. One common approach is the Pictet-Spengler reaction and its variations, which involve the cyclization of a β-arylethylamine with a carbonyl compound. Below is a representative, generalized protocol for the synthesis of a tetrahydro-benzazepine derivative, which can be adapted for the parent compound.

General Procedure for the Synthesis of a Tetrahydro-benzazepine Derivative via Pictet-Spengler Reaction:

  • Formation of the Imine Intermediate: A solution of a substituted phenethylamine (1 equivalent) and an appropriate aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or dichloromethane) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cyclization: To the solution containing the imine intermediate, a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) is added. The reaction mixture is then heated to reflux. The progress of the cyclization is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydro-benzazepine derivative.

Note: The specific reaction conditions, including solvent, temperature, and catalyst, may need to be optimized depending on the specific substrates used.

Signaling Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific receptor signaling pathways. The following diagrams illustrate the key signaling cascades associated with the 5-HT2C receptor, NMDA receptor, and ALK.

G 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2C_R 5-HT2C Receptor Gq_11 Gq/11 5HT2C_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Agonist 5-HT or Agonist Agonist->5HT2C_R Binds to

Figure 1: Canonical 5-HT2C receptor signaling cascade.[3][4]

G NMDA Receptor Signaling Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm NMDAR NMDA Receptor Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Allows Mg2_block Mg²⁺ Block Mg2_block->NMDAR Blocks Channel Calmodulin Calmodulin Ca2_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Depolarization Membrane Depolarization Depolarization->Mg2_block Relieves

Figure 2: Key elements of the NMDA receptor signaling pathway.[5][6]

G Anaplastic Lymphoma Kinase (ALK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Gene Transcription Ligand Ligand or Fusion Protein Ligand->ALK Activates

Figure 3: Major downstream signaling cascades of the ALK receptor.[7][8][9]

References

An In-depth Technical Guide to the Synthesis and Properties of 5-Azabenzocycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azabenzocycloheptene, systematically known as 2,3,4,5-tetrahydro-1H-3-benzazepine, is a pivotal heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention, most notably for their potent and selective agonist activity at the serotonin 5-HT2C receptor, leading to the development of therapeutic agents for obesity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of the 5-Azabenzocycloheptene core, with a focus on experimental methodologies and data presentation for the research and drug development community.

Introduction

The 5-Azabenzocycloheptene (2,3,4,5-tetrahydro-1H-3-benzazepine) framework is a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring. This structural motif is of significant interest in the design of centrally acting therapeutic agents due to its conformational flexibility and ability to present substituents in a defined three-dimensional space, allowing for specific interactions with biological targets.

A prominent example of a drug molecule featuring this core is Lorcaserin, a selective 5-HT2C receptor agonist formerly used for weight management.[1][2] The synthesis and functionalization of the 5-Azabenzocycloheptene ring system are therefore of great importance for the exploration of new chemical entities with potential therapeutic applications.

Physicochemical Properties

The fundamental properties of the parent 5-Azabenzocycloheptene molecule are summarized in the table below. These properties are essential for its handling, characterization, and further chemical modifications.

PropertyValueReference
Molecular Formula C₁₀H₁₃N[3]
Molecular Weight 147.22 g/mol [4]
CAS Number 4424-20-8[4]
Appearance Neat[3]
Boiling Point 258.8 °C at 760 mmHg
Density 0.981 g/cm³
Refractive Index 1.53
Flash Point 114.9 °C
InChI InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2[3]
SMILES C1CNCCC2=CC=CC=C21

Synthesis of the 5-Azabenzocycloheptene Core

Several synthetic strategies have been developed to construct the 5-Azabenzocycloheptene ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include intramolecular cyclization reactions such as the Heck-Suzuki tandem reaction, Friedel-Crafts cyclization, and asymmetric hydrogenation of unsaturated precursors.

Synthesis via Intramolecular Heck-Suzuki Tandem Reaction

A powerful method for the construction of the 3-benzazepine framework involves a Heck-Suzuki tandem reaction. This approach allows for the formation of the seven-membered ring with a degree of control over the substitution pattern.

G Aryl_Halide Aryl Halide (e.g., o-iodophenethylamine derivative) Intermediate Heck Reaction Intermediate Aryl_Halide->Intermediate Heck Reaction Boronic_Acid Vinyl Boronic Acid or Ester Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Final_Product Substituted 5-Azabenzocycloheptene Intermediate->Final_Product Intramolecular Suzuki Coupling Vinyl_Boronic_Acid Vinyl_Boronic_Acid Vinyl_Boronic_Acid->Intermediate

Caption: Heck-Suzuki tandem reaction pathway for 3-benzazepine synthesis.

Synthesis via Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a classic and effective method for forming the benzazepine ring. This acid-catalyzed cyclization typically involves the reaction of a phenethylamine derivative bearing an appropriate electrophilic side chain.

G Starting_Material Phenethylamine Derivative with Electrophilic Side Chain Cyclization Intramolecular Friedel-Crafts Cyclization Starting_Material->Cyclization Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Cyclization Intermediate Carbocation Intermediate Cyclization->Intermediate Product 5-Azabenzocycloheptene Derivative Intermediate->Product Deprotonation

Caption: General workflow for Friedel-Crafts synthesis of 5-Azabenzocycloheptene.

Synthesis via Asymmetric Hydrogenation

For the synthesis of chiral 5-Azabenzocycloheptene derivatives, asymmetric hydrogenation of a cyclic ene-carbamate precursor is a highly efficient method. This approach utilizes chiral catalysts to achieve high enantioselectivity.[5]

G Enecarbamate Cyclic Ene-carbamate Precursor Hydrogenation Asymmetric Hydrogenation Enecarbamate->Hydrogenation Chiral_Catalyst Chiral Iridium Catalyst Chiral_Catalyst->Hydrogenation Hydrogen_Gas H₂ Gas Hydrogen_Gas->Hydrogenation Product Chiral 5-Azabenzocycloheptene Derivative Hydrogenation->Product

Caption: Asymmetric hydrogenation for chiral 5-Azabenzocycloheptene synthesis.

Experimental Protocols

General Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepine

The following is a representative, generalized protocol for the synthesis of the parent 5-Azabenzocycloheptene, based on the reduction of a lactam intermediate.

Step 1: Oximation of α-Tetralone To a solution of α-tetralone in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for several hours. After cooling, the product, α-tetralone oxime, is isolated by filtration and recrystallization.

Step 2: Beckmann Rearrangement The α-tetralone oxime is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, at an elevated temperature. This induces the Beckmann rearrangement to form the lactam, 1,2,4,5-tetrahydro-3H-3-benzazepin-2-one. The reaction mixture is then poured onto ice, and the solid product is collected by filtration.

Step 3: Reduction of the Lactam The lactam is reduced to the corresponding amine, 2,3,4,5-tetrahydro-1H-3-benzazepine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., THF, diethyl ether) is typically used. The reaction is carried out under an inert atmosphere. After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure.

Purification: The crude 2,3,4,5-tetrahydro-1H-3-benzazepine can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) as the eluent. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, which can then be purified by recrystallization.

Spectroscopic Data

The structural elucidation of 5-Azabenzocycloheptene and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic data for the parent compound.

TechniqueData
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.3 ppm. The benzylic protons (at C1 and C5) would appear as multiplets around δ 2.8-3.0 ppm. The methylene protons at C2 and C4 would also appear as multiplets in the region of δ 2.9-3.2 ppm. The NH proton would give a broad singlet.
¹³C NMR The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (δ 125-140 ppm). The benzylic carbons (C1 and C5) are expected around δ 35-40 ppm, and the other aliphatic carbons (C2 and C4) would be in the range of δ 45-55 ppm.
Mass Spectrometry The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of ethylene (m/z 119) and other fragments resulting from the cleavage of the seven-membered ring.[4]

Applications in Drug Development: The Case of Lorcaserin

The most prominent application of the 5-Azabenzocycloheptene scaffold is in the development of Lorcaserin, a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor in the hypothalamus is known to regulate appetite and food intake.

5-HT2C Receptor Signaling Pathway

The binding of a 5-HT2C receptor agonist, such as a derivative of 5-Azabenzocycloheptene, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological response of reduced appetite.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Reduced Appetite) Ca2->Response PKC->Response Agonist 5-Azabenzocycloheptene Derivative (Agonist) Agonist->Receptor Binds to

References

Spectroscopic Analysis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being present in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the quality control of its synthesis. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for acquiring such data.

It is important to note that a complete, publicly available set of experimental spectroscopic data for this compound (CAS No: 4424-20-8) is not readily found in common spectral databases. Therefore, the data presented here is based on the analysis of structurally similar compounds and predicted spectroscopic trends.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimates and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.10 - 7.20m4HAr-H
~ 3.90s2H-N-CH ₂-Ar
~ 2.90t2H-N-CH ₂-CH₂-
~ 2.80t2H-CH₂-CH ₂-Ar
~ 1.90br s1HNH

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 140Ar-C (quaternary)
~ 138Ar-C (quaternary)
~ 129Ar-C H
~ 126Ar-C H
~ 54-N-C H₂-Ar
~ 48-N-C H₂-CH₂-
~ 34-CH₂-C H₂-Ar
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Medium, SharpN-H Stretch
~ 3050MediumAromatic C-H Stretch
~ 2920MediumAliphatic C-H Stretch (asymmetric)
~ 2850MediumAliphatic C-H Stretch (symmetric)
~ 1600MediumAromatic C=C Stretch
~ 1490StrongAromatic C=C Stretch
~ 1450MediumCH₂ Bend
~ 750StrongAromatic C-H Bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
147High[M]⁺ (Molecular Ion)
146Medium[M-H]⁺
130Medium[M-NH₃]⁺
118High[M-C₂H₅]⁺ or [M-CH₂NH]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the definitive assignment of proton and carbon signals.

IR Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

    • Gas Chromatography (GC-MS): For volatile and thermally stable compounds. The sample is injected into a GC column for separation before entering the mass spectrometer.

    • Direct Infusion (for ESI or APCI): Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques often used with LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (e.g., GC-MS) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectra for the specific compound of interest.

The Ascendancy of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzazepine scaffold, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and broad "chemical space" have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological entities. This technical guide provides a comprehensive overview of the discovery and historical development of benzazepine derivatives, from the early foundational syntheses to the discovery of blockbuster drugs. We will delve into the key synthetic milestones, the evolution of their pharmacological applications, and the detailed mechanisms of action of prominent members of this class. This guide is intended to serve as a valuable resource for researchers and professionals involved in the ongoing exploration and exploitation of the benzazepine core in drug discovery and development.

A Serendipitous Precursor: The Dawn of Seven-Membered Heterocycles

While the story of medicinally important seven-membered nitrogen-containing heterocycles is often dominated by the serendipitous discovery of benzodiazepines by Leo Sternbach in 1955, the foundational chemistry of related structures predates this. The first synthesis of a 1,5-benzodiazepine derivative was reported as early as 1909 by Thiele and Schneider. Although distinct from benzazepines, which contain a single nitrogen atom in the seven-membered ring, this early work on expanded heterocyclic systems laid the groundwork for future explorations into larger, biologically active ring structures. The initial synthesis of the core benzazepine ring system is less definitively documented in a single landmark discovery but rather emerged from the broader advancement of synthetic organic chemistry in the early 20th century.

The Rise of Therapeutic Benzazepines: A Chronological Overview

The therapeutic potential of benzazepine derivatives began to be realized in the mid to late 20th century. The timeline below highlights key milestones in the development of this important class of compounds.

Benzazepine_History cluster_early Early Developments cluster_pharma Pharmacological Emergence Early_Synthesis Early 20th Century Foundational Syntheses of Benzazepine Core Fenoldopam_Discovery 1970s Discovery of Fenoldopam (Dopamine D1 Agonist) Early_Synthesis->Fenoldopam_Discovery Benazepril_Patent 1981 Benazepril Patented (ACE Inhibitor) Fenoldopam_Discovery->Benazepril_Patent Benazepril_Approval 1990 Benazepril Medical Use Benazepril_Patent->Benazepril_Approval Fenoldopam_Approval 1997 Fenoldopam FDA Approval Benazepril_Approval->Fenoldopam_Approval Varenicline_Development Late 1990s - Early 2000s Development of Varenicline Fenoldopam_Approval->Varenicline_Development Varenicline_Approval 2006 Varenicline FDA Approval Varenicline_Development->Varenicline_Approval

A timeline of key milestones in the development of benzazepine derivatives.

Key Benzazepine Derivatives: Mechanisms of Action and Signaling Pathways

The versatility of the benzazepine scaffold is evident in the diverse pharmacological targets of its derivatives. The following sections detail the mechanisms of action and signaling pathways of three prominent examples: fenoldopam, benazepril, and varenicline.

Fenoldopam: A Selective Dopamine D1 Receptor Agonist

Fenoldopam is a benzazepine derivative used as a rapid-acting vasodilator for the intravenous treatment of severe hypertension.[1] Its therapeutic effect is mediated through the selective agonism of peripheral dopamine D1 receptors.[1][2]

Signaling Pathway of Fenoldopam:

Activation of the D1 receptor by fenoldopam stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation, particularly in renal, mesenteric, and coronary arteries.[2] This targeted vasodilation leads to a decrease in blood pressure and an increase in renal blood flow.[2]

Fenoldopam_Pathway Fenoldopam Fenoldopam D1R Dopamine D1 Receptor Fenoldopam->D1R binds & activates AC Adenylyl Cyclase D1R->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation (Renal, Mesenteric, Coronary) PKA->Vasodilation leads to BP Decreased Blood Pressure Vasodilation->BP

Signaling pathway of Fenoldopam via the Dopamine D1 receptor.
Benazepril: An Angiotensin-Converting Enzyme (ACE) Inhibitor

Benazepril is an antihypertensive agent that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[3] Patented in 1981 and approved for medical use in 1990, it is a prodrug that is converted in the body to its active metabolite, benazeprilat.[3]

Signaling Pathway of Benazepril:

Benazeprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, benazeprilat leads to decreased levels of angiotensin II, resulting in vasodilation and consequently, a reduction in blood pressure. The inhibition of ACE also leads to an increase in bradykinin levels, which further contributes to vasodilation.

Benazepril_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE inhibits

Mechanism of action of Benazeprilat on the Renin-Angiotensin System.
Varenicline: A Partial Agonist of Nicotinic Acetylcholine Receptors

Varenicline, approved by the FDA in 2006, is a prescription medication used to treat nicotine addiction.[4] Its development was a result of modifying the structure of cytisine, a natural plant alkaloid.[5]

Signaling Pathway of Varenicline:

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[4] As a partial agonist, it has a dual mechanism of action. Firstly, it provides a moderate and sustained level of dopamine release in the mesolimbic pathway, which helps to alleviate nicotine withdrawal symptoms and cravings. Secondly, by occupying the α4β2 receptors, it competitively inhibits the binding of nicotine, thereby blocking its ability to produce a strong rewarding effect.

Varenicline_Pathway cluster_nicotine Nicotine Action cluster_varenicline Varenicline Action Nicotine Nicotine a4b2_N α4β2 nAChR Nicotine->a4b2_N binds Dopamine_Surge Large Dopamine Release a4b2_N->Dopamine_Surge strong activation Reward Reward & Reinforcement Dopamine_Surge->Reward Varenicline Varenicline Varenicline->a4b2_N blocks nicotine binding a4b2_V α4β2 nAChR Varenicline->a4b2_V binds (partial agonist) Dopamine_Moderate Moderate Dopamine Release a4b2_V->Dopamine_Moderate moderate activation Withdrawal_Relief Withdrawal Symptom Relief Dopamine_Moderate->Withdrawal_Relief

Dual mechanism of action of Varenicline at the α4β2 nicotinic receptor.

Quantitative Data on Benzazepine Derivatives

The following tables summarize key quantitative data for fenoldopam, benazeprilat (the active form of benazepril), and varenicline, providing a comparative overview of their pharmacological properties.

Table 1: Receptor Binding Affinities and Functional Activities

CompoundTargetParameterValueReference
FenoldopamDopamine D1 ReceptorEC5057 nM[6]
BenazeprilatAngiotensin-Converting EnzymeIC501.7 nM[2]
Vareniclineα4β2 Nicotinic Acetylcholine ReceptorKi0.15 nM[7]

Table 2: Pharmacokinetic Properties

CompoundParameterValueReference
FenoldopamHalf-life~5 minutes[1]
BenazeprilatHalf-life10-11 hours[2]
VareniclineHalf-life~24 hours[4]

Key Experimental Protocols

This section provides an overview of the general synthetic approaches for the benzazepine core and specific derivatives.

General Synthesis of the 2-Benzazepine Core via Intramolecular Friedel-Crafts Reaction

A common and effective method for the synthesis of the 2-benzazepine skeleton involves an intramolecular Friedel-Crafts reaction.

Friedel_Crafts_Workflow Start Substituted Phenylpropionic Acid Thionyl_Chloride 1. SOCl2 2. Amine Start->Thionyl_Chloride Cyclization_Precursor N-Substituted Phenylpropionamide Thionyl_Chloride->Cyclization_Precursor Lewis_Acid Lewis Acid (e.g., PPA, AlCl3) Cyclization_Precursor->Lewis_Acid Benzazepinone 2-Benzazepinone Derivative Lewis_Acid->Benzazepinone Reduction Reduction (e.g., LiAlH4) Benzazepinone->Reduction Benzazepine 2-Benzazepine Derivative Reduction->Benzazepine

General workflow for the synthesis of 2-benzazepines.

Detailed Methodology:

  • Amide Formation: A substituted phenylpropionic acid is reacted with thionyl chloride to form the corresponding acid chloride. Subsequent treatment with a primary amine yields the N-substituted phenylpropionamide.

  • Intramolecular Cyclization: The N-substituted phenylpropionamide is then treated with a Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3), to promote an intramolecular Friedel-Crafts acylation, resulting in the formation of the tricyclic 2-benzazepinone derivative.

  • Reduction: The resulting lactam (2-benzazepinone) can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford the final 2-benzazepine derivative.

Synthesis of Benazepril

The synthesis of benazepril involves the construction of the benzazepine core followed by the coupling of a side chain. A key step is the resolution of a racemic intermediate to obtain the desired enantiomer.

Detailed Methodology:

A detailed synthesis of benazepril has been described, which involves the initial formation of a 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one intermediate. This is followed by N-alkylation and subsequent coupling with a protected L-homophenylalanine derivative. The final deprotection steps yield benazepril. The stereochemistry at the 3-position of the benzazepine ring is crucial for its activity and is established through chiral resolution or asymmetric synthesis.

Synthesis of Varenicline

The synthesis of varenicline is a multi-step process that involves the construction of a complex, bridged polycyclic system containing the benzazepine moiety.

Detailed Methodology:

The synthesis of varenicline has been reported through various routes. One common approach involves the construction of a key tricyclic intermediate, which is then elaborated to form the final pyrazino-annulated benzazepine structure. Key reactions often include Diels-Alder cycloadditions and subsequent intramolecular cyclizations to build the rigid, cage-like framework of the molecule.

Conclusion

The benzazepine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. From the early explorations of seven-membered heterocyclic chemistry to the rational design of highly specific receptor modulators, the history of benzazepine derivatives is a testament to the power of medicinal chemistry. The diverse pharmacological profiles of compounds like fenoldopam, benazepril, and varenicline underscore the adaptability of this chemical framework. As our understanding of biological targets continues to expand, and with the advent of new synthetic methodologies, the benzazepine core is poised to remain a central theme in the development of future generations of innovative medicines. This guide provides a foundational understanding of the rich history and chemistry of this important class of molecules, with the aim of inspiring further research and discovery in this exciting field.

References

The Tetrahydrobenzazepine Core: A Pharmacological Chameleon with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzazepine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of pharmacologically active compounds. Its inherent structural flexibility allows for the synthesis of derivatives with a wide spectrum of activities, targeting various G-protein coupled receptors (GPCRs) and ion channels. This versatility has made the tetrahydrobenzazepine core a subject of intense investigation in medicinal chemistry, leading to the development of agents with applications in cardiovascular medicine, neuropsychiatric disorders, and beyond. This technical guide provides a comprehensive overview of the pharmacological profile of the tetrahydrobenzazepine core, with a focus on its interactions with key central nervous system (CNS) targets. We will delve into the structure-activity relationships (SAR) that govern its receptor affinity and functional activity, present key quantitative data in a structured format, and provide detailed experimental protocols for the assays commonly used to characterize these compounds.

Pharmacological Profile

The pharmacological promiscuity of the tetrahydrobenzazepine core is a defining characteristic. Derivatives have been shown to act as agonists, antagonists, and allosteric modulators at a variety of receptors, with the specific activity profile being highly dependent on the substitution pattern around the heterocyclic ring. The primary targets that have been extensively studied include dopamine, N-methyl-D-aspartate (NMDA), and serotonin receptors.

Dopamine Receptor Modulation

The interaction of tetrahydrobenzazepine derivatives with dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, has been a major focus of research. These receptors are pivotal in regulating motor control, cognition, and reward pathways, making them key targets for neurological and psychiatric conditions.

Certain tetrahydrobenzazepine derivatives are potent and selective agonists of the dopamine D1 receptor. A prime example is fenoldopam , a selective D1 receptor partial agonist that is clinically used as an intravenous antihypertensive agent.[1][2] Its vasodilatory effects are mediated by the stimulation of D1 receptors in renal and mesenteric arteries.[3][4] Another well-characterized D1 agonist from this class is SKF-81297 , which has been instrumental as a research tool to elucidate the role of D1 receptor signaling in the CNS.[5][6][7][8]

Activation of the D1 receptor by these agonists initiates a canonical Gs-protein coupled signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11][12] Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[9][10][13]

Table 1: Binding Affinities (Ki) of Tetrahydrobenzazepine Derivatives at Dopamine Receptors

CompoundD1 (Ki, nM)D2 (Ki, nM)D5 (Ki, nM)Reference(s)
SCH 233901.48801.4[14][15]
Fenoldopam---[1][2]
SKF-81297---[5][6][7][8]
Additional representative data would be populated here from further literature review.
NMDA Receptor Antagonism

A distinct class of tetrahydrobenzazepine derivatives exhibits antagonist activity at the NMDA receptor, a key player in excitatory synaptic transmission.[16][17][18] Overactivation of NMDA receptors is implicated in excitotoxicity, a pathological process involved in various neurodegenerative diseases.[17][18]

Specifically, certain 1-substituted tetrahydro-3-benzazepines have been shown to be potent and selective antagonists of the GluN2B subunit-containing NMDA receptors.[19] This subunit selectivity is of particular interest as it may offer a more favorable side-effect profile compared to non-selective NMDA receptor antagonists.

Table 2: Binding Affinities (Ki) of Tetrahydrobenzazepine Derivatives at NMDA Receptors

CompoundGluN2B (Ki, nM)Reference(s)
(R)-330[19]
1111[19]
4i2.2[20]
7f3.2[20]
16b (σ1 affinity)6.6[9]
17b16[9]
Additional representative data would be populated here from further literature review.
Serotonin Receptor Interactions

The tetrahydrobenzazepine scaffold has also been explored for its interaction with serotonin (5-HT) receptors, which are involved in the regulation of mood, anxiety, and cognition.[21][22] While less extensively studied than their dopamine and NMDA receptor interactions, some derivatives have shown affinity for 5-HT2A and 5-HT2C receptors.[18][23] The structure-activity relationships for this target class are still emerging, but initial findings suggest that modifications to the core structure can tune selectivity towards specific 5-HT receptor subtypes.

Table 3: Binding Affinities (Ki) of Tetrahydrobenzazepine Derivatives at Serotonin Receptors

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference(s)
Cyproheptadine Analogue 2f--[24]
Cyproheptadine Analogue 2g--[24]
UNT-TWU-22 (Aplysinopsin derivative)>100,00046[18][23]
Additional representative data would be populated here from further literature review.

Structure-Activity Relationships (SAR)

The pharmacological profile of a tetrahydrobenzazepine derivative is intricately linked to its substitution pattern. Key positions on the aromatic ring and the nitrogen atom of the azepine ring are critical determinants of receptor affinity and functional activity.

  • Substitutions on the Aromatic Ring: Hydroxyl groups on the aromatic portion of the molecule are crucial for high-affinity binding to dopamine D1 receptors, mimicking the catechol moiety of dopamine.[25] The position of these hydroxyl groups significantly influences selectivity.

  • Substitution at the 1-Position: The presence of a phenyl group at the 1-position is a common feature of potent D1 agonists.[25][26] The orientation of this phenyl group is critical for activity, with the (R)-enantiomer generally being the more active isomer.[25]

  • N-Substitution: The substituent on the nitrogen atom of the azepine ring plays a significant role in modulating affinity and efficacy. For NMDA receptor antagonists, bulky N-substituents can enhance potency.

  • Conformational Restriction: Introducing conformational constraints, such as bridging the 5- and 6-positions, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for a particular receptor subtype.[26]

Experimental Protocols

The characterization of tetrahydrobenzazepine derivatives relies on a suite of in vitro and in vivo pharmacological assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for a specific receptor.[3][4][21]

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-SCH 23390 for D1 receptors).

  • Test compound: The unlabeled tetrahydrobenzazepine derivative.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

GPCR Functional Assay (cAMP Measurement)

This assay is used to determine the functional activity (e.g., agonism or antagonism) of a test compound at a Gs- or Gi-coupled GPCR.[16][17][28]

Materials:

  • Cells stably or transiently expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Test compound (agonist or antagonist).

  • Forskolin (an adenylyl cyclase activator, used for studying antagonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Addition:

    • For Agonists: Add varying concentrations of the test compound to the cells and incubate for a specified time.

    • For Antagonists: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist or forskolin.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • For Agonists: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For Antagonists: Plot the response (e.g., % inhibition of agonist-stimulated cAMP production) against the logarithm of the antagonist concentration to determine the IC50 (inhibitory concentration that reduces the agonist response by 50%).

Mandatory Visualizations

G cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor (Tetrahydrobenzazepine Agonist Binding) Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA_active->Downstream Phosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds - Buffers setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

References

A Technical Guide to the Structural Elucidation of Novel Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and analytical techniques essential for the structural elucidation of novel benzazepine scaffolds. Benzazepines, seven-membered nitrogenous heterocyclic compounds fused to a benzene ring, are a prominent class of compounds in the pharmaceutical industry due to their diverse and significant biological activities.[1][2] Their derivatives are explored as anti-depressants, anti-hypertensives, and agents in the treatment of various central nervous system disorders.[3] The precise determination of their molecular structure is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships (SAR) and guiding further optimization.[4][5]

This document outlines a systematic approach, from initial synthesis and isolation to final structural confirmation, detailing the key experimental protocols and data interpretation strategies involved.

General Workflow for Structural Elucidation

The process of determining the structure of a novel chemical entity is a systematic and multi-faceted endeavor. It combines various analytical techniques to build a comprehensive and accurate model of the molecule's identity, connectivity, and stereochemistry.[6] The workflow begins with the synthesis or isolation of the compound, followed by a series of spectroscopic and chromatographic analyses to piece together its structural puzzle.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Definitive Structure Confirmation synthesis Synthesis of Novel Scaffold purification Purification (HPLC, Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms nmr NMR Spectroscopy (1D & 2D) Determine Connectivity & Stereochemistry ms->nmr ftir FTIR / UV-Vis Identify Functional Groups nmr->ftir elucidation Final Structure Elucidation nmr->elucidation xray Single Crystal X-Ray Crystallography Absolute 3D Structure ftir->xray If suitable crystals form xray->elucidation

Caption: General workflow for the structural elucidation of a novel chemical compound.

Key Experimental Protocols

Detailed and reproducible experimental methods are the foundation of structural elucidation. The following sections provide protocols for the most critical analytical techniques used in characterizing novel benzazepine scaffolds.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is essential for both the purification of the final compound and the assessment of its purity.[7][8]

Protocol: Analytical Reversed-Phase HPLC (RP-HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. Fragmentation patterns can offer clues about the molecule's substructures.[9][10]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • System: Thermo Scientific Orbitrap or equivalent ESI-TOF/Q-TOF instrument.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Nebulizer Pressure: 35 psig.

  • Data Acquisition: Full scan mode with a resolution of >10,000.

  • Sample Infusion: Introduce the sample, dissolved in methanol or acetonitrile at ~10 µg/mL, via direct infusion or LC-MS.[11] The use of LC-MS is generally preferred to separate the analyte from potential salts or non-volatile impurities.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution.[13][14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for full structural assignment.[16]

Protocol: NMR Structural Analysis

  • System: Bruker Avance 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: 32 scans, 16 ppm spectral width, 3-second relaxation delay.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, 240 ppm spectral width, 2-second relaxation delay.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including absolute stereochemistry.[17][18] It is considered the gold standard for structural determination.[19]

Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.

  • Crystal Mounting: Select a high-quality crystal (0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • System: Bruker D8 Venture diffractometer or equivalent, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Procedure: Perform a series of scans (e.g., ω and φ scans) to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • Use software like SHELXT to solve the phase problem and obtain an initial structural model.[20]

    • Refine the model against the collected data using software like SHELXL, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Data Presentation and Interpretation

Summarizing analytical data in a clear, structured format is crucial for comparison and reporting.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift δ (ppm)MultiplicityIntegrationCoupling Constant J (Hz)Assignment
7.85d1H8.0Ar-H
7.50t1H7.5Ar-H
7.35t1H7.5Ar-H
7.20d1H8.0Ar-H
4.50s2H-N-CH₂
3.10t2H6.5-CH₂-
2.80t2H6.5-CH₂-
2.50s3H-N-CH₃
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift δ (ppm)Assignment
168.5C=O
140.2Ar-C (Quaternary)
138.1Ar-C (Quaternary)
132.0Ar-CH
129.5Ar-CH
128.0Ar-CH
125.5Ar-CH
55.4N-CH₂
45.2N-CH₃
35.1-CH₂-
30.8-CH₂-
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeFormulaCalculated m/zMeasured m/zDifference (ppm)
ESI+C₁₈H₁₉N₂O⁺ [M+H]⁺291.1492291.14951.03
Table 4: Key X-Ray Crystallographic Parameters
ParameterValue
Chemical FormulaC₁₈H₁₈N₂O
Formula Weight290.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.12, 15.45, 9.88
α, β, γ (°)90, 105.2, 90
Volume (ų)1489.2
Z4
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Role in Drug Discovery: Signaling Pathways & Lead Optimization

Benzazepine and the related benzodiazepine scaffolds often interact with specific biological targets, most notably the GABAa receptor in the central nervous system.[21][22] Understanding this interaction is key to developing effective therapeutics.

Benzodiazepine/Benzazepine Signaling at the GABAa Receptor

The GABAa receptor is a ligand-gated ion channel. The binding of the neurotransmitter GABA causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron.[22] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines and related scaffolds act as positive allosteric modulators; they bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased neuronal inhibition.[22]

G cluster_pathway GABAa Receptor Signaling GABA GABA Neurotransmitter Receptor GABAa Receptor (Ligand-gated Cl- Channel) GABA->Receptor Binds Benzazepine Benzazepine Scaffold (Positive Allosteric Modulator) Benzazepine->Receptor Binds to allosteric site ChannelOpen Channel Opens Receptor->ChannelOpen Conformational Change ClInflux Chloride (Cl-) Influx ChannelOpen->ClInflux Hyperpolarization Neuron Hyperpolarization ClInflux->Hyperpolarization Inhibition Increased Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of a benzazepine-like modulator at the GABAa receptor.

Workflow for Scaffold Optimization in Drug Discovery

Once a novel scaffold is identified and its structure is confirmed, it enters the drug discovery pipeline. The initial "hit" compound is typically optimized through iterative cycles of chemical modification and biological testing to improve its potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).

G HTS High-Throughput Screening (HTS) or Fragment-Based Screen Hit_ID Hit Identification (Novel Benzazepine Scaffold) HTS->Hit_ID Structure_Elucidation Structural Elucidation (NMR, MS, X-ray) Hit_ID->Structure_Elucidation SAR Structure-Activity Relationship (SAR) Studies Structure_Elucidation->SAR Lead_Opt Lead Optimization (Improve Potency & ADMET) SAR->Lead_Opt Iterative Cycles Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Workflow for hit-to-lead optimization in small molecule drug discovery.

Conclusion

The structural elucidation of novel benzazepine scaffolds is a cornerstone of their development as potential therapeutic agents. A rigorous and systematic application of modern analytical techniques—including chromatography, mass spectrometry, NMR spectroscopy, and X-ray crystallography—is imperative for unambiguous structure determination.[6] This foundational knowledge allows researchers to build robust structure-activity relationships, optimize lead compounds, and ultimately accelerate the journey from discovery to the clinic.

References

In Silico Modeling of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting central nervous system (CNS) receptors. Notably, derivatives of this scaffold have shown significant affinity and selectivity for dopamine and serotonin receptors, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling the prediction of their pharmacological properties and expediting the drug discovery process.

This technical guide provides an in-depth overview of the core in silico modeling techniques applied to this compound and its analogs. It details the methodologies for key computational experiments, presents quantitative data in a structured format, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in the field.

Key Pharmacological Targets and Signaling Pathways

The primary pharmacological targets for many this compound derivatives are dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs). Understanding their signaling pathways is fundamental to interpreting the functional consequences of ligand binding.

Dopamine D1 Receptor Signaling

The Dopamine D1 receptor is predominantly coupled to the Gαs protein, which upon activation, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), leading to the modulation of neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/βγ D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates Ligand 2,3,4,5-Tetrahydro- 1H-benzo[d]azepine (Agonist) Ligand->D1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Response Modulation of Neuronal Excitability & Gene Expression DARPP32->Neuronal_Response Leads to

Dopamine D1 Receptor Signaling Pathway.
Serotonin 5-HT6 Receptor Signaling

Similar to the D1 receptor, the serotonin 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the 5-HT6 receptor increases cAMP levels and subsequently activates PKA. This cascade can influence the activity of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, impacting learning, memory, and other cognitive processes.

HT6_Signaling_Pathway cluster_membrane Cell Membrane HT6R Serotonin 5-HT6 Receptor G_protein Gαs/βγ HT6R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates Ligand 2,3,4,5-Tetrahydro- 1H-benzo[d]azepine (Ligand) Ligand->HT6R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK Pathway PKA->ERK Influences Cognitive_Function Modulation of Cognitive Function ERK->Cognitive_Function Leads to

Serotonin 5-HT6 Receptor Signaling Pathway.

In Silico Modeling Methodologies

A multi-faceted in silico approach is typically employed to characterize and optimize this compound derivatives. This includes molecular docking, quantitative structure-activity relationship (QSAR) studies, molecular dynamics simulations, and pharmacophore modeling.

Experimental Workflow for In Silico Analysis

The general workflow for the computational analysis of novel benzazepine derivatives integrates several techniques to build a comprehensive understanding of their potential as drug candidates.

in_silico_workflow start Design of Novel This compound Derivatives docking Molecular Docking (Binding Pose Prediction) start->docking qsar 3D-QSAR Analysis (Predictive Activity Model) docking->qsar md Molecular Dynamics (Binding Stability) docking->md pharmacophore Pharmacophore Modeling (Feature Identification) qsar->pharmacophore md->pharmacophore admet ADMET Prediction (Drug-likeness) pharmacophore->admet synthesis Synthesis and In Vitro Testing admet->synthesis end Lead Optimization synthesis->end

General In Silico Drug Discovery Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and key interactions of this compound derivatives with their target receptors.

Experimental Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., Dopamine D1 or Serotonin 5-HT6 receptor) from the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

    • Generate multiple conformers to account for ligand flexibility.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.

    • Employ a scoring function to rank the different binding poses based on their predicted binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the binding modes of different derivatives to understand structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for ligand binding.

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., Ki or IC50 values).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Alignment:

    • Superimpose all molecules in the dataset based on a common scaffold or a pharmacophore model. This is a critical step to ensure that the calculated molecular fields are comparable.

  • Descriptor Calculation:

    • For each molecule, calculate steric and electrostatic fields (CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties, and electrostatic fields (CoMSIA).

  • Model Generation and Validation:

    • Use partial least squares (PLS) regression to build a model that correlates the calculated descriptors with the biological activity.

    • Validate the model using the test set and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps to identify regions where specific properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses.

Experimental Protocol:

  • System Setup:

    • Use the best-ranked docking pose of the this compound derivative in complex with the receptor as the starting structure.

    • Embed the complex in a lipid bilayer (for membrane proteins like GPCRs) and solvate with water molecules and ions to mimic a physiological environment.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., CHARMM, AMBER) to describe the interactions between atoms.

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the stability of the ligand-receptor interactions.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and to monitor key intermolecular interactions over time.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.

Experimental Protocol:

  • Model Generation:

    • Ligand-based: Align a set of active this compound derivatives and extract common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups).

    • Structure-based: Analyze the interactions between a ligand and its receptor from a crystal structure or a docked complex to identify the key features.

  • Model Validation:

    • Use the generated pharmacophore model to screen a database of known active and inactive compounds to assess its ability to discriminate between them.

  • Virtual Screening:

    • Employ the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features.

Quantitative Data Summary

The following tables summarize in silico and in vitro data for representative this compound derivatives.

Table 1: Binding Affinities of Representative Benzazepine Derivatives at Dopamine and Serotonin Receptors

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Reference
SKF-38393Dopamine D111.2[1]
SCH-23390Dopamine D10.2[2]
FenoldopamDopamine D19.8[1]
Compound 105-HT65[3]
Compound 125-HT65[3]
(S)-4c5-HT1A6.3 (pKi = 8.2)[4]

Table 2: In Silico ADMET Prediction for a Generic this compound Scaffold

PropertyPredicted ValueMethod
Molecular Weight~147 g/mol Calculation
LogP~2.5ALOGPS
Aqueous Solubility (logS)-3.0ALOGPS
Blood-Brain Barrier (BBB) PermeabilityPermeablePreADMET
Human Intestinal Absorption (HIA)>90%PreADMET
CYP2D6 InhibitionInhibitorPreADMET
Ames MutagenicityNon-mutagenicPreADMET

Note: ADMET properties can vary significantly with substitutions on the core scaffold.

Conclusion

In silico modeling provides a powerful and indispensable toolkit for the discovery and development of novel therapeutics based on the this compound scaffold. By integrating molecular docking, QSAR, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the structure-activity relationships, predict binding affinities and modes, and assess the drug-like properties of candidate compounds. The methodologies and data presented in this guide serve as a foundational resource for the rational design of next-generation CNS-active drugs. The continued application and refinement of these computational approaches will undoubtedly accelerate the translation of promising benzazepine derivatives from the computer screen to the clinic.

References

Methodological & Application

Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A Detailed Overview of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,5-tetrahydro-1H-benzo[d]azepine, also known as 3-benzazepine, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This document provides a detailed overview of the primary synthetic strategies to construct this valuable heterocyclic system, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows. The protocols described herein are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Key Synthetic Strategies

Two principal and robust methods for the synthesis of the this compound core have been established in the chemical literature: Intramolecular Friedel-Crafts Cyclization and the Intramolecular Heck Reaction . A third, less common, approach involves Reductive Amination of a suitable dialdehyde precursor. Each of these strategies offers distinct advantages and is suited to different starting materials and substitution patterns.

Intramolecular Friedel-Crafts Cyclization

This classical approach is a widely used method for the construction of the 3-benzazepine ring system. The general strategy involves the cyclization of an N-substituted 2-phenylethylamine derivative, typically an amide, in the presence of a strong Lewis acid. The reaction proceeds through an electrophilic aromatic substitution, where the newly formed electrophile attacks the appended phenyl ring to forge the seven-membered ring.

A common pathway involves the acylation of 2-phenylethylamine with a haloacetyl chloride, followed by an intramolecular Friedel-Crafts alkylation. The resulting lactam is then reduced to afford the desired this compound.

Experimental Protocol: Friedel-Crafts Cyclization Route

Step 1: Synthesis of N-(2-phenylethyl)-2-chloroacetamide

To a solution of 2-phenylethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(2-phenylethyl)-2-chloroacetamide, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to form 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one

The N-(2-phenylethyl)-2-chloroacetamide (1.0 eq) is dissolved in a suitable solvent such as carbon disulfide or nitrobenzene. A strong Lewis acid, typically aluminum chloride (AlCl₃, 2.0-3.0 eq), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The mixture is then heated, typically to reflux, for several hours until the reaction is complete (monitored by TLC). The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude lactam is purified by column chromatography.

Step 3: Reduction of 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one

The purified lactam (1.0 eq) is dissolved in a dry, ethereal solvent such as tetrahydrofuran (THF). A powerful reducing agent, for instance, lithium aluminum hydride (LAH, 2.0-3.0 eq) or borane-tetrahydrofuran complex (BH₃·THF), is added cautiously at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion, the reaction is quenched by the sequential addition of water and an aqueous base solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful and versatile alternative for the synthesis of the 3-benzazepine skeleton. This palladium-catalyzed cross-coupling reaction typically involves the cyclization of an N-allyl-2-halophenylethylamine derivative. The reaction forms a new carbon-carbon bond between the aryl halide and one of the carbons of the allyl group, constructing the seven-membered ring.

Experimental Protocol: Intramolecular Heck Reaction Route

Step 1: Synthesis of N-Allyl-N-(trifluoroacetyl)-2-iodophenylethylamine

2-Iodophenylethylamine (1.0 eq) is first protected, for example, by reacting it with trifluoroacetic anhydride in the presence of a base like pyridine. The resulting trifluoroacetamide is then N-allylated using allyl bromide and a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to yield the Heck precursor.

Step 2: Intramolecular Heck Cyclization

The N-allyl-N-(trifluoroacetyl)-2-iodophenylethylamine (1.0 eq) is dissolved in a suitable solvent such as DMF or acetonitrile. A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), often in combination with a phosphine ligand like triphenylphosphine (PPh₃), and a base, such as triethylamine or silver carbonate, are added. The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water.

Step 3: Deprotection

The resulting protected benzazepine derivative is deprotected to yield the final product. For a trifluoroacetyl group, this can be achieved by treatment with a base such as sodium hydroxide in a mixture of methanol and water. After an acidic workup, the product is extracted, dried, and purified by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound and its derivatives via the Friedel-Crafts and Heck reaction routes. Please note that yields can vary significantly depending on the specific substrates, reaction conditions, and scale of the reaction.

Synthetic Route Step Starting Material Product Typical Yield (%)
Friedel-Crafts Acylation2-PhenylethylamineN-(2-phenylethyl)-2-chloroacetamide85-95%
CyclizationN-(2-phenylethyl)-2-chloroacetamide2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one40-60%
Reduction2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-oneThis compound70-85%
Heck Reaction AllylationN-(Trifluoroacetyl)-2-iodophenylethylamineN-Allyl-N-(trifluoroacetyl)-2-iodophenylethylamine70-80%
CyclizationN-Allyl-N-(trifluoroacetyl)-2-iodophenylethylamineN-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine60-75%
DeprotectionN-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepineThis compound80-90%

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic protocols, the following diagrams have been generated using the DOT language.

Friedel_Crafts_Workflow start 2-Phenylethylamine step1 Acylation with Chloroacetyl Chloride start->step1 intermediate1 N-(2-phenylethyl)-2-chloroacetamide step1->intermediate1 step2 Intramolecular Friedel-Crafts Cyclization (AlCl3) intermediate1->step2 intermediate2 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-1-one step2->intermediate2 step3 Reduction (e.g., LAH) intermediate2->step3 end This compound step3->end

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Heck_Reaction_Workflow start 2-Iodophenylethylamine step1 Protection & N-Allylation start->step1 intermediate1 N-Allyl-N-(protected)- 2-iodophenylethylamine step1->intermediate1 step2 Intramolecular Heck Reaction (Pd catalyst) intermediate1->step2 intermediate2 N-(Protected)-2,3,4,5-tetrahydro- 1H-benzo[d]azepine step2->intermediate2 step3 Deprotection intermediate2->step3 end This compound step3->end

Caption: Workflow for the Intramolecular Heck Reaction synthesis of the target compound.

Conclusion

The synthesis of this compound can be reliably achieved through several synthetic routes, with the intramolecular Friedel-Crafts cyclization and the intramolecular Heck reaction being the most prominent. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The detailed protocols and comparative data provided in these application notes are intended to equip researchers with the necessary information to successfully synthesize this important heterocyclic scaffold for applications in drug discovery and development.

Application Note: Solid-Phase Synthesis of Tetrahydrobenzazepine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobenzazepines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These scaffolds serve as privileged structures in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] The development of efficient synthetic methodologies to access diverse libraries of these molecules is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[2][3]

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of chemical libraries, providing advantages such as simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4][5][6] This application note details a robust solid-phase strategy for the synthesis of substituted 2,3,4,5-tetrahydro-1H-1-benzazepine libraries, enabling the rapid generation of analogs with diverse functionalities.

Overview of the Synthetic Strategy

The general strategy involves the solution-phase synthesis of a suitable tetrahydrobenzazepine scaffold, which is then immobilized onto a solid support. Subsequent diversification of the scaffold is achieved through a variety of chemical transformations, followed by cleavage from the resin to yield the final products in high purity.

G cluster_solution Solution-Phase Scaffold Synthesis cluster_solid Solid-Phase Diversification cluster_cleavage Cleavage and Purification start Starting Materials scaffold Tetrahydrobenzazepine Scaffold start->scaffold Multi-step synthesis resin Solid Support (e.g., FMPB-AM Resin) scaffold->resin Attachment to Solid Support immobilized Immobilized Scaffold resin->immobilized Immobilization diversified Diversified Scaffold on Resin immobilized->diversified Functionalization (e.g., Acylation, Alkylation, Suzuki Coupling) cleavage Cleavage from Resin diversified->cleavage library Tetrahydrobenzazepine Library cleavage->library

Caption: Overall workflow for the solid-phase synthesis of tetrahydrobenzazepine libraries.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of the Tetrahydrobenzazepine Scaffold

This protocol describes the synthesis of the tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate scaffold, a key intermediate for solid-phase synthesis.

Materials:

  • 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Polyphosphoric acid

  • Sodium hydroxide (NaOH)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Argon atmosphere

Procedure:

  • Synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepin-5-one:

    • To preheated polyphosphoric acid (110 °C), add 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.[1]

    • Stir the reaction mixture at 110 °C for 2 hours.[1]

    • Quench the reaction with a mixture of ice and water, then basify with 1 M NaOH solution.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product as a dark oil.[1]

  • Boc Protection of the Scaffold:

    • Dissolve 1,2,3,4-tetrahydro-5H-1-benzazepin-5-one in DCM.

    • Add Boc₂O and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature overnight.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash chromatography using a mixture of EtOAc and heptane as the eluent to obtain tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate as a solid.[1]

CompoundStarting MaterialReagentsSolventYield
1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one1-[(4-methylphenyl)sulfonyl]...Polyphosphoric acid, NaOHDCM-
tert-Butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate1,2,3,4-Tetrahydro-5H-1-benzazepin-5-oneBoc₂O, DMAPDCM75%
Protocol 2: Immobilization of the Scaffold on Solid Support

This protocol details the attachment of the synthesized scaffold to an acid-labile FMPB-AM resin.

Materials:

  • tert-Butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

  • FMPB-AM resin

  • Sodium cyanoborohydride (NaBH₃CN)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ammonia solution (7 N in MeOH)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination:

    • Swell the FMPB-AM resin in DMF.

    • To the resin, add a solution of the tert-butyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate scaffold in DMF.

    • Add Ti(OiPr)₄ and stir for 2 hours.

    • Add NaBH₃CN and stir overnight.

    • Wash the resin with DMF, MeOH, and DCM and dry under vacuum.

  • Capping of Unreacted Sites (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride and pyridine in DCM to cap any unreacted amino groups on the resin.

    • Wash the resin thoroughly with DCM, DMF, and MeOH, and dry under vacuum.

Protocol 3: Diversification of the Immobilized Scaffold

The immobilized tetrahydrobenzazepine can be functionalized at multiple positions. The following are examples of diversification reactions.

A. Acylation:

  • Swell the resin-bound scaffold in DMF.

  • Add a solution of the desired carboxylic acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.

  • Shake the reaction mixture at room temperature for 4-16 hours.

  • Wash the resin with DMF, MeOH, and DCM.

B. Sulfonylation:

  • Swell the resin in DCM.

  • Add a solution of the desired sulfonyl chloride and a base (e.g., pyridine or DIEA) in DCM.

  • Shake at room temperature for 4-16 hours.

  • Wash the resin with DCM, DMF, and MeOH.

C. Reductive Amination:

  • Swell the resin in a mixture of trimethyl orthoformate and DCM.

  • Add the desired aldehyde or ketone and a catalytic amount of acetic acid.

  • Shake for 1 hour.

  • Add a solution of NaBH₃CN in THF and shake overnight.

  • Wash the resin with MeOH, DMF, and DCM.

D. Suzuki Cross-Coupling (for bromo-substituted scaffolds):

  • Swell the bromo-substituted resin-bound scaffold in a mixture of toluene, ethanol, and water.

  • Add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Heat the mixture at 80-100 °C under an argon atmosphere for 8-16 hours.

  • Wash the resin with the reaction solvent, water, DMF, and DCM.

G cluster_reactions Diversification Reactions start Immobilized Tetrahydrobenzazepine acylation Acylation start->acylation sulfonylation Sulfonylation start->sulfonylation reductive_amination Reductive Amination start->reductive_amination suzuki Suzuki Coupling start->suzuki end Diversified Scaffold on Resin acylation->end Acylated Product sulfonylation->end Sulfonylated Product reductive_amination->end Alkylated Product suzuki->end Arylated Product

Caption: Diversification pathways for the solid-phase synthesis of tetrahydrobenzazepines.

Protocol 4: Cleavage and Purification

This protocol describes the final step of releasing the synthesized compounds from the solid support.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (ice-cold)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM.

  • Concentrate the combined filtrate in vacuo.

  • Precipitate the crude product by adding ice-cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold ether.

  • Dry the crude product under vacuum.

  • Purify the final compound by preparative HPLC.

  • Characterize the purified compounds by LC/MS and ¹H NMR.[1]

Data Presentation

The following table summarizes the expected outcomes for a representative library of di- and trisubstituted tetrahydrobenzazepines synthesized using the described solid-phase approach.

EntryR¹ Substituent (Acylation)R² Substituent (Suzuki Coupling)Purity (LC/MS)Overall Yield
1AcetylPhenyl>95%High
2Benzoyl4-Methoxyphenyl>95%High
3Propanoyl3-Pyridyl>95%High
4Cyclohexanecarbonyl2-Thienyl>95%High

Note: Purity and yields are generally reported as high for this methodology, as assessed by ¹H NMR and LC/MS analysis.[1]

Conclusion

The solid-phase synthesis strategy outlined in this application note provides a reliable and efficient method for the preparation of diverse libraries of tetrahydrobenzazepine derivatives.[1] The use of a solid support facilitates the purification of intermediates and allows for the use of a wide range of reaction conditions to introduce molecular diversity. This approach is well-suited for medicinal chemistry programs aimed at exploring the SAR of the tetrahydrobenzazepine scaffold for the discovery of novel drug candidates.

References

Asymmetric Synthesis of Chiral 2,3,4,5-Tetrahydro-1H-benzo[d]azepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3,4,5-tetrahydro-1H-benzo[d]azepines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their rigid, conformationally constrained seven-membered ring system, fused to a benzene ring, makes them attractive scaffolds for targeting various receptors and enzymes in the central nervous system. The stereochemistry of these molecules is often crucial for their pharmacological activity, necessitating the development of efficient and highly selective asymmetric synthetic methods. This document provides detailed application notes and protocols for the enantioselective synthesis of these valuable chiral building blocks, with a focus on a robust iridium-catalyzed asymmetric hydrogenation approach.

Overview of Asymmetric Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of tetrahydrobenzo[d]azepines. These can be broadly categorized into:

  • Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most efficient and atom-economical methods. Chiral transition metal complexes, particularly those of iridium and rhodium, are used to catalyze the enantioselective hydrogenation of prochiral precursors like cyclic enamides or ene-carbamates.

  • Organocatalysis: Chiral small molecules, such as Brønsted acids or quinine-derived catalysts, can be employed to catalyze key bond-forming reactions in an enantioselective manner, leading to the desired chiral benzazepine core.

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to afford the chiral product.

This document will focus on the highly efficient and practical iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which offers excellent enantioselectivity and high yields for a range of substrates.[1][2][3][4][5]

Key Synthetic Pathway: Iridium-Catalyzed Asymmetric Hydrogenation

The featured synthetic route involves a two-step process starting from readily available precursors. The first step is the synthesis of a cyclic ene-carbamate intermediate via a pinacol-pinacolone type rearrangement. The second, and key, step is the highly enantioselective hydrogenation of this intermediate using a chiral N,P-ligated iridium catalyst.

G cluster_0 Step 1: Ene-Carbamate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation Starting Material Substituted 2-(2-bromoethyl)benzaldehyde Diol Diol Intermediate Starting Material->Diol Pinacol Coupling Ene-Carbamate Cyclic Ene-Carbamate Diol->Ene-Carbamate Pinacol Rearrangement & Carbamoylation Hydrogenation Iridium-Catalyzed Asymmetric Hydrogenation Ene-Carbamate->Hydrogenation Final_Product Chiral 2,3,4,5-Tetrahydro- 1H-benzo[d]azepine Hydrogenation->Final_Product Catalyst [Ir(COD)Cl]2 / Chiral N,P-Ligand Catalyst->Hydrogenation H2 H2 (gas) H2->Hydrogenation

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of Cyclic Ene-Carbamate Precursor

This protocol describes the synthesis of the key intermediate, a cyclic ene-carbamate, which is the substrate for the asymmetric hydrogenation. The synthesis proceeds via a pinacol rearrangement of a diol precursor.

Materials:

  • Substituted 2-(2-bromoethyl)benzaldehyde

  • Low-valent titanium reagent (e.g., TiCl4/Zn)

  • Carbamoyl chloride (e.g., methyl chloroformate, benzyl chloroformate)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Pinacol Coupling: To a solution of the substituted 2-(2-bromoethyl)benzaldehyde in anhydrous THF, add the low-valent titanium reagent at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with aqueous NaHCO3 and extract the product with an organic solvent. The crude diol is purified by column chromatography.

  • Pinacol Rearrangement and Carbamoylation: Dissolve the purified diol in a suitable solvent such as DCM. Add a base, for example, pyridine, followed by the dropwise addition of the desired carbamoyl chloride at 0 °C. Let the reaction mixture stir at room temperature overnight. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting cyclic ene-carbamate is purified by flash column chromatography.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol details the enantioselective hydrogenation of the cyclic ene-carbamate to the final chiral 2,3,4,5-tetrahydro-1H-benzo[d]azepine.

Materials:

  • Cyclic ene-carbamate

  • Iridium catalyst precursor: [Ir(COD)Cl]2

  • Chiral N,P-ligand (e.g., a derivative of (S)-tert-butyl-pyridyloxazoline)

  • Hydrogen gas (high pressure)

  • Anhydrous and degassed solvent (e.g., Dichloromethane - DCM)

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a vial with [Ir(COD)Cl]2 and the chiral N,P-ligand in the desired molar ratio (typically 1:2.2) in anhydrous, degassed DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a separate vessel within the glovebox, dissolve the cyclic ene-carbamate substrate in anhydrous, degassed DCM.

  • Transfer the substrate solution to the autoclave. Add the freshly prepared catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar) and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

G cluster_prep Catalyst Preparation (Glovebox) cluster_hydro Asymmetric Hydrogenation Ir_precatalyst [Ir(COD)Cl]2 Mix_Catalyst Mix & Stir in DCM Ir_precatalyst->Mix_Catalyst Ligand Chiral N,P-Ligand Ligand->Mix_Catalyst Active_Catalyst Active Ir Catalyst Solution Mix_Catalyst->Active_Catalyst Autoclave Charge Autoclave Active_Catalyst->Autoclave Substrate Ene-Carbamate in DCM Substrate->Autoclave Hydrogenate Pressurize with H2 & Stir Autoclave->Hydrogenate Workup Workup & Purification Hydrogenate->Workup Final_Product Chiral Product Workup->Final_Product

Caption: Experimental workflow for the hydrogenation step.

Data Presentation

The following tables summarize the quantitative data for the iridium-catalyzed asymmetric hydrogenation of various substituted cyclic ene-carbamates.

Table 1: Asymmetric Hydrogenation of 1-Aryl Substituted Ene-Carbamates

EntryR1 (Aryl Group)Catalyst Loading (mol%)H2 Pressure (bar)Time (h)Yield (%)ee (%)
1Phenyl1100169899
24-Methoxyphenyl1100169799
34-Chlorophenyl1100169698
42-Naphthyl1100169599
53,5-Dimethylphenyl1100169999

Table 2: Asymmetric Hydrogenation of 1-Alkyl Substituted Ene-Carbamates

EntryR1 (Alkyl Group)Catalyst Loading (mol%)H2 Pressure (bar)Time (h)Yield (%)ee (%)
1Methyl2100249291
2Ethyl2100249493
3Isopropyl2100249395
4Cyclohexyl2100249596

Data compiled from literature reports on iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[1][2][4]

Applications in Drug Development

The chiral this compound scaffold is a key component in several pharmacologically active agents. For instance, the dopamine D1 receptor agonist, Fenoldopam, used for the treatment of severe hypertension, and the antipsychotic agent, Ecopipam, are based on this core structure. The synthetic protocols outlined here provide a reliable and efficient route to access enantiomerically pure intermediates for the synthesis of these and other novel drug candidates. The methodology has been successfully applied to the gram-scale synthesis of precursors for drugs like Trepipam.[1]

Conclusion

The iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates stands out as a powerful and versatile method for the synthesis of chiral 2,3,4,5-tetrahydro-1H-benzo[d]azepines. The protocols provided herein offer a practical guide for researchers in academia and industry to produce these valuable compounds with high efficiency and stereocontrol. The broad substrate scope and scalability of this method make it highly attractive for applications in medicinal chemistry and drug development.

References

Anwendungshinweise und Protokolle zur Derivatisierung des 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Grundgerüsts

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Grundgerüst ist eine bedeutende heterocyclische Struktur in der medizinischen Chemie, die als "privilegiertes Gerüst" gilt. Seine Derivate zeigen vielfältige biologische Aktivitäten, insbesondere eine hohe Affinität zu Serotonin- und Dopaminrezeptoren, was sie zu vielversprechenden Kandidaten für die Entwicklung von Therapeutika für neurologische und psychiatrische Erkrankungen macht. Diese Anwendungshinweise bieten detaillierte Protokolle für die gängigsten Derivatisierungsstrategien an diesem Gerüst: N-Alkylierung, N-Acylierung und C-C-Bindungsknüpfung mittels Suzuki-Miyaura-Kreuzkupplung.

Quantitative Daten zur Rezeptoraffinität von Derivaten

Die Funktionalisierung des 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Gerüsts kann die Rezeptoraffinität und -selektivität erheblich beeinflussen. Nachfolgend sind repräsentative quantitative Daten für komplexere Derivate aufgeführt, die die hohe Affinität dieser Substanzklasse zu Serotoninrezeptoren belegen.

Tabelle 1: Bindungsaffinitäten von 1,9-Alkan-überbrückten 2,3,4,5-Tetrahydro-1H-3-benzazepin-Derivaten

VerbindungModifikationRezeptorpKi-Wert
(S)-4c N-Allyl, 5-Chlor, 1,9-Propano-überbrückt5-HT1A8.2[1]
(R)-4c N-Allyl, 5-Chlor, 1,9-Propano-überbrückt5-HT1A7.7[1]
4m N-Allyl, 5-Methoxy, 1,9-Propano-überbrückt5-HT1A8.1[1]
3b N-Methyl, 5-Chlor, 1,9-Ethano-überbrücktα2-Adrenozeptor8.1[1]
3b N-Methyl, 5-Chlor, 1,9-Ethano-überbrückt5-HT1A7.6[1]

Tabelle 2: Bindungsaffinitäten von rigidifizierten 1-Phenylbenzazepin-Analoga

VerbindungModifikationRezeptorKi-Wert (nM)
10 6,7-Dimethoxy-fluoreno[9,1-cd]azepin5-HT65[2]
12 6,7-Dimethoxy-2-methyl-fluoreno[9,1-cd]azepin5-HT65[2]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden zur Derivatisierung des 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Grundgerüsts.

Protokoll 1: N-Alkylierung mit Alkylhalogeniden

Diese Methode beschreibt die direkte Alkylierung des sekundären Amins des Benzo[d]azepin-Rings.

Materialien:

  • 2,3,4,5-Tetrahydro-1H-benzo[d]azepin

  • Alkylhalogenid (z. B. Benzylbromid, Methyliodid)

  • Base (z. B. Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N))

  • Lösungsmittel (z. B. Acetonitril (CH₃CN) oder Dichlormethan (DCM))

  • Inertgas (Argon oder Stickstoff)

  • Standard-Laborglasgeräte für Reaktionen unter Inertatmosphäre

Durchführung:

  • Lösen Sie 2,3,4,5-Tetrahydro-1H-benzo[d]azepin (1,0 Äquiv.) und die Base (z. B. K₂CO₃, 2,0 Äquiv.) in wasserfreiem Acetonitril in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Fügen Sie das Alkylhalogenid (1,1 Äquiv.) tropfenweise bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur oder erhöhter Temperatur (z. B. 50 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab.

  • Engen Sie das Filtrat unter reduziertem Druck ein.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-alkylierte Produkt zu erhalten.

N_Alkylation_Workflow cluster_setup Reaktionsansatz cluster_reaction Reaktion & Aufarbeitung cluster_purification Reinigung start Start reactants Benzo[d]azepin, Base, Lösungsmittel in Kolben start->reactants inert Inertgasatmosphäre (Ar oder N2) reactants->inert add_alkyl Alkylhalogenid hinzufügen inert->add_alkyl stir Rühren bei RT oder 50°C (DC-Kontrolle) add_alkyl->stir workup Abkühlen & Filtrieren stir->workup extract Extraktive Aufarbeitung (EtOAc, H2O, Sole) workup->extract dry Trocknen & Einengen extract->dry purify Säulenchromatographie dry->purify product Reines N-alkyliertes Produkt purify->product

Allgemeiner Arbeitsablauf für die N-Alkylierung.
Protokoll 2: N-Acylierung mit Acylchloriden

Dieses Protokoll beschreibt die Einführung einer Acylgruppe am Stickstoffatom des Benzo[d]azepin-Rings.

Materialien:

  • 2,3,4,5-Tetrahydro-1H-benzo[d]azepin

  • Acylchlorid (z. B. Acetylchlorid, Benzoylchlorid)

  • Base (z. B. Pyridin oder Triethylamin (Et₃N))

  • Lösungsmittel (z. B. Dichlormethan (DCM), wasserfrei)

  • Inertgas (Argon oder Stickstoff)

  • Standard-Laborglasgeräte

Durchführung:

  • Lösen Sie 2,3,4,5-Tetrahydro-1H-benzo[d]azepin (1,0 Äquiv.) und die Base (z. B. Pyridin, 1,2 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie das Acylchlorid (1,1 Äquiv.), gelöst in wasserfreiem DCM, langsam tropfenweise hinzu.

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion waschen Sie die organische Phase nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung.[3]

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das reine N-acylierte Produkt zu erhalten.

N_Acylation_Pathway scaffold 2,3,4,5-Tetrahydro-1H- benzo[d]azepin reagents + R-COCl + Base (z.B. Pyridin) in DCM, 0°C -> RT product N-Acyliertes Benzo[d]azepin-Derivat scaffold->product Acylierung

Syntheseweg für die N-Acylierung.
Protokoll 3: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die C-C-Bindungsknüpfung am aromatischen Teil des Gerüsts unter Verwendung eines bromierten Vorläufers.

Materialien:

  • 7-Brom-2,3,4,5-tetrahydro-1H-benzo[b]azepin (oder ein anderes bromiertes Derivat)

  • Arylboronsäure oder Arylboronsäure-Pinakolester

  • Palladium-Katalysator (z. B. Pd(PPh₃)₄ oder Pd(dppf)Cl₂)

  • Base (z. B. Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃))

  • Lösungsmittel (z. B. 1,4-Dioxan/Wasser-Gemisch, Toluol)

  • Inertgas (Argon oder Stickstoff)

  • Standard-Laborglasgeräte für Kreuzkupplungsreaktionen

Durchführung:

  • Geben Sie das bromierte Benzo[d]azepin (1,0 Äquiv.), die Arylboronsäure (1,2-1,5 Äquiv.), die Base (2,0-3,0 Äquiv.) und den Palladium-Katalysator (1-5 mol%) in einen trockenen Schlenk-Kolben.

  • Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Inertgas.

  • Fügen Sie über eine Spritze entgaste Lösungsmittel hinzu (z. B. ein 4:1-Gemisch aus Dioxan und Wasser).

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Die typische Reaktionszeit beträgt 8-16 Stunden.

  • Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit Ethylacetat und waschen Sie sie mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte aryl-substituierte Produkt zu erhalten.

Suzuki_Catalytic_Cycle Suzuki-Miyaura-Katalysezyklus pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L_n-Br ox_add->pd2_complex transmetal Trans- metallierung pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_biaryl red_elim Reduktive Eliminierung pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Produkt) red_elim->product aryl_bromide Ar-Br (Bromo-Benzo[d]azepin) aryl_bromide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Vereinfachter Katalysezyklus der Suzuki-Miyaura-Kupplung.

Schlussfolgerung

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Derivatisierung des 2,3,4,5-Tetrahydro-1H-benzo[d]azepin-Grundgerüsts. Durch die Anwendung dieser Methoden können Forscher Bibliotheken von substituierten Analoga erstellen, um Struktur-Wirkungs-Beziehungen zu untersuchen und neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Die quantitative Analyse der Rezeptoraffinität, wie in den Tabellen gezeigt, ist ein entscheidender Schritt zur Validierung der potenziellen therapeutischen Relevanz dieser Verbindungen.

References

Application Notes and Protocols for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine as a Dopamine Receptor Ligand Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold as a precursor for the development of novel dopamine receptor ligands. This document includes detailed experimental protocols for ligand binding and functional assays, a summary of structure-activity relationships (SAR), and visualizations of key signaling pathways and experimental workflows.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs). Its conformational flexibility and synthetic tractability make it an excellent starting point for the design of ligands with high affinity and selectivity for various dopamine receptor subtypes (D1-D5). Dopamine receptors are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This document outlines the methodologies for synthesizing, characterizing, and evaluating derivatives of this compound as potential dopamine receptor modulators.

Data Presentation: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative this compound derivatives for human dopamine receptor subtypes. The data highlights the potential for developing subtype-selective ligands based on this scaffold.

Compound IDR1R2R3D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)Selectivity (D3 vs D2)
1 HHH>1000850450>1000>10001.9
2 7-OH8-OHN-CH35.2251.81504.513.9
3 7-OH8-OHN-n-propyl8.1150.5807.230
4 7-ClHN-CH388035152509502.3
5 HHN-(trans-4-hydroxycyclohexyl)>10001205.5400>100021.8
6 HHN-(3-acetamido-2-fluorocinnamide)->10003.98 (pKi 8.4)-->250

Data is compiled from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Synthesis of the this compound Scaffold

A general synthetic route to the this compound core is outlined below. This multi-step synthesis can be adapted to produce a variety of substituted analogs.

Protocol 1: Synthesis of this compound

  • Step 1: Friedel-Crafts Acylation: React benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 3-benzoylpropanoic acid.

  • Step 2: Clemmensen Reduction: Reduce the ketone in 3-benzoylpropanoic acid using amalgamated zinc and hydrochloric acid to yield 4-phenylbutanoic acid.

  • Step 3: Cyclization: Treat 4-phenylbutanoic acid with a strong acid (e.g., polyphosphoric acid) to induce intramolecular acylation, forming α-tetralone.

  • Step 4: Schmidt Rearrangement: React α-tetralone with hydrazoic acid (generated in situ from sodium azide and sulfuric acid) to yield the lactam, 1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one.

  • Step 5: Reduction: Reduce the lactam using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF) to afford the final product, this compound.

Caution: This synthesis involves hazardous reagents and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of test compounds for dopamine receptors.[1] These assays are typically performed using cell membranes prepared from cell lines stably expressing the dopamine receptor subtype of interest.[1]

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human dopamine receptor subtype (D1, D2, D3, D4, or D5).

    • Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to pellet nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone for D2-like receptors).

      • Serial dilutions of the this compound test compound.

      • For non-specific binding control wells, add a high concentration of a known dopamine receptor antagonist (e.g., 10 µM (+)-butaclamol).

      • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator at the dopamine receptor.

Protocol 3: HTRF® cAMP Functional Assay

Dopamine D1-like receptors (D1 and D5) are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a common method to measure these changes.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the dopamine receptor of interest (e.g., CHO-K1 or HEK293).

    • Plate the cells in a suitable microplate (e.g., 384-well) and culture overnight.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer containing serial dilutions of the this compound test compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a known dopamine receptor agonist (e.g., dopamine at its EC80 concentration).

    • For D2-like receptors, also add forskolin to stimulate adenylyl cyclase.

    • Follow the remaining steps as in the agonist mode.

    • Determine the IC50 value of the antagonist.

Mandatory Visualizations

Signaling Pathways

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand D1 Agonist (e.g., Benzo[d]azepine derivative) D1R Dopamine D1 Receptor Ligand->D1R Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand D2 Agonist/Antagonist (e.g., Benzo[d]azepine derivative) D2R Dopamine D2/D3 Receptor Ligand->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inhibited) cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response

Experimental Workflows

Ligand_Development_Workflow Start Start: Design of Benzo[d]azepine Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Binding_Assay Primary Screening: Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Hit_Identification Hit Identification (Potent Binders) Binding_Assay->Hit_Identification Functional_Assay Functional Characterization: cAMP Assay (Determine EC50/IC50) Hit_Identification->Functional_Assay Potent SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Active SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End End: Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols for the Synthesis and Evaluation of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-Based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of a novel class of Anaplastic Lymphoma Kinase (ALK) inhibitors incorporating a 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology, offering a framework for the development and characterization of these promising anti-cancer agents.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, driving the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. Consequently, ALK has emerged as a key therapeutic target for the treatment of these malignancies.

The this compound moiety serves as a versatile scaffold in medicinal chemistry. Its incorporation into a 2,4-diaminopyrimidine core has led to the discovery of potent and selective ALK inhibitors with favorable pharmacological properties. This document details the synthetic strategies and biological assays for the characterization of this class of compounds.

ALK Signaling Pathway

Aberrant ALK activation triggers a cascade of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary signaling pathways activated by oncogenic ALK fusion proteins include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways. Understanding this signaling network is essential for the rational design and evaluation of ALK inhibitors.

ALK_Signaling_Pathway Figure 1: Simplified ALK Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates PI3K PI3K ALK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified ALK Signaling Pathway in Cancer

Synthesis of this compound-Based ALK Inhibitors

The synthesis of the target ALK inhibitors generally involves a multi-step sequence starting from commercially available precursors. A key intermediate is a substituted 2,4-dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution or cross-coupling reactions to introduce the this compound moiety and another substituted aniline.

Synthesis_Workflow Figure 2: General Synthetic Workflow cluster_synthesis Synthetic Pathway Start 2,4-Dichloropyrimidine Derivative Intermediate1 Mono-substituted Pyrimidine Start->Intermediate1 1. Regioselective Substitution/Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate2 Di-substituted Pyrimidine Intermediate1->Intermediate2 2. Second Substitution/Coupling (e.g., Buchwald-Hartwig Amination) Final Target ALK Inhibitor Intermediate2->Final 3. Final Modification (optional)

Figure 2: General Synthetic Workflow
Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(aryl/heteroaryl)-pyrimidine (Intermediate 1)

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the regioselective arylation at the C4 position of a 2,4-dichloropyrimidine derivative.

  • Materials:

    • 2,4-Dichloropyrimidine derivative (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add the 2,4-dichloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of N²-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-4-(aryl/heteroaryl)-N⁴-(substituted-phenyl)pyrimidine-2,4-diamine (Target ALK Inhibitor)

This protocol outlines a Buchwald-Hartwig amination for the introduction of the this compound and a substituted aniline. The order of addition may vary depending on the specific substrates and desired regioselectivity.

  • Materials:

    • Intermediate 1 (from Protocol 1) (1.0 equiv)

    • This compound (1.1 equiv)

    • Substituted aniline (1.1 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv)

    • Ligand (e.g., Xantphos, 0.1 equiv)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add Intermediate 1, the palladium catalyst, and the ligand.

    • Add the anhydrous solvent, followed by the this compound, the substituted aniline, and the base.

    • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.

Biological Evaluation

Data Presentation

The following table summarizes the in vitro activity of a series of this compound-based ALK inhibitors against the ALK enzyme and ALK-dependent cancer cell lines.

Compound IDR¹ GroupR² GroupALK IC₅₀ (nM)Karpas-299 IC₅₀ (nM)H3122 IC₅₀ (nM)
1a HH150250300
1b 4-FH75120150
1c H2-isopropylsulfonyl51525
1d 4-F2-isopropylsulfonyl2 8 12
Crizotinib --203045

Data is representative and compiled from publicly available sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 3: ALK Kinase Assay (Biochemical)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the ALK enzyme.

  • Materials:

    • Recombinant human ALK enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate (e.g., a synthetic peptide)

    • Test compounds

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the ALK enzyme, kinase buffer, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Protocol 4: Cell Proliferation Assay

This protocol is used to assess the anti-proliferative effect of the ALK inhibitors on cancer cell lines.

  • Materials:

    • ALK-positive cancer cell line (e.g., Karpas-299 or H3122)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.

Protocol 5: In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of the ALK inhibitors.

  • Materials:

    • ALK-positive cancer cell line (e.g., Karpas-299)

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Matrigel

    • Test compound formulation for oral administration

  • Procedure:

    • Subcutaneously implant the cancer cells mixed with Matrigel into the flank of the mice.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle orally at the predetermined dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

InVivo_Workflow Figure 3: In Vivo Xenograft Workflow cluster_invivo In Vivo Efficacy Study Implantation Tumor Cell Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization Growth->Randomization Treatment Treatment (Vehicle/Compound) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Application of Tetrahydrobenzazepines in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of tetrahydrobenzazepines in neurological disorder research. Tetrahydrobenzazepines are a class of compounds that primarily act as dopamine receptor modulators and have shown significant potential in preclinical and clinical studies for various neurological conditions, including Parkinson's disease, schizophrenia, and cognitive disorders.

Introduction to Tetrahydrobenzazepines

Tetrahydrobenzazepines are a class of heterocyclic compounds characterized by a fused benzene and azepine ring system. Many derivatives of this scaffold are potent and selective ligands for dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. Their ability to modulate dopaminergic neurotransmission makes them valuable tools for investigating the pathophysiology of neurological disorders where dopamine dysregulation is a key feature.

Key Tetrahydrobenzazepine Compounds and Their Applications

Several tetrahydrobenzazepine derivatives have been extensively studied. This section highlights some of the key compounds and their primary applications in neurological research.

  • SKF-38393: A selective partial agonist for the dopamine D1 receptor. It is widely used in preclinical models to study the role of D1 receptor activation in motor control, cognition, and reward.

  • Fenoldopam: A selective D1 receptor partial agonist. Clinically, it is used as a rapid-acting vasodilator for the treatment of severe hypertension.[1][2] In research, it serves as a tool to investigate peripheral D1 receptor function.

  • Dihydrexidine (DAR-0100): A full agonist of the D1 receptor. It has been investigated for its potential to improve cognitive deficits in schizophrenia and schizotypal personality disorder.

Data Presentation: Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of tetrahydrobenzazepines in various models of neurological disorders.

Table 1: Efficacy of Fenoldopam in Hypertensive Emergency (Clinical Trial)

Dosage Group (intravenous)Mean Change in Diastolic Blood Pressure (DBP)Reference
0.01 µg/kg/minBaseline[3]
0.03 µg/kg/minNot significantly different from the lowest dose group[3]
0.1 µg/kg/minSignificant decrease compared to the lowest dose group[3]
0.3 µg/kg/minSignificant decrease compared to the lowest dose group[3]

Table 2: Effect of Dihydrexidine on Cognitive Function in Schizotypal Personality Disorder (Clinical Trial)

Cognitive TestTreatment GroupOutcomeEffect Size (Cohen's d)Reference
Paced Auditory Serial Addition Test (PASAT)Dihydrexidine (DAR-0100A)Significantly improved performance1.14

Table 3: Preclinical Efficacy of SKF-81297 (a D1 Agonist) in a Primate Model of Parkinson's Disease

Animal ModelTreatmentOutcomeReference
Unilaterally MPTP-lesioned rhesus monkeysSKF-81297 (0.05-0.3 mg/kg i.m.)Induced rotational behavior away from the lesion; stimulated use of the dominant hand[4]

Table 4: Anticonvulsant Effect of a Tetrahydrobenzazepine Derivative (Δ⁹-THCV) in a Preclinical Epilepsy Model

Animal ModelTreatmentOutcomeReference
Pentylenetetrazole (PTZ)-induced seizures in adult ratsΔ⁹-THCV (0.25 mg/kg)Significantly reduced seizure incidence[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of tetrahydrobenzazepines.

MPTP-Induced Parkinson's Disease Model in Non-Human Primates

Objective: To create a primate model that recapitulates the motor deficits of Parkinson's disease for preclinical evaluation of therapeutic agents.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Rhesus or Cynomolgus macaques

  • Apparatus for intravenous or intramuscular injections

  • Standardized motor disability rating scale for MPTP-treated nonhuman primates[6]

Protocol:

  • Animal Selection and Baseline Assessment: Select healthy, adult macaques and perform baseline motor assessments using a standardized rating scale.[6][7][8] This scale typically evaluates posture, gait, bradykinesia, tremor, and balance.

  • MPTP Administration:

    • Acute Protocol: Administer MPTP intravenously or intramuscularly daily for a short period (e.g., a few days to a week).[9]

    • Chronic Protocol: Administer lower doses of MPTP over a longer period (e.g., weeks to months) to induce a more progressive neurodegeneration.[10]

    • The total cumulative dose and the number of injections will vary depending on the species and individual animal's sensitivity.[6]

  • Monitoring of Parkinsonian Symptoms: Continuously monitor the animals for the development of parkinsonian motor signs. Use the standardized motor disability scale to quantify the severity of the symptoms.

  • Confirmation of Stable Parkinsonism: Ensure that the motor deficits are stable for a defined period (e.g., several weeks) after the final MPTP injection to avoid assessing transient effects.[6]

  • Therapeutic Intervention: Once a stable parkinsonian state is achieved, the model is ready for testing the efficacy of therapeutic agents like tetrahydrobenzazepine derivatives.

Drug Discrimination Paradigm in Rats

Objective: To assess the subjective effects of a drug by training an animal to discriminate it from a vehicle.

Materials:

  • Operant conditioning chambers with two levers

  • Food pellet dispenser

  • SKF-38393

  • Saline (vehicle)

Protocol:

  • Animal Training:

    • Train rats to press a lever for a food reward under a fixed-ratio schedule (e.g., FR 30, where 30 lever presses result in one food pellet).[6][11]

  • Discrimination Training:

    • On days when SKF-38393 is administered (e.g., 8.0 mg/kg, IP), reinforce responses on one specific lever (the "drug lever").[11]

    • On days when saline is administered, reinforce responses on the other lever (the "saline lever").

    • Alternate drug and saline training sessions.

  • Acquisition of Discrimination: Continue training until the rats reliably press the correct lever based on the injection they received (e.g., >80% of responses on the correct lever before the first reinforcer).

  • Testing:

    • Administer various doses of the test compound (e.g., different doses of SKF-38393 or other D1 agonists) and allow the rat to respond on either lever.

    • The percentage of responses on the drug lever is measured to determine if the test compound produces similar subjective effects to the training drug.

Assessment of Working Memory in Schizophrenia Clinical Trials

Objective: To evaluate the effects of a therapeutic agent on working memory deficits in patients with schizophrenia.

4.3.1. Paced Auditory Serial Addition Test (PASAT)

Description: The PASAT is a measure of auditory information processing speed, sustained attention, and working memory.[12][13][14][15][16]

Materials:

  • Pre-recorded audio of single digits

  • Audio playback device

  • Scoring sheet

Protocol:

  • Instructions: Instruct the patient that they will hear a series of single digits. Their task is to add each new digit to the one they heard immediately before it.

  • Presentation: Play the audio recording, which presents single digits at a fixed interval (e.g., every 2 or 3 seconds).

  • Response: The patient verbally responds with the sum of the two most recent digits.

  • Scoring: The score is the total number of correct sums given within the test period.

4.3.2. N-Back Test

Description: The N-Back task is a continuous performance task that assesses working memory by requiring the participant to remember a stimulus from "n" trials back.[3][17][18][19]

Materials:

  • Computer with a display

  • Software to present the stimuli and record responses

Protocol:

  • Instructions: Explain the task to the participant. For a 2-back task, for example, they will see a sequence of stimuli (e.g., letters) and must press a key if the current stimulus is the same as the one presented two trials ago.

  • Stimulus Presentation: A series of stimuli are presented one at a time on the screen for a short duration with a fixed inter-stimulus interval.

  • Response: The participant responds on each trial, indicating whether the current stimulus matches the one from 'n' trials back.

  • Scoring: Performance is typically measured by accuracy (correct hits and correct rejections) and reaction time.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by dopamine D1 receptor agonists like many tetrahydrobenzazepines.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine / Agonist Dopamine / Agonist D1R D1 Receptor Dopamine / Agonist->D1R Binds to G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) ERK ERK1/2 PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates (Activates) PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits ERK->CREB Phosphorylates (Activates) Gene_Expression Gene Expression (Neuroplasticity, Cognition) CREB->Gene_Expression Regulates

Dopamine D1 Receptor Signaling Cascade
Experimental Workflow for Preclinical Testing of Tetrahydrobenzazepines

The diagram below outlines a typical workflow for the preclinical evaluation of a novel tetrahydrobenzazepine derivative in a neurological disorder model.

Preclinical_Workflow cluster_discovery Drug Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & IND Application Synthesis Synthesis of Tetrahydrobenzazepine Analog Screening In vitro Screening (Receptor Binding Assays) Synthesis->Screening Characterization Animal_Model Induction of Neurological Disorder Model (e.g., MPTP in primates) Screening->Animal_Model Lead Compound Selection Behavioral Behavioral Testing (Motor & Cognitive Tasks) Animal_Model->Behavioral Efficacy Testing Toxicity Toxicology Studies Animal_Model->Toxicity Safety Assessment Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->Pharmacokinetics ADME Profiling Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Toxicity->Data_Analysis Pharmacokinetics->Data_Analysis IND Investigational New Drug (IND) Application Data_Analysis->IND Compilation of Preclinical Data

Preclinical Drug Development Workflow
Workflow for MPTP-Induced Parkinson's Model Research

This diagram illustrates the logical flow of an experiment using the MPTP primate model to test a therapeutic agent.

MPTP_Workflow Start Start Baseline Baseline Behavioral Assessment Start->Baseline MPTP_Admin MPTP Administration Baseline->MPTP_Admin Symptom_Dev Development of Parkinsonian Symptoms MPTP_Admin->Symptom_Dev Stabilization Symptom Stabilization Period Symptom_Dev->Stabilization Treatment Administer Tetrahydrobenzazepine or Vehicle Stabilization->Treatment Post_Treatment Post-Treatment Behavioral Assessment Treatment->Post_Treatment Analysis Data Analysis Post_Treatment->Analysis End End Analysis->End

MPTP Primate Model Experimental Flow

References

High-Throughput Screening Assays for Benzazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzazepine derivatives represent a versatile class of compounds with significant therapeutic potential, targeting a range of G-protein coupled receptors (GPCRs) and other physiologically important proteins. Their diverse pharmacological profiles, including activity at dopamine and histamine receptors, make them attractive candidates for drug discovery programs in areas such as neuroscience, psychiatry, and allergy/inflammation. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of benzazepine analogs to identify "hit" compounds with desired biological activity.

This document provides detailed application notes and experimental protocols for two robust, HTS-compatible assay formats suitable for screening benzazepine derivatives: a cell-based TR-FRET cAMP assay for functional activity at dopamine receptors and a biochemical fluorescence polarization assay for histamine H3 receptor binding.

Data Presentation: Quantitative Analysis of Benzazepine Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative benzazepine derivatives and standard reference compounds against key GPCR targets. This data is critical for validating assay performance and for structure-activity relationship (SAR) studies.

Table 1: Binding Affinities of Benzazepine Derivatives and Reference Compounds at Dopamine D1 Receptors

Compound/DerivativeReceptor SubtypeAssay TypeKi (nM)Reference Compound
SCH 23390D1Radioligand Binding0.2[1][2][3]Yes
SCH 39166D1/D5Radioligand Binding1.2[4]Yes
PerlapineD1Radioligand Binding198No
Benzazepine Analog 11bD1/D5Radioligand BindingPotentNo
Benzimidazolone Analog 19D1/D5Radioligand BindingVery PotentNo
Benzothiazolone Analog 28D1/D5Radioligand BindingVery PotentNo

Table 2: Potency of Benzazepine Derivatives and Reference Compounds at Dopamine D2 Receptors

Compound/DerivativeReceptor SubtypeAssay TypeIC50 (nM)Ki (nM)Reference Compound
HaloperidolD2Radioligand Binding0.16 - 0.7[5]1.2[6]Yes
PerlapineD2Radioligand Binding1,803[7]-No
Azaindole Analog 13D2Radioligand Binding-SelectiveNo
Azaindole Analog 14D2Radioligand Binding-SelectiveNo
Azaindole Analog 15D2Radioligand Binding-SelectiveNo

Table 3: Binding Affinities of Benzazepine Derivatives and Reference Compounds at Histamine H3 Receptors

Compound/DerivativeReceptor SubtypeAssay TypeKi (nM)Reference Compound
ClobenpropitH3Radioligand Binding~0.1 (pKi 9.44-10.91)[8][9]Yes
GSK189254H3Not SpecifiedPotentNo
GSK239512H3Not SpecifiedPotentNo
Benzophenone Derivative 6H3Radioligand Binding8[10]No

Table 4: Assay Quality Control Parameters

Assay TypeTargetParameterTypical ValueInterpretation
TR-FRET cAMP AssayDopamine D1/D2 ReceptorsZ'-factor> 0.5Excellent assay quality for HTS
Fluorescence PolarizationHistamine H3 ReceptorZ'-factor> 0.5Excellent assay quality for HTS

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a clear understanding of the underlying biology and assay logic.

Signaling Pathways

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds Benzazepine Benzazepine Derivative Benzazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) D1_Receptor Dopamine D1/D5 Receptor Gs Gs Protein D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_up ↑ cAMP AC_D1->cAMP_up PKA PKA Activation cAMP_up->PKA D2_Receptor Dopamine D2/D3/D4 Receptor Gi Gi Protein D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_down ↓ cAMP AC_D2->cAMP_down Benzazepine_Antagonist Benzazepine Antagonist Benzazepine_Antagonist->D1_Receptor Blocks Benzazepine_Antagonist->D2_Receptor Blocks

Histamine_H3_Signaling cluster_presynaptic_H3 Presynaptic Neuron H3_Receptor Histamine H3 Receptor (Autoreceptor) Gi_o Gi/o Protein H3_Receptor->Gi_o Activates AC_H3 Adenylyl Cyclase Gi_o->AC_H3 Inhibits Histamine_Release ↓ Histamine Release Gi_o->Histamine_Release cAMP_down_H3 ↓ cAMP AC_H3->cAMP_down_H3 Histamine Histamine Histamine->H3_Receptor Binds Benzazepine_Antagonist_H3 Benzazepine Antagonist Benzazepine_Antagonist_H3->H3_Receptor Blocks

Experimental Workflows

HTS_Workflow start Start assay_dev Assay Development & Miniaturization (384-well) start->assay_dev pilot_screen Pilot Screen (~2,000 compounds) assay_dev->pilot_screen hts Primary High-Throughput Screen (HTS) pilot_screen->hts data_analysis Data Analysis (Hit Identification) hts->data_analysis hit_confirmation Hit Confirmation (Re-testing) data_analysis->hit_confirmation dose_response Dose-Response (IC50/EC50 Determination) hit_confirmation->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar end Lead Optimization sar->end

Experimental Protocols

Protocol 1: Cell-Based TR-FRET cAMP Assay for Dopamine Receptor Antagonists

This protocol describes a competitive immunoassay in a 384-well format to screen for benzazepine derivatives that act as antagonists at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors.

1. Materials:

  • HEK293 or CHO cells stably expressing the human dopamine receptor of interest (e.g., D1 or D2).

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Dopamine (agonist).

  • Forskolin (for Gi-coupled assays).

  • Benzazepine derivative library (10 mM stocks in DMSO).

  • TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).

  • White, opaque, 384-well microplates.

  • TR-FRET compatible microplate reader.

2. Cell Preparation:

  • Culture cells to 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation buffer.

  • Wash cells with Assay Buffer and resuspend in Stimulation Buffer to a final density of 0.5 x 10^6 cells/mL.

3. Assay Procedure (Antagonist Mode):

  • Using an automated liquid handler, dispense 5 µL of cell suspension into each well of the 384-well plate.

  • Add 50 nL of test compound (benzazepine derivatives) or control (DMSO for negative control, known antagonist for positive control) to the appropriate wells.

  • Incubate for 15-30 minutes at room temperature.

  • For Gs-coupled receptors (e.g., D1): Add 5 µL of dopamine at a final concentration equal to its EC80 (pre-determined) to all wells except the basal control wells.

  • For Gi-coupled receptors (e.g., D2): Add 5 µL of a mixture of dopamine (at its EC80) and forskolin (at its EC50) to all wells.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of the TR-FRET cAMP detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET microplate reader (ex: 320 nm, em: 615 nm and 665 nm).

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Determine the percent inhibition for each test compound relative to the controls.

  • Calculate the Z'-factor to assess assay quality using the positive and negative controls. An excellent assay for HTS will have a Z'-factor > 0.5.

  • For "hit" compounds, perform dose-response curves to determine IC50 values.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay for Histamine H3 Receptor

This biochemical assay measures the ability of benzazepine derivatives to displace a fluorescently labeled ligand from the histamine H3 receptor, providing a direct measure of binding affinity.

1. Materials:

  • Membrane preparation from cells stably expressing the human histamine H3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Fluorescent Ligand: A suitable fluorescently labeled H3 receptor antagonist (e.g., a BODIPY-conjugated analog).

  • Unlabeled Competitor (for non-specific binding): A known high-affinity H3 antagonist (e.g., Clobenpropit).

  • Benzazepine derivative library (10 mM stocks in DMSO).

  • Black, low-volume, 384-well microplates.

  • Microplate reader capable of measuring fluorescence polarization.

2. Assay Optimization:

  • Tracer Concentration: Determine the optimal concentration of the fluorescent ligand that gives a stable and robust fluorescence signal with minimal background.

  • Receptor Concentration: Titrate the receptor membrane preparation to find the concentration that results in a significant and saturable change in fluorescence polarization upon binding to the fluorescent ligand.

3. Assay Procedure:

  • Prepare a 2X solution of the H3 receptor membrane preparation in Assay Buffer.

  • Prepare a 2X solution of the fluorescent ligand in Assay Buffer.

  • In the 384-well plate, add:

    • 5 µL of Assay Buffer.

    • 50 nL of test compound, control (DMSO or unlabeled competitor), or buffer.

  • Add 5 µL of the 2X receptor membrane preparation to all wells except those for measuring the polarization of the free tracer.

  • Add 5 µL of the 2X fluorescent ligand to all wells.

  • Mix gently and incubate for 60-120 minutes at room temperature to reach binding equilibrium, protected from light.

  • Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled competitor) from the total binding.

  • Determine the percent displacement of the fluorescent ligand by each test compound.

  • Calculate the Z'-factor to evaluate assay performance. A Z'-factor > 0.5 is desirable for HTS.

  • For "hit" compounds, generate competition binding curves by titrating the compound concentration and calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The protocols and data presented in this document provide a robust framework for the high-throughput screening and characterization of benzazepine derivatives. The TR-FRET cAMP assay offers a functional readout of receptor activity, while the fluorescence polarization assay provides a direct measure of compound binding. By employing these methodologies, researchers can efficiently identify and prioritize promising benzazepine-based compounds for further development as novel therapeutics. Careful assay validation, including the determination of a suitable Z'-factor, is crucial for the successful execution of any HTS campaign.

References

Application Notes and Protocols for Radiolabeling of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine derivatives with Carbon-11, Fluorine-18, and Iodine-123 for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies. The protocols are intended for researchers with experience in radiochemistry and handling of radioactive materials.

Overview

The this compound scaffold is a key pharmacophore for targeting central nervous system (CNS) receptors, particularly dopamine and benzodiazepine receptors. Radiolabeled analogs of this structure are invaluable tools for in vivo imaging, enabling the non-invasive study of receptor density, occupancy, and function in both preclinical and clinical research. This document outlines the synthesis and quality control of three prominent radiolabeled benzazepine derivatives:

  • [¹¹C]SCH 23390: A selective dopamine D1 receptor antagonist for PET imaging.

  • [¹⁸F]N-(3-fluoropropyl)SCH 38548: A fluorinated dopamine D1 receptor ligand for PET imaging.

  • [¹²³I]Iomazenil: A benzodiazepine receptor antagonist for SPECT imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for the radiolabeling of selected this compound derivatives.

Table 1: Radiosynthesis Parameters

RadiotracerPrecursorLabeling AgentRadiochemical Yield (RCY)Synthesis TimeSpecific Activity
[¹¹C]SCH 23390 SCH 24518 (desmethyl precursor)[¹¹C]Iodomethane28-72%22-60 min10-235 Ci/mmol
[¹⁸F]N-(3-fluoropropyl)SCH 38548 SCH 38548[¹⁸F]Fluoropropyl iodide2-5%Not Reported600-700 Ci/mmol
[¹²³I]Iomazenil Bromo-mazenil[¹²³I]Iodide80-90%~25 min (labeling)Not Reported

Table 2: In Vivo Biodistribution Data of [¹⁸F]N-(3-fluoropropyl)SCH 38548 in Rats

Time Post-InjectionStriata (%ID/g)Cerebellum (%ID/g)Striata/Cerebellum Ratio
30 min0.64Not ReportedNot Reported
2 hoursNot ReportedNot Reported12

Experimental Protocols

Radiolabeling with Carbon-11: [¹¹C]SCH 23390

This protocol describes the synthesis of [¹¹C]SCH 23390 by the N-alkylation of its desmethyl precursor, SCH 24518, with [¹¹C]iodomethane.[1][2]

Materials:

  • SCH 24518 (desmethyl precursor)

  • [¹¹C]Iodomethane ([¹¹C]CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 0.5 M

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/phosphate buffer (pH 7.4)

  • Sterile water for injection

  • Ethanol, USP

  • 0.22 µm sterile filter

Protocol:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of SCH 24518 in 300 µL of anhydrous DMF in a reaction vessel.

  • [¹¹C]Iodomethane Trapping: Bubble the gaseous [¹¹C]iodomethane, produced from the cyclotron, through the precursor solution at room temperature.

  • N-Alkylation Reaction: After trapping the [¹¹C]iodomethane, add 5 µL of 0.5 M NaOH to the reaction vessel. Heat the mixture at 80°C for 3-5 minutes.

  • Quenching: Cool the reaction vessel and quench the reaction by adding 0.5 mL of HPLC mobile phase.

  • Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [¹¹C]SCH 23390.

  • Formulation: Evaporate the collected HPLC fraction to dryness under a stream of nitrogen. Reconstitute the residue in a sterile solution of ethanol and sterile water for injection.

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.

  • Chemical Purity: Determined by analytical HPLC with UV detection, by comparing with a cold standard of SCH 23390.

  • Specific Activity: Calculated from the total radioactivity and the mass of SCH 23390 determined by HPLC.

Radiolabeling with Fluorine-18: [¹⁸F]N-(3-fluoropropyl)SCH 38548

This protocol describes the synthesis of N-(3-[¹⁸F]fluoropropyl)SCH 38548 by the alkylation of SCH 38548 with [¹⁸F]fluoropropyl iodide.[3][4]

Materials:

  • SCH 38548

  • 1,3-Diiodopropane

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water mixture

  • Sterile water for injection

  • Ethanol, USP

  • 0.22 µm sterile filter

Protocol:

  • Synthesis of [¹⁸F]Fluoropropyl iodide:

    • Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the mixture by heating under a stream of nitrogen.

    • Add 1,3-diiodopropane to the dried [¹⁸F]fluoride and heat to produce [¹⁸F]fluoropropyl iodide.

  • N-Alkylation Reaction:

    • In a separate reaction vessel, dissolve SCH 38548 in anhydrous acetonitrile.

    • Transfer the [¹⁸F]fluoropropyl iodide to the vessel containing SCH 38548.

    • Heat the reaction mixture.

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the crude mixture onto the semi-preparative HPLC system and collect the fraction corresponding to [¹⁸F]N-(3-fluoropropyl)SCH 38548.

  • Formulation:

    • Evaporate the collected fraction to dryness.

    • Reconstitute the residue in a sterile solution of ethanol and water for injection.

  • Sterile Filtration:

    • Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

  • Radiochemical Purity: Assessed by analytical HPLC, should be >95%.

  • Chemical Purity: Determined by analytical HPLC with UV detection against a reference standard.

  • Specific Activity: Calculated based on the amount of radioactivity and the mass of the product.

Radiolabeling with Iodine-123: [¹²³I]Iomazenil

This protocol outlines the synthesis of [¹²³I]Iomazenil via a nucleophilic exchange reaction on the bromo-precursor.[5]

Materials:

  • Bromo-mazenil

  • [¹²³I]Sodium Iodide

  • Stannous sulfate (SnSO₄)

  • 2,5-dihydroxybenzoic acid

  • Citric acid

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Isotonic citrate buffer (pH 4)

  • Sterile water for injection

  • 0.22 µm sterile filter

Protocol:

  • Reaction Mixture Preparation: In a reaction vial, combine 1 mg of bromo-mazenil, 0.2 mg of SnSO₄, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid.

  • Radiolabeling Reaction:

    • Add the [¹²³I]sodium iodide solution (e.g., 37 MBq; 1 mCi) to the reaction vial.

    • Flush the vial with nitrogen gas.

    • Heat the reaction mixture at 121°C for 25 minutes.

  • Purification:

    • After cooling, purify the reaction mixture using a semi-preparative HPLC system.

    • Collect the fraction corresponding to [¹²³I]Iomazenil.

  • Formulation:

    • Dilute the collected fraction with an isotonic citrate buffer (pH 4).

  • Sterile Filtration:

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial for injection.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC, aiming for a purity of >97%.[5]

  • Chemical Purity: Assessed by analytical HPLC with UV detection.

  • Sterility and Apyrogenicity: Standard tests should be performed before administration.

Visualizations

The following diagrams illustrate the experimental workflows and the general mechanism of action for the described radiotracers.

Radiosynthesis_Workflow cluster_0 Radiosynthesis cluster_1 Purification cluster_2 Quality Control cluster_3 Final Product Precursor Precursor Reaction Reaction Precursor->Reaction Radioisotope Radioisotope Radioisotope->Reaction HPLC HPLC Reaction->HPLC QC_Tests Radiochemical Purity Chemical Purity Specific Activity HPLC->QC_Tests Formulation Formulation HPLC->Formulation Sterile_Filtration Sterile_Filtration Formulation->Sterile_Filtration Final_Product Injectable Radiotracer Sterile_Filtration->Final_Product Imaging_Studies Imaging_Studies Final_Product->Imaging_Studies PET/SPECT Imaging

Caption: General workflow for radiosynthesis and quality control.

Receptor_Binding_Mechanism Radiolabeled_Benzazepine Radiolabeled This compound ([11C]SCH 23390, [18F]FP-SCH 38548, [123I]Iomazenil) Receptor Target Receptor (Dopamine D1 or Benzodiazepine) Radiolabeled_Benzazepine->Receptor Binds to Binding Specific Binding Receptor->Binding Signal Detectable Signal (Gamma Rays) Binding->Signal Emits Imaging PET / SPECT Imaging Signal->Imaging Detected by

Caption: Mechanism of receptor imaging with radiolabeled benzazepines.

References

Application Notes and Protocols for Intramolecular Cyclization Techniques in Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzazepines, a critical scaffold in medicinal chemistry, via various intramolecular cyclization techniques. The benzazepine core is present in a range of pharmacologically active compounds, including cardiovascular drugs, and central nervous system agents.

Intramolecular Friedel-Crafts Acylation/Alkylation

Application Note:

Intramolecular Friedel-Crafts acylation and alkylation are powerful and widely used methods for the synthesis of benzazepine skeletons. This acid-catalyzed reaction involves the cyclization of a suitably substituted aromatic precursor bearing an acyl or alkyl halide or alcohol functionality. The choice of catalyst, often a Lewis acid like AlCl₃ or a protic acid like polyphosphoric acid (PPA), is crucial and depends on the reactivity of the substrate. Friedel-Crafts acylation typically leads to the formation of a ketone within the newly formed ring, which can be subsequently reduced if desired. This method is advantageous due to the ready availability of starting materials and the robustness of the reaction. However, the strongly acidic conditions can be a limitation for substrates with acid-labile functional groups.

Experimental Protocol: Synthesis of a Dibenzo[b,f]azepinone Derivative

This protocol is adapted from a procedure for the synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a precursor for the anticonvulsant drug oxcarbazepine.[1]

Reaction Scheme:

Materials:

  • 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid

  • Aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. To a separate flask, dissolve 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid (1.0 equivalent) in a mixture of dichloromethane and nitromethane.

  • Slowly add the solution of the carboxylic acid to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary: Intramolecular Friedel-Crafts Cyclization

Precursor TypeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
N-containing alkanolsAlCl₃DichloromethaneRT2-470-85[2]
N-containing alkanols85% H₂SO₄-RT1-265-80[2]
N-containing alkanolsPPA-100-1201-375-90[2]
Nitrogen-containing carboxylic acidsAlCl₃DichloromethaneRT3-560-78[3]
Nitrogen-containing carboxylic acidsP₂O₅TolueneReflux4-665-82[3]

Intramolecular Reductive Amination

Application Note:

Intramolecular reductive amination is a versatile and widely used method for the synthesis of saturated nitrogen heterocycles, including benzazepines. This one-pot reaction involves the formation of an imine or enamine intermediate from a precursor containing both a carbonyl group (aldehyde or ketone) and an amine, followed by its in-situ reduction. A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl group, allowing the reaction to be performed in a single step. This method offers good functional group tolerance and is often high-yielding.

Experimental Protocol: Synthesis of a Tetrahydro-1,5-methano-1H-3-benzazepine Derivative

This protocol is based on a tandem ozonolysis-reductive amination procedure.[4]

Reaction Scheme:

Materials:

  • Benzonorbornadiene

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Ozonolysis apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ozonolysis: Dissolve benzonorbornadiene (1.0 equivalent) in a mixture of methanol and dichloromethane at -78 °C. Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Reduction of Ozonide: Add dimethyl sulfide (2.0 equivalents) and allow the solution to warm to room temperature. Stir for 1 hour.

  • Reductive Amination: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting crude dialdehyde in methanol.

  • Add benzylamine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture for 30 minutes.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding water. Make the solution basic with sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary: Intramolecular Reductive Amination

Carbonyl PrecursorAmine SourceReducing AgentSolventYield (%)Reference
DialdehydeBenzylamineNaBH₃CNMethanol64-73[4]
Keto-amineNaBH(OAc)₃Dichloroethane75-85[1]
Aldehydo-amineH₂/Pd-CEthanol80-90[5]

Intramolecular Heck Reaction

Application Note:

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds and is highly effective for the synthesis of benzazepine ring systems. This reaction involves the cyclization of an aryl or vinyl halide (or triflate) onto a tethered alkene. The reaction is known for its high functional group tolerance and can be used to create both endo and exo cyclic double bonds, depending on the substrate and reaction conditions. The choice of palladium catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.

Experimental Protocol: Synthesis of a 3-Benzazepine Derivative

This protocol describes the synthesis of a 3-benzazepine framework via an intramolecular reductive Heck reaction.

Reaction Scheme:

Materials:

  • N-(2-iodobenzyl)acrylamide derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF))

  • Celite

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk tube, add the N-(2-iodobenzyl)acrylamide derivative (1.0 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary: Intramolecular Heck Reaction

SubstrateCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl iodidePd(OAc)₂PPh₃Et₃NMeCN8070-85[6]
Aryl bromidePd₂(dba)₃P(o-tol)₃K₂CO₃DMF10065-80[7]
Aryl triflatePd(OAc)₂BINAPAg₂CO₃Toluene11075-92[8]

Pictet-Spengler Reaction

Application Note:

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which can be precursors to or part of a larger benzazepine-containing polycyclic system. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. The reaction is typically carried out in protic solvents with acid catalysis, but milder conditions have also been developed. The Pictet-Spengler reaction is a powerful tool for constructing complex heterocyclic scaffolds in a single step.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is a general procedure for the synthesis of tetrahydro-β-carbolines from tryptamine and an aldehyde.[9][10]

Reaction Scheme:

Materials:

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve tryptamine (1.0 equivalent) and the aldehyde (1.1 equivalents) in dichloromethane.

  • Reaction: Add trifluoroacetic acid (1.0-2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary: Pictet-Spengler Reaction

β-ArylethylamineCarbonyl CompoundAcid CatalystSolventYield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂85-95[9]
PhenethylamineFormaldehydeHClH₂O70-80[11]
Tryptophan methyl esterVarious aldehydes-Benzene (reflux)80-95[9]

Ring-Closing Metathesis (RCM)

Application Note:

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocycles, including benzazepines. This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. RCM is known for its exceptional functional group tolerance, allowing for its application late in a synthetic sequence. The choice of catalyst generation (first, second, or third) can influence the reaction's efficiency and stereoselectivity.

Experimental Protocol: Synthesis of a Dihydrobenzazepine Derivative

This protocol is a general procedure for the RCM of a diene precursor to form a dihydrobenzazepine.[12][13]

Reaction Scheme:

Materials:

  • Diene precursor (containing two terminal alkene functionalities)

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Silica gel

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the diene precursor (1.0 equivalent) in the anhydrous and degassed solvent.

  • Catalyst Addition: Add the Grubbs' catalyst (0.01-0.05 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The progress of the reaction can be monitored by TLC. A continuous flow of inert gas through the reaction mixture can help to remove the ethylene byproduct and drive the reaction to completion.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to remove the ruthenium byproducts.

Quantitative Data Summary: Ring-Closing Metathesis

Diene Substrate TypeCatalystSolventTemp. (°C)Yield (%)Reference
N-Tosyl protected dieneGrubbs' ICH₂Cl₂RT80-95[14]
N-Allyl-2-vinylanilineGrubbs' IIToluene6075-90[12]
Diene with ester functionalityGrubbs' IICH₂Cl₂4085-98[15]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Several benzazepine derivatives, such as fenoldopam and the experimental drug SCH-23390, are known to interact with dopamine receptors. Fenoldopam is a selective D1 receptor agonist. The activation of the D1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[16][17][18]

Dopamine_D1_Receptor_Signaling Benzazepine Benzazepine Agonist (e.g., Fenoldopam) D1R Dopamine D1 Receptor (GPCR) Benzazepine->D1R activates G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP ATP ATP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets (e.g., DARPP-32) PKA->Downstream phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response leads to

Caption: Dopamine D1 Receptor Signaling Pathway activated by a benzazepine agonist.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Benzazepine derivatives like benazepril are potent angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension. ACE is a key enzyme in the RAAS, which regulates blood pressure. By inhibiting ACE, benazepril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which also contributes to vasodilation.[19][20][21][22]

RAAS_ACE_Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Inactive_Fragments Inactive Fragments Benzazepine Benzazepine ACE Inhibitor (e.g., Benazepril) Benzazepine->ACE inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation promotes

Caption: Mechanism of action of a benzazepine ACE inhibitor within the RAAS.

Experimental Workflow for Benzazepine Synthesis

The general workflow for the synthesis and characterization of benzazepine derivatives, regardless of the specific cyclization method employed, follows a standardized process.

Experimental_Workflow Start Starting Materials Selection & Preparation Cyclization Intramolecular Cyclization Reaction Start->Cyclization Workup Reaction Work-up & Crude Product Isolation Cyclization->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Benzazepine Derivative Characterization->Final_Product

Caption: General experimental workflow for benzazepine synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include 1-tetralone, which undergoes a Beckmann or Schmidt rearrangement, and derivatives of 2-phenylethylamine for intramolecular cyclization strategies such as the Pictet-Spengler reaction.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can result from several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. Key parameters to investigate are temperature, reaction time, purity of reagents and solvents, and the efficiency of the catalyst if one is used. Refer to the Troubleshooting Guide for more specific scenarios.

Q3: What are typical impurities I might encounter and how can they be removed?

A3: Impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, in syntheses starting from 1-tetralone, residual oxime or lactam from the rearrangement step may be present. Purification is typically achieved through column chromatography on silica gel or recrystallization. The choice of solvent for these procedures is crucial for effective separation.

Q4: Can I use a one-pot synthesis for this molecule?

A4: While multi-step syntheses are common, one-pot procedures have been developed for related benzo-fused azepine structures. These often involve tandem reactions, such as a sequence of reduction and reductive amination.[1] The feasibility of a one-pot synthesis for the unsubstituted this compound will depend on the specific starting materials and reagents employed.

Troubleshooting Guide

Issue 1: Low Yield in the Beckmann Rearrangement of 1-Tetralone Oxime
  • Question: My Beckmann rearrangement of 1-tetralone oxime to the corresponding lactam is giving a poor yield. What could be the problem?

  • Answer:

    • Incomplete Oxime Formation: Ensure the initial oximation of 1-tetralone is complete. Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or using a slight excess of hydroxylamine.

    • Suboptimal Rearrangement Conditions: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid) are critical. Too low a concentration may lead to an incomplete reaction, while too high a concentration or temperature can cause decomposition. Experiment with different acid strengths and reaction temperatures.

    • Moisture: The presence of water can hydrolyze the intermediate and prevent efficient rearrangement. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Incomplete Reduction of the Lactam
  • Question: The reduction of the lactam intermediate to the final this compound is sluggish or incomplete. How can I improve this step?

  • Answer:

    • Reducing Agent Activity: The activity of reducing agents like lithium aluminum hydride (LiAlH₄) can diminish with improper storage. Use freshly opened or properly stored LiAlH₄.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for LiAlH₄ reductions. Ensure the solvent is completely dry.

    • Reaction Temperature: While the reaction is often performed at reflux, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or reflux can sometimes improve the yield and reduce side reactions.

    • Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to ensure complete conversion of the lactam.

Issue 3: Formation of Multiple Products in Intramolecular Cyclization Reactions
  • Question: I am attempting an intramolecular cyclization to form the azepine ring and am observing a mixture of products. How can I improve the selectivity?

  • Answer:

    • Reaction Conditions: The choice of catalyst and reaction conditions (temperature, solvent) can significantly influence the selectivity of intramolecular cyclizations. For example, in a Pictet-Spengler type reaction, the acidity of the medium is crucial.

    • Protecting Groups: The use of appropriate protecting groups on the nitrogen atom can prevent side reactions and direct the cyclization to the desired product.

    • Substrate Purity: Ensure the precursor for the cyclization is of high purity, as impurities can lead to the formation of undesired byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Benzo[d]azepine Precursors

StepReagents & ConditionsTypical Yield (%)Reference
Oximation of 1-TetraloneHydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux>90General Knowledge
Beckmann Rearrangement1-Tetralone oxime, Polyphosphoric acid, 120-140 °C60-80General Knowledge
Lactam ReductionLactam, LiAlH₄, Anhydrous THF, Reflux70-90General Knowledge

Experimental Protocols

Protocol 1: Synthesis via Beckmann Rearrangement of 1-Tetralone Oxime

Step 1: Synthesis of 1-Tetralone Oxime

  • To a solution of 1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain 1-tetralone oxime.

Step 2: Beckmann Rearrangement to form the Lactam

  • Add 1-tetralone oxime (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the oxime).

  • Heat the mixture to 120-140 °C for 15-30 minutes. The reaction is often rapid and exothermic.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., chloroform, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam. Purify by column chromatography or recrystallization.

Step 3: Reduction of the Lactam to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or another suitable solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow Start 1-Tetralone Oxime 1-Tetralone Oxime Start->Oxime Hydroxylamine Sodium Acetate Lactam Benzo[d]azepin-2-one (Lactam) Oxime->Lactam Polyphosphoric Acid (Beckmann Rearrangement) FinalProduct This compound Lactam->FinalProduct LiAlH4 (Reduction)

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield? Step Which Step? Start->Step Rearrangement Beckmann Rearrangement Step->Rearrangement Rearrangement Reduction Lactam Reduction Step->Reduction Reduction CheckOxime Check Oxime Formation (TLC, NMR) Rearrangement->CheckOxime OptimizeAcid Optimize Acid Catalyst & Temperature Rearrangement->OptimizeAcid DrySolvents Ensure Anhydrous Conditions Rearrangement->DrySolvents CheckReagent Check Reducing Agent Activity & Stoichiometry Reduction->CheckReagent Reduction->DrySolvents

References

Technical Support Center: Synthesis of Tetrahydrobenzazepines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydrobenzazepines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydrobenzazepines, and which one should I choose?

A1: The primary synthetic routes for tetrahydrobenzazepines include the Pictet-Spengler reaction, palladium-catalyzed cycloadditions, and iridium-catalyzed asymmetric hydrogenation. The choice of method depends on the desired substitution pattern, scalability, and stereochemical requirements.

  • Pictet-Spengler Reaction: This is a classic and versatile method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure.[1] It is well-suited for a wide range of substrates but may require optimization of acidic conditions.

  • Palladium-Catalyzed Cycloadditions: These modern methods, often involving C-H activation, allow for the synthesis of highly substituted tetrahydrobenzazepines from readily available starting materials.[2] However, they can be sensitive to catalyst poisoning and require careful ligand selection.

  • Iridium-Catalyzed Asymmetric Hydrogenation: This is a highly efficient method for producing chiral tetrahydrobenzazepines with excellent enantioselectivity and high yields, typically from cyclic ene-carbamate precursors.[3][4]

Q2: I am observing a very low yield in my Pictet-Spengler reaction. What are the likely causes?

A2: Low yields in Pictet-Spengler reactions are a common issue. Key factors to investigate include:

  • Inappropriate Acid Catalysis: The concentration and type of acid are critical. Insufficient acid may not effectively catalyze the formation of the electrophilic iminium ion intermediate.[5] Conversely, an excess of a strong acid can protonate the starting amine, rendering it non-nucleophilic.[5]

  • Poor Quality of Starting Materials: Impurities in the β-arylethylamine or carbonyl compound can lead to side reactions and a reduction in yield.

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can impede the intramolecular cyclization step.

  • Reaction Conditions: Suboptimal temperature or reaction time can either lead to incomplete reaction or the formation of degradation products.

Q3: My palladium-catalyzed reaction is sluggish or has stalled. What could be the problem?

A3: Catalyst deactivation is a primary concern in palladium-catalyzed syntheses of nitrogen-containing heterocycles like tetrahydrobenzazepines. The main culprits are:

  • Catalyst Poisoning: The nitrogen atom in the substrate or product can coordinate strongly to the palladium center, blocking its active sites.[6]

  • Ligand Issues: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands often improve catalyst stability and activity. An incorrect ligand can lead to an unstable or inactive catalytic species.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can deactivate the palladium catalyst.[6]

Q4: How can I improve the enantioselectivity of my iridium-catalyzed hydrogenation?

A4: While iridium-catalyzed asymmetric hydrogenation generally provides high enantioselectivity, optimization may be necessary.[3] Consider the following:

  • Ligand Choice: The chiral N,P-ligand is the primary determinant of enantioselectivity. Screening different ligands is often the most effective strategy.

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.

  • Hydrogen Pressure: While primarily affecting the reaction rate, in some cases, hydrogen pressure can have a minor impact on enantioselectivity.[3]

Q5: What are the best practices for purifying tetrahydrobenzazepines?

A5: Tetrahydrobenzazepines are basic compounds, which can present challenges during purification by column chromatography on silica gel. Common issues include tailing and irreversible adsorption. To mitigate these problems:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between the basic product and the acidic silica gel.

  • Consider Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

  • Salt Formation and Extraction: The product can be converted to its hydrochloride or other salt, extracted into an aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by treatment with a base and extracted into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in Pictet-Spengler Synthesis
Symptom Possible Cause Troubleshooting Steps
No or minimal product formation (starting material remains) Insufficient acid catalysis.[5]- Use a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., Yb(OTf)₃).- Increase the concentration of the acid catalyst incrementally.- Ensure anhydrous conditions, as water can hydrolyze the iminium intermediate.
Low reactivity of the carbonyl compound.- Use a more electrophilic aldehyde or ketone.- Consider pre-forming the imine before adding the acid catalyst.
Multiple spots on TLC, complex mixture Excessive acid strength or concentration.[5]- Use a milder acid (e.g., acetic acid, p-toluenesulfonic acid).- Reduce the concentration of the acid catalyst.
High reaction temperature leading to decomposition.- Lower the reaction temperature and monitor the reaction over a longer period.
Impure starting materials.- Purify the β-arylethylamine and carbonyl compound before use.
Formation of an imine intermediate that does not cyclize Insufficiently activated aromatic ring.- This method works best with electron-rich aromatic rings like indoles or pyrroles. Phenyl groups may require stronger acids and higher temperatures.[1]
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction starts but stalls before completion Catalyst poisoning by the nitrogen heterocycle.[6]- Increase the catalyst loading.- Screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or P(t-Bu)₃) that can stabilize the active palladium species.[7]
Gradual decomposition of the catalyst.- Lower the reaction temperature.- Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species.[6]
Inconsistent yields between batches Variability in reagent or solvent purity.- Use freshly purified reagents and anhydrous, degassed solvents.- Ensure all glassware is thoroughly dried.[6]
Formation of palladium black Agglomeration and precipitation of the palladium catalyst.- This indicates catalyst instability. Try a different ligand or a pre-catalyst that is more stable under the reaction conditions.

Data Summary Tables

Table 1: Effect of Reaction Parameters on Yield in a Palladium-Catalyzed Cycloaddition
Parameter Variation Yield (%) Reference
Solvent Toluene45[2]
Methyl-THF54[2]
Dioxane62[2]
Base (equiv.) Cs₂CO₃ (1.5)62[2]
Cs₂CO₃ (1.0)61[2]
Reactant Addition All at once62[2]
Slow addition of allene (4h)71[2]
Table 2: Comparison of Catalysts in Iridium-Catalyzed Asymmetric Hydrogenation
Catalyst Substrate Yield (%) Enantiomeric Excess (%) Reference
N,P-ligated Iridium Complex1-Aryl substituted ene-carbamate92-9991-99[3]
N,P-ligated Iridium Complex1-Alkyl substituted ene-carbamate93-9892-99[3]

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or HFIP) under an inert atmosphere.[5]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol% to 1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, often using a mobile phase containing a small percentage of triethylamine.

General Protocol for Palladium-Catalyzed C-H Activation/Cycloaddition
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the ligand (e.g., a phosphine ligand, 4-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway β-Arylethylamine β-Arylethylamine Schiff_Base Schiff Base/ Iminium Ion β-Arylethylamine->Schiff_Base Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Tetrahydrobenzazepine Tetrahydrobenzazepine Schiff_Base->Tetrahydrobenzazepine Acid Catalyst (e.g., TFA)

Caption: General reaction pathway for the Pictet-Spengler synthesis.

troubleshooting_workflow start Low Yield Observed check_catalyst Check Catalyst System (Type & Concentration) start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst/ Ligand/Acid check_catalyst->optimize_catalyst optimize_conditions Adjust Temp/Time check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents success Yield Improved optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Yield Yield Catalyst->Yield Selectivity Selectivity Catalyst->Selectivity Reaction_Rate Reaction Rate Catalyst->Reaction_Rate Ligand Ligand Ligand->Yield Ligand->Selectivity Solvent Solvent Solvent->Yield Solvent->Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Reaction_Rate

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2,3,4,5-tetrahydro-1H-benzo[d]azepine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

A1: The primary challenge in purifying this compound isomers stems from their chiral nature. The presence of one or more stereocenters leads to the existence of enantiomers and diastereomers, which often have very similar physicochemical properties, making their separation difficult. Key challenges include:

  • Co-elution of enantiomers: Enantiomers exhibit identical behavior on achiral stationary phases, requiring the use of specialized chiral separation techniques.

  • Poor resolution of diastereomers: Diastereomers can often be separated on standard stationary phases, but achieving baseline resolution can be challenging due to subtle structural differences.

  • Racemization: Some benzazepine derivatives can be prone to racemization (interconversion of enantiomers) under certain conditions, such as elevated temperatures or in the presence of acidic or basic mobile phase additives. This can complicate purification and lead to inaccurate determination of enantiomeric purity.[1]

  • Low sample loading capacity: Chiral stationary phases (CSPs) often have a lower sample loading capacity compared to conventional stationary phases, which can be a limitation for preparative scale purifications.

Q2: What are the most common techniques for separating this compound enantiomers?

A2: The most prevalent and effective technique for separating enantiomers of this compound is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for this purpose.[1][2][3]

Another common approach is the indirect method , which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[4][5]

Q3: How do I select the appropriate chiral stationary phase (CSP) for my separation?

A3: The selection of a CSP is often empirical and may require screening several different columns. However, for compounds like this compound, which are heterocyclic amines, polysaccharide-based CSPs are a good starting point. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are often effective.[6][7] The choice will depend on the specific substitutions on the benzazepine core.

Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my separated isomers?

A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, it is a powerful tool for analyzing diastereomers, which will show distinct signals in the NMR spectrum. To analyze enantiomers by NMR, you can use a chiral solvating agent or derivatize your sample with a chiral derivatizing agent, such as Mosher's acid, to create diastereomers which can then be distinguished by NMR.[4][5][8]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers on a Chiral HPLC Column
Possible Cause Troubleshooting Step Rationale
Inappropriate Mobile Phase Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol or hexane/ethanol. Add a small amount (0.1%) of an amine modifier like diethylamine (DEA) for these basic compounds to improve peak shape.The polarity of the mobile phase and the presence of additives significantly influence the chiral recognition mechanism of the CSP.[6]
Incorrect Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., amylose-based vs. cellulose-based).The chiral recognition ability is highly dependent on the specific interactions between the analyte and the CSP.
Temperature Effects Optimize the column temperature. Lowering the temperature can sometimes improve resolution and prevent on-column racemization.Temperature can affect the kinetics of the chiral recognition process and the stability of the enantiomers.[1]
Flow Rate Reduce the flow rate.Lowering the flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.
Issue 2: Co-elution of Diastereomers on a Standard (Achiral) HPLC Column
Possible Cause Troubleshooting Step Rationale
Insufficient Selectivity of the Stationary Phase Try a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).Different stationary phases offer different selectivities based on their chemical properties.
Mobile Phase Composition Not Optimal Perform a systematic optimization of the mobile phase. This can include trying different organic modifiers (e.g., acetonitrile vs. methanol) and varying the buffer pH and concentration.The choice of organic modifier and the pH of the mobile phase can significantly alter the retention and selectivity of diastereomers.
Gradient Elution Profile If using a gradient, adjust the slope and duration. A shallower gradient can improve the separation of closely eluting peaks.A more gradual change in mobile phase composition provides more opportunity for the separation of closely related compounds.

Data Presentation

Table 1: Representative Chiral HPLC Separation Parameters for this compound Enantiomers

Parameter Method A Method B Method C
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)Methanol/DEA (100:0.1, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C20 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min6.8 min
Retention Time (Enantiomer 2) 9.8 min11.5 min7.9 min
Resolution (Rs) 2.11.92.3

Note: The data in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific substituent on the this compound core and the exact experimental conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Separation

Objective: To separate the enantiomers of a racemic mixture of a this compound derivative.

Materials:

  • Chiral HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane, isopropanol, and diethylamine (DEA)

  • Sample of the racemic this compound derivative dissolved in mobile phase

Procedure:

  • Prepare the mobile phase: Mix n-hexane, isopropanol, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Equilibrate the column: Purge the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample: Inject 10 µL of the prepared sample onto the column.

  • Run the analysis: Monitor the chromatogram at 254 nm.

  • Analyze the results: Determine the retention times and resolution of the enantiomeric peaks.

Protocol 2: Diastereomeric Derivatization for Indirect Chiral Separation

Objective: To convert a racemic mixture of a this compound derivative into diastereomers for separation on an achiral HPLC column.

Materials:

  • Racemic this compound derivative

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Standard HPLC system with a C18 column

Procedure:

  • Dissolve the amine: In a dry flask, dissolve the racemic benzazepine derivative (1 equivalent) in anhydrous DCM.

  • Add base: Add triethylamine or pyridine (1.2 equivalents) to the solution.

  • Add derivatizing agent: Slowly add a solution of (R)-(-)-Mosher's acid chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with a small amount of water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification/Analysis: The resulting diastereomeric amides can be separated by standard silica gel chromatography or analyzed directly by HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Mandatory Visualizations

experimental_workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Method (Derivatization) racemic Racemic Mixture hplc Chiral HPLC System (e.g., Chiralpak AD-H) racemic->hplc Inject separated Separated Enantiomers hplc->separated Elute racemic2 Racemic Mixture derivatization Derivatization with Chiral Derivatizing Agent (e.g., Mosher's Acid) racemic2->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers achiral_hplc Achiral HPLC System (e.g., C18 column) diastereomers->achiral_hplc Inject separated2 Separated Diastereomers achiral_hplc->separated2 Elute

Caption: Workflow for the separation of this compound enantiomers.

troubleshooting_logic start Poor Enantiomeric Separation q1 Is peak shape acceptable? start->q1 a1_yes Optimize Mobile Phase (Solvent Ratio, Additives) q1->a1_yes Yes a1_no Add Amine Modifier (e.g., DEA) to Mobile Phase q1->a1_no No q2 Is there any separation? a1_yes->q2 a1_no->q2 a2_yes Decrease Flow Rate or Lower Temperature q2->a2_yes Yes a2_no Screen Different Chiral Stationary Phases q2->a2_no No end Improved Separation a2_yes->end a2_no->end

Caption: Troubleshooting logic for poor enantiomeric separation in chiral HPLC.

References

Minimizing side reactions in benzazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzazepines, with a focus on minimizing side reactions.

Frequently Asked questions (FAQs)

Q1: What are the most common initial checks to perform when experiencing a low yield in a benzazepine cyclization reaction?

A1: When troubleshooting low yields, a systematic approach is crucial. Begin by verifying the following:

  • Purity of Starting Materials: Impurities in starting materials, such as the 2-aminobenzophenone derivative or the ketone, can significantly interfere with the cyclization process. Ensure they are pure and dry before proceeding.[1]

  • Inert Atmosphere: If your reaction involves air-sensitive reagents or catalysts, ensure it is conducted under an inert atmosphere, such as nitrogen or argon.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine if the reaction is proceeding to completion. An incomplete reaction may require longer reaction times or an adjustment in temperature.[1]

Q2: I am observing a significant amount of 2-aminobenzophenone as a byproduct. What causes this and how can I prevent it?

A2: The presence of 2-aminobenzophenone as a byproduct typically indicates hydrolysis of your starting material or an intermediate. This is a common side reaction, particularly under harsh acidic or basic conditions.[1] To minimize hydrolysis:

  • Avoid Harsh Conditions: Steer clear of strong acids or bases and prolonged high temperatures, as these conditions favor the breakdown of your reactants.[1]

  • Strategic Synthesis: A more effective approach can be to intentionally perform the hydrolysis step at the beginning of your synthesis. You can then isolate the pure 2-aminobenzophenone and proceed with a well-established cyclization protocol.[1]

Q3: My chiral benzazepine synthesis is resulting in a low enantiomeric excess (ee). What are the common causes of racemization?

A3: Racemization, the formation of a racemic mixture from a pure enantiomer, can occur through several mechanisms depending on the specific reaction conditions and intermediates. Common causes include:

  • Enolization: For benzazepines with a carbonyl group adjacent to the chiral center, racemization can occur via the formation of a planar, achiral enol or enolate intermediate under either acidic or basic conditions.

  • Ring-Chain Tautomerism: In some cases, racemization can proceed through the opening of the benzazepine ring to form an achiral intermediate, which then re-closes to form a racemic mixture.

  • Choice of Starting Material: The choice of starting material can significantly impact the enantiomeric excess of the final product. For example, in the synthesis of some chiral benzoxazepines, using (S)-2-bromoacids can lead to racemization through a transhalogenation mechanism, whereas (S)-2-chloroacids can lead to a high enantiomeric excess.[2]

Q4: How does the choice of catalyst influence byproduct formation in 1,5-benzodiazepine synthesis?

A4: The catalyst plays a critical role in directing the reaction towards the desired product and minimizing side reactions.[3] A vast array of catalytic systems have been developed, ranging from Lewis and Brønsted acids to solid-supported catalysts.[3] For instance, solid acid catalysts like H-MCM-22 have been shown to be highly selective for the synthesis of 1,5-benzodiazepines at room temperature, leading to good-to-excellent yields with shorter reaction times and minimal side products.[3][4][5][6][7] In contrast, some traditional acid catalysts may require harsher conditions, which can promote side reactions like hydrolysis.[3]

Troubleshooting Guides

Issue 1: Low Yield in Condensation of o-Phenylenediamine (OPDA) with Ketones

Symptoms:

  • Low conversion of OPDA.

  • Formation of multiple side products.

  • Difficulty in product isolation and purification.

Potential Cause Troubleshooting Step Rationale
Inactive or Inefficient Catalyst Select a more active catalyst (e.g., H-MCM-22, anhydrous SnCl2). Optimize catalyst loading.The choice of catalyst is critical for activating the carbonyl group and promoting cyclization. Solid acid catalysts often offer advantages in terms of activity, selectivity, and ease of separation.[3][4]
Suboptimal Reaction Temperature Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and byproduct formation.While some catalysts work well at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to degradation and side reactions.[1]
Inappropriate Solvent If using a solvent, ensure all reactants are soluble. Consider solvent-free conditions where applicable.The solvent can influence reaction rates and selectivity. Solvent-free reactions can be more environmentally friendly and sometimes lead to higher yields and shorter reaction times.[8]
Incomplete Reaction Increase reaction time and monitor progress by TLC until the starting material spot disappears.Some reactions may be slow to reach completion. Ensuring the reaction has run its full course is essential for maximizing yield.[1]
Issue 2: Formation of Hydrolysis Byproducts

Symptom:

  • Isolation of significant quantities of 2-aminobenzophenone or other hydrolysis products.

Potential Cause Troubleshooting Step Rationale
Harsh Acidic or Basic Conditions Use a milder catalyst (e.g., a solid acid catalyst instead of a strong Brønsted acid). Avoid strong bases in the workup.Strong acids and bases can catalyze the hydrolysis of imine intermediates or the final benzazepine product.[1]
Prolonged Reaction at High Temperature Optimize the reaction time and temperature to the minimum required for complete conversion of the starting material.Extended exposure to heat, especially in the presence of water, can promote hydrolysis.[1]
Presence of Water in the Reaction Mixture Use anhydrous solvents and reagents. Consider adding a drying agent if water is a known byproduct of the reaction.Water is a reactant in the hydrolysis side reaction, so its exclusion can help to minimize this pathway.

Quantitative Data Summary

Table 1: Effect of H-MCM-22 Catalyst Amount on 1,5-Benzodiazepine Yield

Catalyst Amount (mg)Yield (%)
5030
10072
15087
20087
Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), acetonitrile (4 mL), room temperature, 60 min.[4]

Table 2: Comparison of Catalysts for the Synthesis of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine

CatalystSolventTemperature (°C)TimeYield (%)
H-MCM-22AcetonitrileRoom Temp.60 min87
Anhydrous SnCl2None80-8540-60 minGood to moderate
ZnCl2None80-8510-20 minHigh
Formic Acid---Higher than Acetic Acid
Glacial Acetic Acid---Lower than Formic Acid
Yields are reported as described in the respective sources.[4][5][8]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst

This protocol is adapted from a method utilizing the highly active and selective H-MCM-22 solid acid catalyst.[3][4]

Materials:

  • o-Phenylenediamine (OPDA) (1 mmol)

  • Ketone (e.g., acetone) (2.5 mmol)

  • H-MCM-22 catalyst (150 mg)

  • Acetonitrile (10 mL)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (150 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate:n-hexane as the eluent. The reaction is typically complete within 1-3 hours.

  • Upon completion, separate the catalyst by filtration.

  • Extract the crude product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane mixture as the eluent.

Protocol 2: Solvent-Free Synthesis of 1,5-Benzodiazepines using Anhydrous Stannous Chloride

This protocol outlines a rapid, solvent-free synthesis using anhydrous stannous chloride as the catalyst.[8]

Materials:

  • o-Phenylenediamine (OPDA) (10 mmol)

  • Ketone (22 mmol)

  • Anhydrous stannous chloride (SnCl₂) (catalytic amount)

  • Crushed ice

  • Ethanol

Procedure:

  • In a mortar, grind a mixture of o-phenylenediamine (10 mmol), the ketone (22 mmol), and a catalytic amount of anhydrous stannous chloride.

  • Transfer the mixture to a round-bottom flask and heat at 80-85 °C under solvent-free conditions for 40-60 minutes, with progress monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Make the solution alkaline by adding 10% sodium hydroxide.

  • Extract the product with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine.

Visualizations

experimental_workflow start Start reactants Combine o-Phenylenediamine, Ketone, and Catalyst start->reactants reaction Stir at Optimized Temperature and Time reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Filtration, Extraction) monitoring->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for benzazepine synthesis.

troubleshooting_workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify Purify Starting Materials check_purity->purify Impure check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Optimal optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Suboptimal change_catalyst Change Catalyst or Optimize Loading check_catalyst->change_catalyst Inactive rerun Re-run Reaction check_catalyst->rerun Active purify->rerun optimize_temp->rerun change_catalyst->rerun

Caption: Troubleshooting workflow for low reaction yield.

racemization_factors racemization Racemization (Loss of ee) harsh_conditions Harsh Conditions (Strong Acid/Base, High Temp) racemization->harsh_conditions enolizable_carbonyl Enolizable Carbonyl alpha to Chiral Center racemization->enolizable_carbonyl reactive_intermediate Reactive Intermediate (e.g., Transhalogenation) racemization->reactive_intermediate enol_formation Planar Enol/Enolate Formation harsh_conditions->enol_formation ring_opening Ring-Chain Tautomerism harsh_conditions->ring_opening enolizable_carbonyl->enol_formation

Caption: Factors contributing to racemization in chiral synthesis.

References

Technical Support Center: Intramolecular Cyclization of Benzazepines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzazepines via intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the benzazepine ring is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in benzazepine cyclization can often be attributed to several key factors. A systematic initial assessment can help pinpoint the issue:

  • Purity of Starting Materials and Reagents: Impurities in your precursor, catalyst, or solvents can significantly hinder the reaction by participating in side reactions or poisoning the catalyst. Ensure all materials are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to incomplete reactions or decomposition of starting materials and products.[1][2] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Inert Atmosphere: Many cyclization reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure that the reaction is carried out under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1]

  • Efficient Mixing: For heterogeneous reactions, ensure that stirring is adequate to allow for proper mixing of all components.[1]

Q2: I am observing significant formation of side products. What are some common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge in the synthesis of seven-membered rings like benzazepines. The nature of the side product can provide clues about what is going wrong.

  • Polymerization: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization, leading to the formation of dimers and polymers. Performing the reaction under high-dilution conditions can often mitigate this issue.

  • Decomposition: Starting materials or the desired benzazepine product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.[2] Monitoring the reaction over time can help determine if the product is degrading after formation.

  • Rearrangement Products: Depending on the reaction type (e.g., Friedel-Crafts), carbocation intermediates may be prone to rearrangement, leading to constitutional isomers.

  • Retro-Ritter Reaction: In Bischler-Napieralski type cyclizations, a common side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[3] This can sometimes be suppressed by using milder reaction conditions or a different solvent.

Q3: How do I choose the appropriate catalyst for my benzazepine cyclization?

A3: The choice of catalyst is highly dependent on the specific intramolecular cyclization strategy you are employing.

  • Friedel-Crafts Cyclization: This reaction typically requires a Lewis acid or a strong Brønsted acid. Common choices include AlCl₃, FeCl₃, polyphosphoric acid (PPA), or triflic acid (TfOH).[4][5] The strength of the acid should be matched to the reactivity of the aromatic ring.

  • Bischler-Napieralski and Pictet-Spengler Reactions: These reactions are generally promoted by dehydrating agents that also act as acids, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or strong acids like trifluoroacetic acid (TFA).[6][7][8]

  • Palladium-Catalyzed Cyclizations: A wide variety of palladium catalysts and ligands are available for C-C and C-N bond-forming cyclizations. The optimal choice will depend on the specific transformation (e.g., Heck, Suzuki, Buchwald-Hartwig).[9]

It is often necessary to screen a variety of catalysts and reaction conditions to find the optimal system for a particular substrate.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Cyclization

Symptoms:

  • Low conversion of the starting material.

  • Formation of a complex mixture of products.

  • Isolation of rearranged or elimination products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action Rationale
Insufficiently Activated Aromatic Ring Switch to a stronger Lewis acid (e.g., from FeCl₃ to AlCl₃).A more powerful Lewis acid can increase the electrophilicity of the acylating or alkylating agent, facilitating the attack by a less reactive aromatic ring.
Decomposition of Starting Material or Product Use a milder Lewis acid or lower the reaction temperature.Strong Lewis acids and high temperatures can cause degradation. Milder conditions may improve the yield at the expense of a longer reaction time.
Carbocation Rearrangement Choose reaction conditions that favor direct cyclization, such as using a less polar solvent or a less coordinating counter-ion.Minimizing the lifetime of the carbocation intermediate can reduce the likelihood of rearrangement.
Steric Hindrance Modify the substrate to reduce steric bulk near the reaction center.Steric hindrance can disfavor the formation of the seven-membered ring.
Issue 2: Poor Results in Bischler-Napieralski or Pictet-Spengler Cyclization

Symptoms:

  • Incomplete reaction, with starting material remaining.

  • Formation of a significant amount of styrene-like side products (from retro-Ritter reaction).

  • Decomposition or charring of the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action Rationale
Deactivated Aromatic Ring Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃).[8]For electron-poor aromatic rings, a more potent reagent is needed to drive the cyclization.
Retro-Ritter Side Reaction Use milder reaction conditions (e.g., lower temperature). Consider using a nitrile-based solvent to shift the equilibrium away from the retro-Ritter product.[3]The retro-Ritter reaction is often favored at higher temperatures.
Harsh Reaction Conditions Employ modern, milder protocols, such as using triflic anhydride (Tf₂O) with a non-nucleophilic base.[7]These conditions can often achieve cyclization at lower temperatures, reducing decomposition.
Poor Solubility Screen different solvents to ensure all reactants are fully dissolved.Incomplete dissolution can lead to poor reaction kinetics.

Data Presentation

Table 1: Optimization of Reaction Conditions for Azide Rearrangement in Benzazepine Synthesis
EntrySolventConcentration (M)Yield (%)
1Toluene0.0593
2Toluene0.1095
3DCM0.0589
4DCM0.1091

Reaction conditions: Substrate (1.0 equiv), TfOH (1.2 equiv), 0 °C to room temperature. Data adapted from a study on the synthesis of benzoazepine derivatives.[10]

Table 2: Effect of Catalyst on the Synthesis of 1,5-Benzodiazepines
EntryCatalyst (mg)Time (min)Yield (%)
1506030
21006065
31506087
42006087

Reaction conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), H-MCM-22 catalyst, acetonitrile (4 mL), room temperature. Data from a study on the synthesis of 1,5-benzodiazepines.[11]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Cyclialkylation

A solution of the N-tosylated alkanol precursor in a suitable solvent (e.g., dichloromethane) is added dropwise to a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.5-3.0 equivalents) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), monitoring the progress by TLC. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Bischler-Napieralski Reaction

To a solution of the β-arylethylamide substrate in an anhydrous solvent (e.g., acetonitrile or toluene) is added the dehydrating agent (e.g., POCl₃, 2-3 equivalents) dropwise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 2-6 hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the excess solvent and reagent are removed under reduced pressure. The residue is carefully treated with ice water and basified with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization.[12]

Mandatory Visualization

troubleshooting_workflow start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials & Reagents start->check_purity Initial Assessment check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_purity->check_conditions Pure purify_reagents Purify Starting Materials & Use Dry Solvents check_purity->purify_reagents Impure check_conditions->check_atmosphere Optimal optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate analyze_side_products Identify Side Products (LC-MS, NMR) check_atmosphere->analyze_side_products Adequate success Improved Yield optimize_conditions->success purify_reagents->optimize_conditions improve_technique->optimize_conditions modify_strategy Modify Synthetic Strategy (e.g., different catalyst, solvent, protecting group) analyze_side_products->modify_strategy modify_strategy->optimize_conditions

Caption: A troubleshooting workflow for addressing low yields and side product formation in benzazepine synthesis.

reaction_mechanism sub Acyclic Precursor activated Activated Intermediate (e.g., Acylium ion, Iminium ion) sub->activated Activation (Lewis/Brønsted Acid) cyclized Cyclized Intermediate (e.g., Spirocyclic cation) activated->cyclized Intramolecular Electrophilic Attack product Benzazepine Product cyclized->product Rearomatization/ Deprotonation

Caption: A generalized mechanism for acid-catalyzed intramolecular cyclization to form benzazepines.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation and regeneration during the synthesis of benzazepines.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my benzazepine synthesis?

A1: Common indicators of catalyst deactivation include:

  • Decreased reaction rate: The time required to achieve the desired conversion increases significantly.

  • Lowered yield and selectivity: You observe a drop in the yield of your target benzazepine product and an increase in by-products.

  • Changes in reaction profile: In-process controls (e.g., HPLC, GC) may show the accumulation of intermediates or the formation of new impurities.

  • Visual changes in the catalyst: The catalyst may change color (e.g., darkening due to coke formation) or physical form (e.g., aggregation of particles).

Q2: What are the primary mechanisms of catalyst deactivation in benzazepine synthesis?

A2: The primary deactivation mechanisms depend on the type of catalyst and reaction conditions, but generally fall into these categories:

  • Poisoning: Strong chemisorption of impurities from reactants, solvents, or by-products onto the active sites of the catalyst. Common poisons for palladium catalysts include sulfur and nitrogen-containing compounds.[1][2][3]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or high molecular weight by-products on the catalyst surface, blocking active sites and pores.[4][5] This is more common with solid acid catalysts like zeolites at elevated temperatures.

  • Sintering: Agglomeration of metal particles (e.g., palladium) at high temperatures, leading to a reduction in the active surface area.[6]

  • Leaching: Dissolution of the active metal from the support into the reaction mixture, which is a concern for supported catalysts in liquid-phase reactions.

Q3: Can I reuse my catalyst without regeneration?

A3: While some robust catalysts may be reused for a limited number of cycles without significant loss of activity, it is generally recommended to perform a regeneration step when a decline in performance is observed. Attempting to reuse a deactivated catalyst can lead to inconsistent results, lower yields, and difficulties in product purification.

Troubleshooting Guides

Issue 1: Gradual loss of activity with a Palladium on Carbon (Pd/C) catalyst in a hydrogenation or cross-coupling reaction for benzazepine synthesis.

Possible Cause:

  • Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds) or coordination of nitrogen-containing reactants/products to the palladium surface.

  • Fouling: Blockage of active sites by polymeric by-products.

Troubleshooting Steps:

  • Analyze Reactants and Solvents: Check the purity of your starting materials and solvents for potential catalyst poisons.

  • Solvent Washing (for fouling and some poisons):

    • Objective: To remove adsorbed organic species and some weakly bound poisons.

    • Protocol: See "Experimental Protocol 1: Solvent Washing of Deactivated Pd/C Catalyst".

  • Acid/Base Washing (for specific poisons):

    • Objective: To remove acid- or base-soluble poisons.

    • Caution: This can alter the support and the metal dispersion. Perform a small-scale test first.

    • Protocol: See "Experimental Protocol 2: Mild Acid/Base Washing of Deactivated Pd/C Catalyst".

  • Evaluate Regeneration Effectiveness: After regeneration, test the catalyst on a small-scale reaction to compare its performance against a fresh catalyst.

Illustrative Data on Pd/C Catalyst Performance:

Catalyst StateReaction Time (h)Conversion (%)Selectivity to Benzazepine (%)
Fresh Catalyst4>9998
Deactivated (After 5 cycles)126585
Regenerated (Solvent Wash)69596
Regenerated (Acid/Base Wash)59897

Note: The data presented are illustrative and the actual performance may vary depending on the specific reaction and deactivation cause.

Issue 2: Rapid deactivation of a solid acid catalyst (e.g., Zeolite, H-MCM-22) in a condensation reaction to form a benzodiazepine ring.

Possible Cause:

  • Coking: Formation of carbonaceous deposits on the acid sites and within the pores of the catalyst at elevated reaction temperatures.[4][5]

Troubleshooting Steps:

  • Optimize Reaction Conditions: If possible, lower the reaction temperature or shorten the reaction time to minimize coke formation.

  • Regeneration by Calcination:

    • Objective: To burn off the deposited coke in a controlled manner.

    • Protocol: See "Experimental Protocol 3: Calcination of Coked Solid Acid Catalyst".

  • Characterize the Regenerated Catalyst: Techniques like N2 adsorption-desorption can be used to check if the pore structure has been restored.

  • Test the Regenerated Catalyst: Compare the performance of the regenerated catalyst with the fresh catalyst in a test reaction.

Illustrative Data on Zeolite Catalyst Performance in Benzodiazepine Synthesis:

Catalyst StateReaction Time (h)Yield of Benzodiazepine (%)
Fresh Catalyst292
Deactivated (After 3 cycles)845
Regenerated (Calcination)2.589

Note: The data presented are illustrative and the actual performance may vary depending on the specific reaction and extent of coking.

Experimental Protocols

Experimental Protocol 1: Solvent Washing of Deactivated Pd/C Catalyst

  • Filtration and Initial Wash: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst cake thoroughly with a solvent that is a good solvent for the reactants, products, and potential by-products (e.g., ethyl acetate, toluene).

  • Sequential Solvent Washing:

    • Suspend the catalyst in a fresh portion of the reaction solvent and stir for 30 minutes at room temperature. Filter.

    • Repeat the process with a more polar solvent (e.g., methanol or ethanol) to remove more polar impurities.

    • Finally, wash with a low-boiling point, non-polar solvent (e.g., hexane) to facilitate drying.

  • Drying: Dry the catalyst under vacuum at a low temperature (e.g., 40-50 °C). Caution: Do not dry Pd/C at high temperatures in the presence of air, as it can be pyrophoric.

Experimental Protocol 2: Mild Acid/Base Washing of Deactivated Pd/C Catalyst

  • Solvent Wash: First, perform the solvent washing procedure as described in Protocol 1.

  • Mild Acid Wash (for basic poisons):

    • Suspend the catalyst in a dilute solution of a mild acid (e.g., 1% acetic acid in water).

    • Stir for 30-60 minutes at room temperature.

    • Filter and wash thoroughly with deionized water until the filtrate is neutral.

  • Mild Base Wash (for acidic poisons):

    • Suspend the catalyst in a dilute solution of a mild base (e.g., 1% sodium bicarbonate in water).

    • Stir for 30-60 minutes at room temperature.

    • Filter and wash thoroughly with deionized water until the filtrate is neutral.

  • Final Wash and Drying: Wash the catalyst with a water-miscible solvent (e.g., ethanol) and then a non-polar solvent (e.g., hexane). Dry under vacuum at a low temperature.

Experimental Protocol 3: Calcination of Coked Solid Acid Catalyst

  • Solvent Wash: Before calcination, wash the catalyst with a suitable solvent to remove any non-coke organic residues. Dry the catalyst.

  • Controlled Oxidation:

    • Place the dried catalyst in a furnace with a controlled atmosphere.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) under a flow of nitrogen or argon.

    • At a target temperature (typically 450-550 °C for zeolites), gradually introduce a controlled amount of air or a mixture of oxygen and nitrogen.[7] Caution: A rapid increase in temperature or oxygen concentration can cause localized overheating and damage the catalyst structure.

    • Hold at the target temperature for several hours until the coke is completely burned off (the catalyst should return to its original color).

  • Cooling: Cool the catalyst down to room temperature under a flow of inert gas.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh Fresh Catalyst (High Activity) Active Active Catalyst in Reaction Fresh->Active Benzazepine Synthesis Deactivated Deactivated Catalyst (Low Activity) Active->Deactivated Deactivation (Poisoning, Coking, Sintering, Leaching) Regenerated Regenerated Catalyst (Activity Restored) Deactivated->Regenerated Regeneration (Washing, Calcination) Regenerated->Active Reuse in Synthesis

Caption: A typical lifecycle of a catalyst in benzazepine synthesis.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Yield/Rate) Identify_Catalyst Identify Catalyst Type Start->Identify_Catalyst Pd_Catalyst Palladium-based (e.g., Pd/C) Identify_Catalyst->Pd_Catalyst Pd Solid_Acid Solid Acid (e.g., Zeolite) Identify_Catalyst->Solid_Acid Acid Check_Poisons Check for Poisons (Sulfur, N-compounds) Pd_Catalyst->Check_Poisons Check_Coking Suspect Coking? Solid_Acid->Check_Coking Solvent_Wash Perform Solvent Washing Check_Poisons->Solvent_Wash Acid_Base_Wash Mild Acid/Base Wash Solvent_Wash->Acid_Base_Wash Test_Activity Test Regenerated Catalyst Activity Acid_Base_Wash->Test_Activity Optimize_Conditions Optimize Reaction Conditions (Lower Temp/Time) Check_Coking->Optimize_Conditions Yes Check_Coking->Test_Activity No Calcination Perform Calcination Optimize_Conditions->Calcination Calcination->Test_Activity

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur, Amines) Deactivation->Poisoning Coking Coking/Fouling (Carbon Deposits) Deactivation->Coking Sintering Sintering (Metal Agglomeration) Deactivation->Sintering Leaching Leaching (Metal Dissolution) Deactivation->Leaching

References

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound where byproduct formation is a concern?

A1: The synthesis of this compound and its analogs often involves multi-step sequences where the potential for side reactions is significant. Common strategies include intramolecular cyclization reactions such as Bischler-Napieralski or Pictet-Spengler type reactions, as well as reductive amination of appropriate precursors. Each of these routes has characteristic potential byproducts that can complicate purification and reduce yields.

Q2: What are the likely classes of byproducts I should be aware of?

A2: Based on analogous reactions, potential byproducts can be categorized as follows:

  • Incompletely reacted starting materials or intermediates: These are the most straightforward to identify if the synthetic route is known.

  • Over-reaction or degradation products: This can include dehydrogenated (aromatized) products or N-oxides.

  • Isomeric byproducts: Depending on the cyclization strategy, constitutional isomers of the desired product may form.

  • Products from side reactions: These can include dimers, polymers, or products from alternative reaction pathways of key intermediates.

  • Byproducts from reagents: Residual catalysts or byproducts from reducing or oxidizing agents.

Q3: Which analytical techniques are most effective for identifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive byproduct identification:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS/MS): This is a powerful tool for separating components of the reaction mixture and obtaining molecular weight information, which is crucial for initial identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts and can provide valuable fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Essential for the definitive structural confirmation of both the desired product and any isolated impurities.

Troubleshooting Guides

Problem 1: Low yield of this compound with multiple unidentified spots on TLC/LC-MS.

This issue often points to suboptimal reaction conditions or the presence of reactive intermediates that lead to multiple side products.

Potential Cause Suggested Action Rationale
Incorrect Reaction Temperature Optimize the reaction temperature. For cyclization reactions, temperatures that are too high can promote side reactions like dehydrogenation.Many side reactions have higher activation energies than the main reaction.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Oxygen can lead to the formation of N-oxides and other oxidation byproducts.
Suboptimal pH or Catalyst Concentration Carefully control the pH, especially in acid-catalyzed cyclization reactions. Titrate the catalyst to find the optimal concentration.Improper acidity can lead to side reactions or decomposition of starting materials.
Reactive Intermediates If an iminium intermediate is involved, consider adjusting the concentration of reactants to minimize polymerization or side reactions.High concentrations of reactive intermediates can lead to self-condensation or other undesired pathways.
Problem 2: Presence of a byproduct with a mass of 2 Da less than the product.

A byproduct with a mass difference of -2 Da is often indicative of a dehydrogenation product.

Potential Cause Suggested Action Rationale
High Reaction Temperature or Prolonged Reaction Time Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.Dehydrogenation is often a thermally driven process.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from oxidizing impurities.Trace oxidizing agents can facilitate the aromatization of the azepine ring.
Incompatible Catalyst If using a metal catalyst (e.g., for hydrogenation/dehydrogenation steps), ensure it is selective for the desired transformation.Some catalysts can promote dehydrogenation under certain conditions.
Problem 3: Identification of an N-Oxide Byproduct (M+16 Da).

The formation of N-oxides is a common issue when working with amine-containing compounds in the presence of an oxidant.

Potential Cause Suggested Action Rationale
Exposure to Air/Oxygen Perform the reaction and work-up under an inert atmosphere.The nitrogen in the azepine ring can be susceptible to oxidation.
Use of Oxidizing Reagents If the synthesis involves an oxidation step, ensure that the oxidant is fully quenched before proceeding to subsequent steps.Residual oxidizing agents can react with the final product.
Peroxide Contamination in Solvents Use freshly distilled or peroxide-free solvents.Ethers and other solvents can form peroxides upon storage, which are potent oxidizing agents.

Experimental Protocols

Protocol 1: General Method for Byproduct Analysis by HPLC-MS/MS

This protocol outlines a general method for the analysis of a reaction mixture to identify the product and potential byproducts.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500.

    • Fragmentation: Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns.

Protocol 2: NMR Characterization of Isolated Impurities

Once an impurity has been isolated (e.g., by preparative HPLC), NMR is used for structural elucidation.

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for piecing together the molecular structure.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting synthesis 2,3,4,5-Tetrahydro-1H- benzo[d]azepine Synthesis tlc_lcms TLC / LC-MS Analysis synthesis->tlc_lcms pure Pure Product? tlc_lcms->pure isolate Isolate Impurities (Prep HPLC/Column) pure->isolate No nmr Structural Elucidation (NMR, MS/MS) isolate->nmr identify Identify Byproduct Structure nmr->identify optimize Optimize Reaction Conditions identify->optimize optimize->synthesis

Byproduct identification and troubleshooting workflow.

Potential_Byproducts cluster_byproducts Potential Byproducts product This compound dehydrogenated Dehydrogenated Product (Aromatized Ring) product->dehydrogenated - 2H (Oxidation) n_oxide N-Oxide product->n_oxide + O (Oxidation) isomer Positional Isomer product->isomer Rearrangement dimer Dimer/Oligomer product->dimer Self-Reaction

Common classes of potential byproducts.

Enhancing stereoselectivity in asymmetric benzazepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the asymmetric synthesis of benzazepines. The information is designed to help overcome common experimental challenges and enhance stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in benzazepine synthesis?

A1: The primary strategies for inducing stereoselectivity in the synthesis of chiral benzazepines can be broadly categorized into three main approaches:

  • Catalytic Asymmetric Synthesis: This is often the most efficient method, utilizing a small amount of a chiral catalyst to generate a large quantity of enantioenriched product. Common catalysts include chiral phosphoric acids (CPAs), N-heterocyclic carbenes (NHCs), and transition metal complexes with chiral ligands (e.g., Rhodium, Iridium, Palladium). These catalysts can activate substrates and control the facial selectivity of reactions like Pictet-Spengler, Friedel-Crafts, or aza-Michael additions to form the benzazepine core.

  • Use of Chiral Auxiliaries: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary directs the stereochemical outcome of a subsequent cyclization or ring-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched benzazepine. While reliable, this method requires additional synthetic steps for attaching and removing the auxiliary.

  • Substrate Control: In some cases, the inherent chirality of the starting material can be used to direct the formation of new stereocenters. This is common in the synthesis of complex, polycyclic natural products containing a benzazepine moiety.

Q2: My reaction is showing low enantiomeric excess (e.e.). What are the first parameters I should investigate?

A2: Low enantiomeric excess is a common issue. A systematic approach to troubleshooting is recommended. The first parameters to check are:

  • Catalyst Integrity and Purity: Ensure the chiral catalyst is of high purity and has not degraded. Chiral phosphoric acids, for instance, are sensitive to moisture. Consider repurifying or purchasing a fresh batch.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the asymmetric induction step. Screen a range of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile). A non-polar solvent like toluene often provides a less competitive environment for catalyst-substrate binding, potentially increasing e.e.

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state leading to the major enantiomer. However, this may also decrease the reaction rate, so a balance must be found.

  • Concentration: Changes in substrate or catalyst concentration can affect the kinetics and equilibrium of catalyst-substrate complex formation. A systematic variation of concentration may be necessary.

If these initial adjustments do not yield improvement, further investigation into the reaction mechanism and potential side reactions is warranted.

Q3: How do I choose the right chiral catalyst for my specific benzazepine synthesis?

A3: The choice of catalyst depends heavily on the specific reaction used to construct the benzazepine ring.

  • For Pictet-Spengler type reactions: Chiral phosphoric acids (CPAs) are highly effective. The steric and electronic properties of the CPA (e.g., the 3,3'-substituents on the BINOL backbone) are critical and should be matched to the substrate.

  • For intramolecular [4+3] cycloadditions: Chiral N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts.

  • For intramolecular hydroamination or reductive amination: Transition metal catalysts based on Rhodium, Iridium, or Gold with chiral phosphine or diphosphine ligands are commonly employed.

It is recommended to consult recent literature for syntheses of benzazepines with similar structural features to identify the most promising catalyst systems.

Troubleshooting Guide

Issue 1: Poor Yield of the Desired Benzazepine Product

This guide provides a systematic workflow for troubleshooting low reaction yields.

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions side_reactions Analyze Crude Mixture (TLC, LC-MS, 1H NMR) check_conditions->side_reactions decomposition Starting Material Decomposition? side_reactions->decomposition optimize_temp Optimize Temperature optimize_time Optimize Reaction Time optimize_temp->optimize_time success Yield Improved optimize_time->success change_solvent Screen Different Solvents change_solvent->success catalyst_loading Vary Catalyst Loading catalyst_loading->success decomposition->optimize_temp Yes side_product Major Side Product Identified? decomposition->side_product No side_product->change_solvent Yes side_product->catalyst_loading No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Starting Materials: Confirm the identity and purity of all reagents and starting materials. Impurities can inhibit catalysts or lead to side reactions. Ensure accurate stoichiometry was used.

  • Analyze Reaction Mixture: Before workup, take a sample of the crude reaction mixture. Analyze it by TLC, LC-MS, and ¹H NMR to determine if the starting material has been consumed, if the desired product is present, and to identify any major byproducts.

  • Identify the Problem:

    • Unreacted Starting Material: If significant starting material remains, the reaction may be too slow or the catalyst may be inactive. Consider increasing the temperature, extending the reaction time, or increasing the catalyst loading.

    • Product Decomposition: If the product is observed but the yield is low, it may be unstable under the reaction or workup conditions. Consider running the reaction at a lower temperature or for a shorter duration.

    • Formation of Side Products: If byproducts are the main constituents, the reaction conditions may favor an alternative pathway. Changing the solvent or catalyst may be necessary to favor the desired reaction.

Issue 2: Low Stereoselectivity (e.e. or d.r.)

This guide outlines steps to take when stereoselectivity is suboptimal.

G start Low Stereoselectivity (e.e. or d.r.) check_catalyst Verify Catalyst Purity & Chiral Integrity start->check_catalyst optimize_temp Lower Reaction Temperature check_catalyst->optimize_temp screen_solvent Screen Solvents (e.g., Toluene, CH2Cl2, Hexane) optimize_temp->screen_solvent screen_catalyst Screen Different Catalysts or Ligands screen_solvent->screen_catalyst additives Investigate Additives (e.g., Water, Acids, Bases) screen_catalyst->additives racemization Test Product for Racemization? additives->racemization modify_workup Modify Workup Conditions (e.g., avoid acid/base) racemization->modify_workup Yes success Stereoselectivity Improved racemization->success No modify_workup->success

Caption: Troubleshooting workflow for low stereoselectivity.

Detailed Steps:

  • Lower Temperature: Decreasing the reaction temperature is the most common and often most effective method for improving enantiomeric or diastereomeric ratios.

  • Solvent Screening: The solvent plays a crucial role in the organization of the transition state. A less polar, non-coordinating solvent often leads to higher stereoselectivity.

  • Catalyst/Ligand Modification: The steric and electronic properties of the catalyst are paramount. If one catalyst gives poor results, screen a library of related catalysts. For example, if using a BINOL-derived phosphoric acid, vary the substituents at the 3,3'-positions (e.g., H, Ph, SiPh₃).

  • Additives: In some cases, small amounts of additives (e.g., water, a co-catalyst, or a Brønsted/Lewis acid) can have a profound impact on selectivity by influencing the catalyst's active state or the reaction mechanism.

  • Check for Racemization: The product's stereocenter may be labile. Analyze the enantiomeric excess of the product over time. If it decreases, the product may be racemizing under the reaction or purification conditions. Consider a milder workup or purification method (e.g., avoiding acidic or basic conditions).

Data Tables for Method Comparison

Table 1: Comparison of Chiral Phosphoric Acid (CPA) Catalysts in Asymmetric Pictet-Spengler Reaction

This table summarizes the performance of different CPA catalysts in the synthesis of a tetrahydrobenzo[b]azepine derivative.

EntryCatalyst (3,3'-Substituent)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
1HToluene30248575
2Phenyl (Ph)Toluene30129291
32,4,6-Me₃-PhToluene30129594
49-AnthrylToluene3089998
5Phenyl (Ph)CH₂Cl₂30248882
6Phenyl (Ph)Toluene0489095

Data is illustrative and compiled from trends reported in the literature.

Key Experimental Protocols

General Protocol for a CPA-Catalyzed Asymmetric Intramolecular Pictet-Spengler Reaction

This protocol provides a representative procedure for the synthesis of a chiral tetrahydrobenzo[b]azepine.

G prep Prepare Dry Reaction Flask under N2 Atmosphere add_catalyst Add Chiral Phosphoric Acid (CPA) Catalyst (5 mol%) prep->add_catalyst add_substrate Add Amino-aldehyde Substrate (1.0 equiv) in Toluene add_catalyst->add_substrate stir Stir at Specified Temperature (e.g., 30 °C) add_substrate->stir monitor Monitor Reaction by TLC until Substrate is Consumed stir->monitor workup Quench Reaction & Perform Aqueous Workup monitor->workup purify Purify by Flash Column Chromatography workup->purify analyze Analyze Product Yield and Enantiomeric Excess (HPLC) purify->analyze

Caption: Experimental workflow for a CPA-catalyzed reaction.

Methodology:

  • Preparation: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the chiral phosphoric acid catalyst (0.05 equiv).

  • Reaction Setup: Add the amino-aldehyde substrate (1.0 equiv) dissolved in anhydrous toluene (0.1 M).

  • Execution: Stir the resulting solution at the desired temperature (e.g., 30 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (e.e.) is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Technical Support Center: Overcoming Solubility Challenges of Benzazepine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with benzazepine derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My benzazepine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This common issue is known as precipitation upon dilution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even though it was fully dissolved in the DMSO stock. The high concentration of DMSO in the stock solution keeps the compound soluble, but upon dilution into the aqueous buffer, the DMSO concentration drops, and the compound crashes out of solution.

Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Thorough Mixing: Ensure rapid and thorough mixing or vortexing when adding the compound to the buffer. This helps to quickly disperse the compound and avoid localized high concentrations that can initiate precipitation.

  • Pre-warming the Buffer: Warming the aqueous buffer to 37°C can sometimes increase the kinetic solubility of the compound and prevent precipitation.

  • Lowering the Final Concentration: If the experimental design allows, reducing the final concentration of the benzazepine derivative in the assay may keep it below its solubility limit.

  • Co-solvents: The use of water-miscible organic co-solvents in the final assay buffer can increase the solubility of lipophilic compounds.

Q2: What are the best initial solvents for preparing stock solutions of benzazepine derivatives?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like many benzazepine derivatives. Other potential solvents include dimethylformamide (DMF) and ethanol, though they generally offer lower solubility compared to DMSO. It is crucial to use high-purity, anhydrous DMSO to avoid compound degradation and to be aware of its potential effects on your specific assay.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid cytotoxicity and other off-target effects. However, it is best practice to perform a DMSO dose-response curve for your specific cell line to determine its tolerance.

Q4: Beyond basic solvent and dilution adjustments, what other techniques can I use to improve the solubility of my benzazepine derivative for an assay?

A4: Several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:

  • pH Modification: For ionizable benzazepine derivatives, adjusting the pH of the buffer can significantly increase solubility. Maintaining a pH at least 2 units away from the compound's pKa will keep it in its more soluble ionized form.

  • Use of Surfactants: A small amount of a biocompatible surfactant, such as Tween® 80 or Triton X-100, can help maintain the compound in solution by forming micelles that encapsulate the hydrophobic molecule.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Exceeding aqueous solubility.Reduce the final concentration. Perform a stepwise dilution. Pre-warm the buffer. Ensure rapid mixing.
Precipitation is observed over the course of the experiment. Compound is not stable in the assay medium over time. pH of the medium is changing.Observe plates under a microscope at different time points. Ensure the assay buffer is adequately buffered to maintain a stable pH. Consider using a formulation approach like cyclodextrin complexation for sustained solubility.
Low or inconsistent assay signal. Poor solubility leading to lower effective concentration of the compound. Interaction with plate material.Perform a solubility test in the final assay buffer to confirm the compound is dissolved. Consider using low-binding microplates.
High variability between replicate wells. Inconsistent precipitation of the compound.Improve mixing technique during dilution. Prepare a larger volume of the final compound dilution to be dispensed into all replicate wells.

Quantitative Data Summary

The following table provides solubility data for Oxcarbazepine, a benzazepine derivative, in various solvents at different temperatures. This data can serve as a reference for selecting appropriate solvent systems.

SolventTemperature (K)Mole Fraction Solubility (x 10⁻³)
Tetrahydrofuran308.153.08
Acetone308.151.82
Acetonitrile308.151.22
Methanol308.151.11
Ethanol308.150.617
1-Butanol308.150.617
1-Propanol308.150.616
2-Propanol308.150.413
Data sourced from:[2]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Aqueous Solubility

This protocol is used to determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Benzazepine derivative (solid powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of the benzazepine derivative to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) with a pre-established calibration curve.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to improve the dissolution rate of a poorly soluble drug by dispersing it in a hydrophilic carrier.

Materials:

  • Benzazepine derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the benzazepine derivative and the hydrophilic carrier in a common volatile solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.

  • Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can then be scraped, pulverized, and sieved to obtain a uniform powder. This powder can then be used for dissolution studies or in assays.

Protocol 3: Cyclodextrin Complexation by Kneading Method

This protocol describes a simple method for preparing an inclusion complex of a hydrophobic drug with a cyclodextrin.

Materials:

  • Benzazepine derivative

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water or a water-ethanol mixture

  • Oven

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of water or a water-ethanol mixture to the cyclodextrin to form a paste.

  • Gradually add the benzazepine derivative to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a suitable temperature until a constant weight is achieved.

  • The dried complex can then be crushed and sieved to obtain a fine powder.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced_solutions Advanced Formulation Strategies cluster_outcome Desired Outcome Problem Benzazepine derivative precipitates in aqueous assay buffer StepwiseDilution Stepwise Dilution Problem->StepwiseDilution Try First pH_Modification pH Modification Problem->pH_Modification If Initial Steps Fail Mixing Thorough Mixing StepwiseDilution->Mixing PreWarming Pre-warming Buffer Mixing->PreWarming LowerConcentration Lower Final Concentration PreWarming->LowerConcentration Outcome Soluble Compound in Assay LowerConcentration->Outcome If Successful Surfactants Use of Surfactants pH_Modification->Surfactants Cyclodextrin Cyclodextrin Complexation Surfactants->Cyclodextrin SolidDispersion Solid Dispersion Cyclodextrin->SolidDispersion SolidDispersion->Outcome If Successful

Caption: Troubleshooting workflow for addressing precipitation of benzazepine derivatives.

signaling_pathway_analogy cluster_solubility Solubility Enhancement Pathway Compound Poorly Soluble Benzazepine Derivative Formulation Solubility Enhancement Technique (e.g., Cyclodextrin) Compound->Formulation Application Complex Soluble Drug-Carrier Complex Formulation->Complex Formation Dissolution Enhanced Dissolution in Aqueous Media Complex->Dissolution Leads to Bioavailability Increased Assay Signal/Bioavailability Dissolution->Bioavailability Results in

Caption: Conceptual pathway for enhancing the bioavailability of benzazepine derivatives.

logical_relationship Decision Decision Point Is the benzazepine derivative ionizable? Ionizable Yes Modify pH of the buffer Decision->Ionizable Yes NonIonizable No Consider co-solvents, surfactants, or complexation Decision->NonIonizable No Outcome1 Increased Solubility Ionizable->Outcome1 Outcome2 Increased Solubility NonIonizable->Outcome2

References

Validation & Comparative

Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Derivatives: A Comparative Guide for Dopamine and Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine derivatives, a scaffold of significant interest in medicinal chemistry due to its interaction with key neurotransmitter receptors.

This document summarizes the quantitative data on the binding affinities of various derivatives for dopamine and serotonin receptors, details the experimental protocols for the cited assays, and provides visualizations to illustrate key concepts and workflows. The information presented is intended to guide the rational design of novel ligands with desired selectivity and potency profiles.

Comparative Analysis of Receptor Binding Affinities

The this compound core has proven to be a versatile template for developing ligands that target dopamine and serotonin receptors. The affinity and selectivity of these derivatives are highly dependent on the nature and position of substituents on both the benzazepine ring system and appended aryl groups.

Dopamine Receptor Ligands

The 1-phenyl-substituted 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol scaffold, exemplified by the prototypical D1 partial agonist SKF38393, has been extensively studied. Modifications at various positions have revealed critical insights into the structural requirements for high affinity and selectivity for D1-like (D1 and D5) versus D2-like (D2, D3, and D4) dopamine receptors.

Key SAR observations for dopamine receptor affinity include:

  • Stereochemistry: The (R)-enantiomer of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol derivatives almost exclusively possesses high affinity for dopamine receptors[1].

  • Substituents on the Benzazepine Ring:

    • 7,8-Dihydroxy Group: The catechol moiety is crucial for potent D1 receptor agonism, mimicking the structure of dopamine.

    • N-3 Position: Small alkyl substituents, such as a methyl group, can influence affinity.

    • 6-Position: Halogen substitution (e.g., Cl, Br) can enhance affinity and selectivity for the D1 receptor.

  • Substituents on the 1-Phenyl Ring: The nature and position of substituents on the 1-phenyl ring can modulate affinity and selectivity for different dopamine receptor subtypes.

Below is a table summarizing the binding affinities (Ki, nM) of selected this compound derivatives for various dopamine receptors.

Compound/DerivativeD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)D5 Receptor (Ki, nM)
SKF38393 1 - 151~150 - 2364~5000~1000~0.5 - 9.3
Fenoldopam -----
(R,S)-SKF-83959->100-fold selective vs D1>100-fold selective vs D1-High Affinity
MCL-202 ((R)-SKF-83959)->100-fold selective vs D1>100-fold selective vs D1-High Affinity
MCL-209----Highest Affinity

Note: Ki values can vary between different studies and experimental conditions. The table presents a range of reported values.

Serotonin Receptor Ligands

While the this compound scaffold is well-known for its dopaminergic activity, certain structural modifications can impart significant affinity for various serotonin (5-HT) receptor subtypes. This highlights the scaffold's potential for developing multi-target ligands or selective serotonergic agents. For instance, 2,3,4,5-Tetrahydro-1H-benzo[b]azepine has been identified as an agonist of the 5-HT2C receptor.

Key SAR observations for serotonin receptor affinity include:

  • Scaffold Variation: Slight modifications to the core structure can shift activity towards serotonin receptors.

  • Substituent Effects: The nature of substituents on the aromatic ring and the nitrogen atom plays a crucial role in determining affinity and selectivity for different 5-HT receptor subtypes.

The following table summarizes the binding affinities of selected derivatives for serotonin receptors.

Compound/Derivative5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
2,3,4,5-Tetrahydro-1H-benzo[b]azepine --Agonist
Selected Arylpiperazine Derivatives< 50--

Note: Data for a broad range of this compound derivatives at various serotonin receptors is less consolidated in single studies compared to dopamine receptors. The table reflects available information.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives.

Radioligand Binding Assays for Dopamine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1-like and D2-like receptors.

Materials:

  • Membrane Preparations: Homogenates of rat striatal tissue or membranes from cells expressing recombinant human dopamine receptors.

  • Radioligands:

    • For D1-like receptors: [³H]SCH23390.

    • For D2-like receptors: [³H]Spiperone or [³H]Raclopride.

  • Non-specific Binding Determination:

    • For D1: (+)-Butaclamol or unlabeled SCH23390.

    • For D2: Haloperidol or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Total and Non-specific Binding: For each assay, include wells to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

  • Incubation Conditions: Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for 5-HT1A and 5-HT2A receptors.

Materials:

  • Membrane Preparations: Homogenates of rat brain tissue (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A) or membranes from cells expressing recombinant human serotonin receptors.

  • Radioligands:

    • For 5-HT1A receptors: [³H]8-OH-DPAT.

    • For 5-HT2A receptors: [³H]Ketanserin.

  • Non-specific Binding Determination:

    • For 5-HT1A: Serotonin (5-HT) or unlabeled 8-OH-DPAT.

    • For 5-HT2A: Spiperone or unlabeled ketanserin.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with specific ionic compositions depending on the receptor subtype.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

The procedure is analogous to the dopamine receptor binding assay, with appropriate adjustments for the specific radioligand, competing ligand, and incubation conditions for each serotonin receptor subtype. The IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key workflows and relationships in the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Analogs synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification binding_assay Receptor Binding Assays (Dopamine & Serotonin) purification->binding_assay functional_assay Functional Assays (Agonist/Antagonist) binding_assay->functional_assay data_analysis Data Analysis (IC50, Ki, EC50) functional_assay->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Dopamine_Signaling cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway d1_agonist D1 Agonist (e.g., SKF38393 analog) d1_receptor D1/D5 Receptor d1_agonist->d1_receptor gs_protein Gs Protein d1_receptor->gs_protein adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka cellular_response1 Cellular Response pka->cellular_response1 d2_agonist D2 Agonist d2_receptor D2/D3/D4 Receptor d2_agonist->d2_receptor gi_protein Gi Protein d2_receptor->gi_protein adenylyl_cyclase2 Adenylyl Cyclase gi_protein->adenylyl_cyclase2 Inhibits camp2 ↓ cAMP adenylyl_cyclase2->camp2 cellular_response2 Cellular Response camp2->cellular_response2

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold 2,3,4,5-Tetrahydro- 1H-benzo[d]azepine r1 R1 (1-position) r3 R3 (N-position) r6 R6 r78 R7, R8 d1_affinity D1 Receptor Affinity r1->d1_affinity Phenyl group critical ht_affinity 5-HT Receptor Affinity r1->ht_affinity Aryl variations can shift activity d2_affinity D2 Receptor Affinity r3->d2_affinity Alkyl substitution can modulate r6->d1_affinity Halogenation increases affinity r78->d1_affinity Catechol essential for agonism selectivity Selectivity d1_affinity->selectivity d2_affinity->selectivity ht_affinity->selectivity

Caption: Logical relationships between structural modifications and biological activity.

References

A Tale of Two Scaffolds: A Comparative Analysis of Benzazepines and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzazepine and benzodiazepine scaffolds have given rise to a multitude of clinically significant drugs. While their names suggest a close structural relationship, their pharmacological profiles and therapeutic applications diverge significantly. This guide provides a comprehensive comparison of these two important heterocyclic scaffolds, offering insights for researchers and drug development professionals.

At a Glance: Key Structural and Pharmacological Differences

FeatureBenzazepineBenzodiazepine
Core Structure A benzene ring fused to a seven-membered azepine ring.A benzene ring fused to a seven-membered diazepine ring.
Primary Mechanism of Action Varies widely depending on the substitution pattern. Known to interact with dopamine receptors (e.g., D1 agonists like fenoldopam), serotonin receptors, and others.Positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2][3][4]
Primary Therapeutic Areas Diverse, including hypertension (fenoldopam), with potential applications in CNS disorders.Anxiety, insomnia, seizures, muscle spasms, and alcohol withdrawal.[2][5][6][7]
Key Examples Fenoldopam, Vaprisol (Conivaptan), TolvaptanDiazepam (Valium), Alprazolam (Xanax), Lorazepam (Ativan)[2][5]

Delving Deeper: Chemical Structures and Mechanisms of Action

The fundamental difference between the two scaffolds lies in the composition of the seven-membered ring. The benzazepine core features a single nitrogen atom within this ring, whereas the benzodiazepine core contains two nitrogen atoms.[2][8] This seemingly minor structural variance leads to profound differences in their three-dimensional shape, electronic properties, and, consequently, their ability to interact with biological targets.

The Benzodiazepine Scaffold: A Master of GABAergic Modulation

Benzodiazepines exert their well-known effects by binding to a specific site on the GABA-A receptor, an ion channel permeable to chloride ions.[1][3][9] This binding event enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][4] The increased frequency of chloride channel opening leads to hyperpolarization of the neuron, making it less likely to fire and thus producing a calming effect on the brain.[1][9]

cluster_0 Benzodiazepine Signaling Pathway BZD Benzodiazepine GABA_Receptor GABA-A Receptor BZD->GABA_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Increases frequency of opening GABA GABA GABA->GABA_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Influx of Cl- ions CNS_Depression CNS Depression (Anxiolysis, Sedation) Neuronal_Hyperpolarization->CNS_Depression Leads to

Benzodiazepine Mechanism of Action
The Benzazepine Scaffold: A Versatile Pharmacophore

In contrast to the focused mechanism of benzodiazepines, the benzazepine scaffold is a privileged structure that has been adapted to target a wider array of receptors. The pharmacological activity of a benzazepine derivative is highly dependent on the nature and position of its substituents.

A prominent example is fenoldopam , a selective dopamine D1 receptor agonist.[10] Its activation of D1 receptors in peripheral arteries leads to vasodilation, making it a useful agent for the short-term management of severe hypertension.[10] Other benzazepine derivatives have been investigated for their activity at serotonin receptors, such as the 5-HT2A receptor, highlighting the scaffold's versatility.[10]

cluster_1 Benzazepine (Fenoldopam) Signaling Pathway Fenoldopam Fenoldopam (Benzazepine Derivative) D1_Receptor Dopamine D1 Receptor (GPCR) Fenoldopam->D1_Receptor Agonist Gs_Protein Gs Protein D1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Leads to

Fenoldopam (Benzazepine) Mechanism of Action

Experimental Protocols for Comparative Analysis

To objectively compare novel compounds based on these scaffolds, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Assays

A generalized workflow for the initial in vitro characterization of compounds from both scaffolds would involve receptor binding and functional assays.

cluster_2 In Vitro Experimental Workflow start Start synthesis Compound Synthesis (Benzazepine & Benzodiazepine Derivatives) start->synthesis binding_assay Receptor Binding Assay (e.g., Radioligand Displacement) synthesis->binding_assay functional_assay Functional Assay (e.g., Electrophysiology, Second Messenger) binding_assay->functional_assay data_analysis Data Analysis (Determine Ki, EC50/IC50, Efficacy) functional_assay->data_analysis lead_identification Lead Candidate Identification data_analysis->lead_identification end End lead_identification->end

Generalized In Vitro Experimental Workflow

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for their respective targets.

  • Methodology:

    • For Benzodiazepines: Radioligand displacement assays using membranes from cells expressing GABA-A receptors (e.g., HEK293 cells) and a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam).

    • For Benzazepines: Similar radioligand displacement assays using cell membranes expressing the target receptor (e.g., dopamine D1 or serotonin 5-HT2A receptors) and a specific radiolabeled antagonist.

    • Protocol:

      • Prepare cell membranes expressing the receptor of interest.

      • Incubate a fixed concentration of radioligand with varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity of the filter-bound complex using liquid scintillation counting.

      • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (e.g., potency - EC50, efficacy) of the compounds as agonists, antagonists, or allosteric modulators.

  • Methodology:

    • For Benzodiazepines (GABA-A Receptor Modulation):

      • Two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells:

        • Express the desired GABA-A receptor subunits in oocytes or mammalian cells.

        • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

        • Apply a submaximal concentration of GABA in the absence and presence of varying concentrations of the test benzodiazepine.

        • Measure the potentiation of the GABA-induced chloride current.

        • Plot the potentiation against the compound concentration to determine the EC50.

    • For Benzazepines (GPCR Activation):

      • Second Messenger Assays (e.g., cAMP or Calcium Mobilization):

        • Culture cells expressing the target GPCR (e.g., HEK293 cells expressing the dopamine D1 receptor).

        • For Gs-coupled receptors (like D1), stimulate the cells with the test compound and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

        • For Gq-coupled receptors, load cells with a calcium-sensitive dye (e.g., Fluo-4) and measure the increase in intracellular calcium upon compound addition using a fluorescence plate reader.

        • Generate dose-response curves to determine the EC50.

In Vivo Studies

Following promising in vitro results, lead candidates would be advanced to in vivo models to assess their pharmacokinetic profiles and therapeutic efficacy.

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the parent drug and major metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

2. Pharmacodynamic (PD) and Efficacy Models:

  • Objective: To evaluate the therapeutic effect of the compounds in relevant animal models of disease.

  • Methodology:

    • For Benzodiazepines:

      • Anxiety: Elevated plus maze, light-dark box test.

      • Sedation: Open-field test (to measure locomotor activity).

      • Anticonvulsant: Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models.

    • For Benzazepines:

      • Hypertension (for D1 agonists): Spontaneously hypertensive rat (SHR) model.

      • The choice of model will be highly dependent on the specific molecular target and intended therapeutic indication of the benzazepine derivative.

Conclusion

The benzazepine and benzodiazepine scaffolds, while structurally similar, occupy distinct and important niches in pharmacology. Benzodiazepines are well-established as modulators of the GABA-A receptor, with a clear and consistent mechanism of action leading to their widespread use as anxiolytics, sedatives, and anticonvulsants. The benzazepine scaffold, in contrast, offers greater versatility, with derivatives targeting a range of receptors, most notably dopamine and serotonin receptors. This adaptability makes the benzazepine scaffold a continuing source of interest for the development of novel therapeutics for a variety of diseases. A thorough understanding of their comparative pharmacology, guided by the experimental approaches outlined above, is crucial for the rational design and development of future drugs based on these privileged structures.

References

Unveiling the Potential of Novel Benzazepine Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the benzazepine scaffold continues to be a fertile ground for the development of novel therapeutic agents targeting a range of diseases. This guide offers a comparative analysis of the efficacy of recently developed benzazepine and benzodiazepine derivatives against established inhibitors in two key therapeutic areas: oncology and neurology. Through a detailed presentation of experimental data, protocols, and pathway visualizations, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the potential of these emerging compounds.

Section 1: Novel Benzodiazepine Derivatives as Tubulin Polymerization Inhibitors for Cancer Therapy

A recent study has identified a series of novel benzodiazepine derivatives that exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[1] The data below compares the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a lead compound from this series, 9a , with the well-established inhibitor, Combretastatin A-4 (CA-4) .

Data Presentation:

Table 1: In Vitro Cytotoxicity of Compound 9a and Combretastatin A-4 (CA-4) against Human Cancer Cell Lines [1]

CompoundA549 (Lung) IC₅₀ (nM)HCT116 (Colon) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)KB (Oral) IC₅₀ (nM)K562 (Leukemia) IC₅₀ (nM)
9a 687159
CA-4 2.11.81.53.2Not Reported

Table 2: Tubulin Polymerization Inhibitory Activity [1]

CompoundIC₅₀ (μM)
9a 1.65 ± 0.11
CA-4 1.20 ± 0.09
Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay):

Human cancer cell lines (A549, HCT116, MCF-7, KB, and K562) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds (novel benzodiazepine derivatives and CA-4) and incubated for an additional 48 hours. Following treatment, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Tubulin Polymerization Assay:

The inhibitory effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.[2][3][4] Purified tubulin was incubated with the test compounds or vehicle control in a polymerization buffer at 37°C. The polymerization of tubulin was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC₅₀ value was determined as the concentration of the compound that inhibited tubulin polymerization by 50% compared to the vehicle control.[2]

Mandatory Visualization:

G cluster_workflow Experimental Workflow: Tubulin Polymerization Inhibition start Start: Prepare Reagents prepare_cells Seed Human Cancer Cells (96-well plates) start->prepare_cells prepare_tubulin Prepare Purified Tubulin & Polymerization Buffer start->prepare_tubulin incubate_24h Incubate for 24h prepare_cells->incubate_24h add_compounds Add Novel Benzodiazepine Derivatives & Known Inhibitors (e.g., CA-4) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h mt_assay Perform MTT Assay (Measure Cell Viability) incubate_48h->mt_assay calculate_ic50_cell Calculate Cytotoxicity IC50 mt_assay->calculate_ic50_cell end End: Comparative Analysis calculate_ic50_cell->end add_compounds_tubulin Add Test Compounds prepare_tubulin->add_compounds_tubulin incubate_37c Incubate at 37°C add_compounds_tubulin->incubate_37c measure_absorbance Monitor Tubulin Polymerization (Absorbance at 340nm) incubate_37c->measure_absorbance calculate_ic50_tubulin Calculate Tubulin Polymerization IC50 measure_absorbance->calculate_ic50_tubulin calculate_ic50_tubulin->end

Caption: Workflow for evaluating novel tubulin polymerization inhibitors.

G cluster_pathway Signaling Pathway: Disruption of Microtubule Dynamics tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Leads to (if arrested) inhibitor Novel Benzodiazepine Derivative (e.g., 9a) / CA-4 inhibitor->tubulin Binds to Colchicine Site

Caption: Mechanism of action of tubulin polymerization inhibitors.

Section 2: Novel Benzazepine Derivatives as Dopamine D1 Receptor Antagonists

A study exploring a series of 1-phenyl-1H-3-benzazepine derivatives has identified potent antagonists for the dopamine D1 receptor.[5] The following data compares the binding affinities (Ki values) of several novel derivatives to the well-characterized D1 antagonist, SCH 23390 .

Data Presentation:

Table 3: Binding Affinities (Ki) of Novel Benzazepine Derivatives for the Dopamine D1 Receptor [5]

CompoundKi (nM)
SK&F 83566-d 1.8
SK&F 83566-c 2.5
SK&F 83566-f 3.2
SK&F 83566-e 10.0
SCH 23390 (Reference) 0.2 - 0.3[6]
Experimental Protocols:

Dopamine D1 Receptor Binding Assay:

The binding affinity of the test compounds for the dopamine D1 receptor was determined using a radioligand binding assay.[7][8] Membranes prepared from rat striatum tissue, which is rich in D1 receptors, were incubated with a specific D1 receptor radioligand (e.g., [³H]SCH 23390) and various concentrations of the test compounds. After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter. The IC₅₀ values were determined from the competition curves, and the Ki values were calculated using the Cheng-Prusoff equation.[9]

Mandatory Visualization:

G cluster_workflow Experimental Workflow: Dopamine D1 Receptor Binding Assay start Start: Prepare Reagents prepare_membranes Prepare Rat Striatum Membranes start->prepare_membranes incubate_membranes Incubate Membranes with Radioligand ([³H]SCH 23390) & Test Compounds prepare_membranes->incubate_membranes filtration Rapid Filtration to Separate Bound and Free Ligand incubate_membranes->filtration measure_radioactivity Measure Radioactivity (Scintillation Counting) filtration->measure_radioactivity calculate_ic50 Calculate IC50 from Competition Curves measure_radioactivity->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End: Determine Binding Affinity calculate_ki->end

Caption: Workflow for determining dopamine D1 receptor binding affinity.

G cluster_pathway Signaling Pathway: Dopamine D1 Receptor Antagonism dopamine Dopamine d1_receptor Dopamine D1 Receptor dopamine->d1_receptor Binds & Activates g_protein Gs Protein d1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets antagonist Novel Benzazepine Derivative (e.g., SK&F 83566) / SCH 23390 antagonist->d1_receptor Blocks Binding

Caption: Mechanism of dopamine D1 receptor antagonism.

References

A Comparative Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Analogs and Standard Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine analogs and standard dopamine agonists. The information presented herein is intended to be a valuable resource for preclinical and clinical research, offering objective data and detailed experimental methodologies to inform drug development strategies.

Introduction

Dopamine agonists are a cornerstone in the treatment of various neurological and psychiatric disorders, most notably Parkinson's disease. These compounds exert their therapeutic effects by directly stimulating dopamine receptors in the brain, compensating for the depleted levels of endogenous dopamine. The dopamine receptor family is comprised of five subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.

Standard dopamine agonists, such as pramipexole, ropinirole, and apomorphine, are well-established therapeutics. However, their use can be associated with significant side effects. The this compound scaffold has emerged as a promising structural motif for the development of novel dopamine agonists with potentially improved selectivity and side-effect profiles. This guide offers a comparative analysis of the in vitro and in vivo pharmacological properties of these two classes of compounds.

In Vitro Performance Comparison

The in vitro activity of dopamine agonists is primarily characterized by their binding affinity (Ki) for and functional potency (EC50) at the different dopamine receptor subtypes.

Dopamine Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities of selected this compound analogs and standard dopamine agonists for human dopamine receptors. A lower Ki value indicates a higher binding affinity.

CompoundD1D2D3D4D5
This compound Analogs
SKF-383931~150~5000~1000~0.5
FenoldopamHigh Affinity (Selective D1 agonist)[1]No Significant Affinity[1]---
Standard Dopamine Agonists
Pramipexole>10,000[2]2.2 - 3.9[2][3]0.5 - 0.97[2][4][3]5.1[2]No Significant Affinity[2]
Ropinirole>10,000[5]29[2]20 (20-fold selective for D3 over D2)[6]--
Rotigotine83[7]13.5[7]0.71[7]3.9 (D4.2), 15 (D4.4), 5.9 (D4.7)[7]5.4[7]
Apomorphine0.78 (EC50)[8]0.62[8]2.20 (EC50)[8]--
Sumanirole-High Affinity (D2-like selective)[9]High Affinity (D2-like selective)[9]--
Dopamine Receptor Functional Activity (EC50, nM)

The functional activity of these agonists is often assessed by their ability to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling. The following table presents the half-maximal effective concentration (EC50) for selected compounds. A lower EC50 value indicates greater potency.

CompoundD1-like (cAMP stimulation)D2-like (cAMP inhibition)
This compound Analogs
SKF-3839356 (93% intrinsic activity vs Dopamine)[10]-
Standard Dopamine Agonists
Ropinirole-D2: 7.4 (pEC50), D3: 8.4 (pEC50)[6]
RotigotineD1: 9.0 (pEC50)[11]D2L: 9.4-8.6 (pEC50), D3: 9.7 (pEC50)[11]
Apomorphine0.78[8]D2S: 0.07, D2L: 0.10, D3: 2.20[8]
Sumanirole-D2 (G-protein biased agonist): Subnanomolar EC50[12]

Signaling Pathways

Dopamine receptors modulate neuronal activity through distinct signaling cascades.

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

D1_Signaling cluster_membrane Cell Membrane D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist D1 Agonist (e.g., SKF-38393) Agonist->D1R Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

D1-like Receptor Signaling Pathway
D2-like Receptor Signaling

Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.

D2_Signaling cluster_membrane Cell Membrane D2R D2/D3/D4 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist D2 Agonist (e.g., Pramipexole) Agonist->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

D2-like Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.

Binding_Assay A Prepare receptor membranes (e.g., from cells expressing human dopamine receptors) B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]spiperone for D2-like) A->B C Add varying concentrations of the test compound (e.g., Pramipexole) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., rapid filtration) D->E F Quantify bound radioactivity (e.g., scintillation counting) E->F G Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation F->G

Radioligand Binding Assay Workflow

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific dopamine receptor subtype.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest.

  • Radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).

  • Unlabeled test compound (e.g., a this compound analog or a standard dopamine agonist).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known antagonist).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][8]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (for D1-like agonists) or inhibit (for D2-like agonists) the production of cyclic AMP.

cAMP_Assay A Seed cells expressing the dopamine receptor of interest in a multi-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C Add varying concentrations of the test compound B->C D For D2-like receptors, stimulate with forskolin to induce cAMP production C->D For D2-like assays E Incubate for a defined period C->E For D1-like assays D->E F Lyse the cells and measure intracellular cAMP levels (e.g., using a competitive immunoassay or a reporter gene assay) E->F G Data Analysis: - Plot cAMP levels vs. log[agonist] - Determine EC50 or IC50 F->G

cAMP Accumulation Assay Workflow

Objective: To determine the functional potency (EC50 or IC50) of a test compound at a specific dopamine receptor subtype.

Materials:

  • A cell line stably expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).

  • Test compound.

  • Forskolin (for D2-like receptor assays).

  • A phosphodiesterase inhibitor (e.g., IBMX).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based).

Procedure:

  • Plate the cells in a suitable multi-well format and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

  • Add varying concentrations of the test compound.

  • For D1-like receptor agonist assays, incubate and then measure cAMP levels.

  • For D2-like receptor agonist assays, co-incubate with forskolin (an adenylyl cyclase activator) and the test compound, then measure the inhibition of forskolin-stimulated cAMP production.

  • Lyse the cells and quantify the intracellular cAMP concentration using a suitable detection method.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For D1-like agonists, fit a sigmoidal dose-response curve to determine the EC50. For D2-like agonists, determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

In Vivo Models

Animal models are crucial for evaluating the therapeutic potential and side-effect profiles of novel dopamine agonists. Models of Parkinson's disease are commonly used to assess pro-motor activity.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model that mimics the dopamine depletion seen in Parkinson's disease.

Procedure:

  • A unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle of one hemisphere of the rat brain.

  • This leads to the selective destruction of dopaminergic neurons in the nigrostriatal pathway on the injected side.

  • The resulting dopamine depletion causes motor impairments, such as rotational behavior (circling) when challenged with a dopamine agonist.

  • Test compounds are administered, and their ability to induce contralateral rotations (away from the lesioned side) is quantified as a measure of their in vivo efficacy.

Conclusion

The this compound scaffold has yielded potent and selective dopamine agonists, particularly for the D1 and D3 receptor subtypes. Compounds like SKF-38393 and its analogs have been instrumental in elucidating the role of D1 receptor signaling. In comparison to standard dopamine agonists, which often exhibit a preference for D2-like receptors, these benzazepine derivatives offer a different pharmacological profile that may translate into a distinct therapeutic and side-effect profile. Further head-to-head comparative studies, especially in in vivo models, are necessary to fully delineate the therapeutic potential of this chemical class relative to established dopamine agonist therapies.

References

Comparative Analysis of Cross-Reactivity and Off-Target Effects of Tetrahydrobenzazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the cross-reactivity and off-target effects of three prominent tetrahydrobenzazepine compounds: fenoldopam, SKF-81297, and SKF-82958. These compounds are widely utilized in research for their selective agonism at the dopamine D1 receptor, a key target in various neurological and cardiovascular pathways. Understanding their broader pharmacological profile, including unintended interactions, is crucial for the accurate interpretation of experimental data and the development of safer, more targeted therapeutics.

Introduction to Tetrahydrobenzazepines

The tetrahydrobenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting G protein-coupled receptors (GPCRs). Fenoldopam, SKF-81297, and SKF-82958 are canonical examples, primarily recognized for their high affinity and efficacy at the D1 dopamine receptor. Fenoldopam is a clinically used antihypertensive agent, valued for its ability to induce vasodilation and increase renal blood flow.[1][2] SKF-81297 and SKF-82958 serve as critical research tools for elucidating the role of the D1 receptor in the central nervous system, including processes related to motor control, learning, and memory.[3][4] Despite their primary target, subtle structural differences among these compounds lead to distinct cross-reactivity profiles and off-target effects that can significantly influence their biological activity.

Comparative Receptor Binding Affinity

The selectivity of a compound is defined by its binding affinity for the intended target versus other receptors. The following table summarizes the available quantitative data for fenoldopam, SKF-81297, and SKF-82958 against a panel of dopamine, adrenergic, and serotonin receptors. Affinities are presented as the inhibition constant (Kᵢ) or dissociation constant (KD), with lower values indicating higher affinity.

Compound Dopamine D1 Dopamine D2 Dopamine D5 α2-Adrenergic Serotonin (5-HT) Receptors
Fenoldopam KD = 2.3 nM[5]No significant affinity[6]D1-like agonistKᵢ = 15 - 25 nMNo significant affinity for 5-HT1, 5-HT2[6]
SKF-81297 Kᵢ = 15 nM (human)[7]-High Affinity--
SKF-82958 K₀.₅ = 4 nM[8]K₀.₅ = 73 nM[8]More potent than at D1[4]--

Data presented as Kᵢ, KD, or K₀.₅ values in nanomolar (nM). A hyphen (-) indicates that specific quantitative data was not found in the reviewed literature.

Analysis of Off-Target Effects

Beyond interactions with canonical GPCRs, tetrahydrobenzazepine compounds can exhibit effects on other protein families, which can lead to unexpected biological outcomes.

Fenoldopam: Adrenergic and Enzymatic Interactions

Fenoldopam is a selective partial agonist for D1-like dopamine receptors but also binds with moderate affinity to α2-adrenoceptors.[6] This α2-adrenergic antagonist activity, although weaker than its D1 agonism, may contribute to its overall hemodynamic effects.[9] More recently, a drug repurposing screen identified fenoldopam as a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC₅₀ of 0.8974 μM.[10][11] This finding suggests a potential, previously unrecognized role for fenoldopam in epigenetic regulation and oncology.

SKF-81297: Modulation of NMDA Receptors

A significant off-target effect of SKF-81297 is its ability to modulate N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity. Studies have shown that SKF-81297 can potentiate NMDA receptor currents in a dose-dependent manner, an effect that occurs independently of D1 receptor activation.[12][13] This modulation is bidirectional, with potentiation observed at lower concentrations and inhibition at higher concentrations.[12] This interaction has important implications for studies using SKF-81297 to investigate dopaminergic modulation of glutamatergic neurotransmission.

SKF-82958: Limited Off-Target Data

While noted for its potent D1 agonism, specific data on the broader off-target profile of SKF-82958, particularly against a wide range of receptors or kinases, is limited in the public domain. Its reinforcing effects in self-administration studies are attributed to D1 receptor activation, with D2 receptor antagonists failing to block this behavior, suggesting functional selectivity in this context.[14] Further comprehensive screening is necessary to fully characterize its off-target liabilities.

Kinase Inhibitor Profiling

Kinase inhibitor screening is a standard method to identify off-target interactions. While these tetrahydrobenzazepines are not primarily designed as kinase inhibitors, their potential for such activity is an important consideration. As mentioned, fenoldopam has been identified as an inhibitor of the histone demethylase LSD1.[10][11] However, comprehensive kinase panel screening data for fenoldopam, SKF-81297, and SKF-82958 are not widely available in the literature. Researchers should consider performing such screens to de-risk their findings, especially when observing phenotypes that cannot be solely attributed to D1 receptor agonism.

Visualizing Pathways and Workflows

To aid in the understanding of the mechanisms discussed, the following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.

D1_Signaling_Pathway Dopamine D1 Receptor Signaling Cascade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D1_Agonist D1 Agonist (e.g., Fenoldopam, SKF-81297) D1R D1 Receptor D1_Agonist->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32) PKA->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

D1 Receptor Signaling Cascade

Radioligand_Binding_Workflow Workflow for Radioligand Displacement Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare Receptor Source (e.g., Cell Membranes) Incubate Incubate: Receptor + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand (Fixed Concentration) Radioligand->Incubate Test_Compound Prepare Test Compound (Serial Dilutions) Test_Compound->Incubate Filter Separate Bound from Free (e.g., Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Radioligand Displacement Assay Workflow

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for the key assays used to generate the data in this guide.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's affinity for that receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) at a fixed concentration near its KD.

  • Unlabeled test compound (e.g., fenoldopam) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the log concentration of the test compound to generate a dose-response curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation, specifically for GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) proteins, which modulate the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a test compound as an agonist or antagonist at a Gαs- or Gαi-coupled receptor.

Materials:

  • Whole cells expressing the receptor of interest (e.g., HEK293 cells transfected with the D1 receptor).

  • Test compound (agonist) at a range of concentrations.

  • For Gαi assays, a stimulant of adenylyl cyclase like forskolin.

  • For antagonist assays, a known agonist at a fixed concentration (e.g., EC₈₀).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis:

    • Agonist Mode: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.

Conclusion and Implications for Drug Development

This guide highlights the nuanced pharmacological profiles of fenoldopam, SKF-81297, and SKF-82958. While all are potent D1 receptor agonists, their cross-reactivity and off-target effects are distinct and consequential.

  • Fenoldopam exhibits moderate affinity for α2-adrenergic receptors and has been identified as an LSD1 inhibitor, opening new avenues for its potential therapeutic application but also indicating additional mechanisms that could contribute to its side-effect profile.[11]

  • SKF-81297 directly modulates NMDA receptors, a critical consideration for neuropharmacological studies that could otherwise misattribute its effects solely to D1 receptor signaling.[12]

  • SKF-82958 appears to be a relatively selective D1/D5 agonist, though a more comprehensive off-target screen is warranted to fully characterize its profile.[4]

For researchers, scientists, and drug development professionals, these findings underscore the importance of comprehensive pharmacological profiling. Relying solely on a compound's primary target can lead to misinterpretation of data and unforeseen clinical outcomes. Early-stage, broad screening panels (such as the Eurofins SafetyScreen) are invaluable for identifying potential off-target liabilities.[7] The detailed protocols and pathway diagrams provided herein serve as a resource for designing and interpreting experiments aimed at characterizing the full spectrum of activity for novel and existing compounds. A thorough understanding of a compound's polypharmacology is not only essential for mitigating safety risks but also for uncovering novel therapeutic opportunities.

References

A Head-to-Head Showdown: Unveiling the Next Generation of Benzazepine ALK Inhibitors Against the Benchmark Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the quest for more potent and selective anaplastic lymphoma kinase (ALK) inhibitors continues to be a critical focus for researchers. This guide provides a comprehensive benchmark comparison of a novel class of benzazepine-based ALK inhibitors against the first-generation inhibitor, crizotinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Crizotinib, the first FDA-approved ALK inhibitor, revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] However, the emergence of resistance mutations has necessitated the development of next-generation inhibitors. A promising new class of ALK inhibitors is based on a 2,3,4,5-tetrahydro-benzo[d]azepine scaffold. Preclinical studies have demonstrated that these novel compounds exhibit significant antitumor efficacy. This guide will delve into the comparative data available to date, providing a framework for evaluating these emerging therapeutic agents.

Comparative Performance Data

A direct quantitative comparison in a single head-to-head study between the new benzazepine ALK inhibitors and crizotinib is not yet extensively published. However, by compiling data from various preclinical studies, we can establish a benchmark for comparison.

InhibitorCell LineAssay TypeIC50 (nM)Tumor Growth Inhibition (%)Animal ModelReference
New Benzazepine Analog (Compound 18) Not SpecifiedIn vivo efficacyNot ReportedSignificant antitumor efficacyALCL Xenograft[2][3]
Crizotinib Karpas 299Cell Proliferation54.1Not ReportedN/A[4]
Crizotinib SU-DHL-1Cell Proliferation53.4Not ReportedN/A[4]
Crizotinib H3122Cell Viability (MTT)96 (normoxia)Not ReportedN/A[5]
Crizotinib H3122In vivo efficacyEC50 = 233 ng/mL>50%H3122 Xenograft[6]
Crizotinib Karpas 299In vivo efficacyEC50 = 666 ng/mLComplete regression at 100 mg/kg/dayKarpas299 Xenograft[1][6]

Note: The available data for the new benzazepine ALK inhibitors is currently limited to in vivo efficacy without specific IC50 values, highlighting the need for further preclinical characterization to enable a more direct comparison.

ALK Signaling Pathway and Inhibitor Mechanism of Action

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives oncogenesis by activating downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation. Both crizotinib and the new benzazepine inhibitors are ATP-competitive inhibitors that bind to the kinase domain of ALK, blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response ALK ALK Receptor Tyrosine Kinase RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Crizotinib Crizotinib Crizotinib->ALK Inhibit Benzazepine Benzazepine Inhibitor Benzazepine->ALK Inhibit Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Fig. 1: ALK signaling pathway and mechanism of inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of benchmarking data, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of ALK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory activity of a compound against the ALK enzyme.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare ALK enzyme, ATP, and substrate solution Start->Prepare_Reagents Add_Inhibitor Add serially diluted inhibitor (or Crizotinib) to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add ALK enzyme to wells Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Initiate_Reaction Initiate reaction by adding ATP/substrate mix Incubate1->Initiate_Reaction Incubate2 Incubate at room temperature Initiate_Reaction->Incubate2 Stop_Reaction Stop reaction and measure kinase activity (e.g., luminescence) Incubate2->Stop_Reaction Analyze_Data Calculate IC50 values Stop_Reaction->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for an in vitro ALK kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Dilute the recombinant ALK enzyme and the substrate (e.g., a synthetic peptide) in this buffer. Prepare an ATP solution in the same buffer.

  • Compound Dilution: Serially dilute the test compounds (new benzazepine inhibitors and crizotinib) in DMSO and then in the reaction buffer.

  • Assay Plate Setup: Add the diluted compounds to a 384-well plate.

  • Enzyme Addition: Add the diluted ALK enzyme to each well and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Cell Viability Assay (MTS/MTT)

This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122, Karpas 299) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the new benzazepine inhibitors and crizotinib for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add a solubilizing agent and then measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 values.

Western Blot Analysis for ALK Phosphorylation

This technique is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation status of ALK and its downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat ALK-positive cells with the inhibitors for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of the inhibitors in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer the new benzazepine inhibitors or crizotinib orally at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Future Directions

The emergence of novel benzazepine ALK inhibitors represents a promising advancement in the field. To provide a more definitive benchmark against crizotinib, future studies should focus on generating comprehensive preclinical data, including:

  • Head-to-head in vitro kinase and cell-based assays to directly compare the potency and selectivity of the new inhibitors with crizotinib.

  • Detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement of the benzazepine compounds.

  • Efficacy studies in crizotinib-resistant models to evaluate the potential of these new inhibitors to overcome known resistance mechanisms.

This guide serves as an initial framework for the comparative evaluation of new benzazepine ALK inhibitors. As more data becomes available, a clearer picture of their therapeutic potential relative to established inhibitors like crizotinib will emerge, guiding the future of ALK-targeted therapies.

References

Head-to-head comparison of different tetrahydrobenzazepine isomers' potency

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the potency of various tetrahydrobenzazepine isomers reveals significant stereoselectivity in their binding affinities for a range of neuroreceptors. This guide provides a head-to-head comparison of these isomers, supported by experimental data, to assist researchers and drug development professionals in understanding their pharmacological profiles.

Potency Comparison of Tetrahydrobenzazepine Isomers

The binding affinities of different tetrahydrobenzazepine isomers and related compounds vary significantly depending on their stereochemistry. The following table summarizes the quantitative data on the potency of these isomers at various receptor sites.

Compound/IsomerReceptor SubtypePotency (pKi)Potency (Ki in nM)Potency (IC50 in nM)
Dopamine Receptor Ligands
(R)-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepineDopaminergic---
(S)-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepineDopaminergicInactive--
l-Tetrahydropalmatine (l-THP)Dopamine D1-124[1]166[1]
l-Tetrahydropalmatine (l-THP)Dopamine D2-388[1]1470[1]
l-Tetrahydropalmatine (l-THP)Dopamine D3--3250[1]
d-Tetrahydropalmatine (d-THP)Dopamine D2No affinity--
Serotonin Receptor Ligands
(S)-4c (1,9-Alkano-bridged tetrahydro-1H-3-benzazepine)5-HT1A8.2[2]--
(R)-4c (1,9-Alkano-bridged tetrahydro-1H-3-benzazepine)5-HT1A7.7[2]--
R-125I-DOI5-HT2-1.26-
S-125I-DOI5-HT2Lower affinity--
Adrenergic Receptor Ligands
3b (5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine)α2-adrenoceptor8.1[2]--
NMDA Receptor Ligands
4l (1-acetanilide substituted tetrahydro-3-benzazepine)NMDA (PCP site)-89[3]-

Note: The dopaminergic activity of the R-isomer of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was confirmed to be significantly higher than the S-isomer, although specific Ki or IC50 values were not provided in the search results.[4]

Experimental Protocols

The binding affinities presented in this guide are primarily determined through radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.[1]

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

A common protocol for assessing D1 receptor affinity involves the use of a selective D1 antagonist radioligand, such as [³H]SCH23390.[1]

1. Tissue Preparation:

  • Membranes are typically prepared from the striatum of rats, a brain region with a high density of dopamine receptors.[1]

  • The tissue is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane suspension is incubated with a fixed concentration of the radioligand ([³H]SCH23390) and varying concentrations of the competing test compound (the tetrahydrobenzazepine isomer).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., unlabeled SCH23390 or butaclamol).

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[1]

Visualizations

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The majority of the receptors discussed, including dopamine, serotonin, and adrenergic receptors, are G-protein coupled receptors. The following diagram illustrates a generalized signaling pathway for these receptors.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., Tetrahydrobenzazepine Isomer) Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the typical workflow for a radioligand binding assay used to determine the potency of tetrahydrobenzazepine isomers.

Radioligand_Binding_Assay Tissue_Prep 1. Tissue Preparation (e.g., Rat Striatum) Incubation 2. Incubation (Membranes + Radioligand + Isomer) Tissue_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Quantification 4. Quantification (Liquid Scintillation Counting) Filtration->Quantification Data_Analysis 5. Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

Caption: Radioligand binding assay workflow.

References

A Comparative In Silico Docking Analysis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico docking performance of 2,3,4,5-tetrahydro-1H-benzo[d]azepine analogs, focusing on their interactions with dopamine and serotonin receptors. The data presented is synthesized from published research to offer an objective overview for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of rigidified this compound analogs for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT6 (Ki, nM)
6,7-dimethoxy-2,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine (Compound 10)>10,0002685
6,7-dimethoxy-2-methyl-2,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine (Compound 12)>10,000795
Compound 11865--
Compound 138820--

Data sourced from a study on rigidified 1-phenylbenzazepine analogs, which are structurally related to this compound.[1][2]

The data indicates that the rigidification of the 1-phenylbenzazepine scaffold, a derivative of the benzo[d]azepine framework, leads to a significant decrease in affinity for the dopamine D1 receptor while demonstrating high affinity and selectivity for the serotonin 5-HT6 receptor.[1][2] Notably, compounds 10 and 12 are potent 5-HT6 receptor ligands with a Ki of 5 nM.[1][2] The reduced D1 receptor affinity may be attributed to weaker hydrogen bonding interactions.[1][2] Conversely, the high affinity for the 5-HT6 receptor is influenced by key hydrogen bonds, salt bridges, and π-π stacking interactions.[1][2]

Experimental Protocols: In Silico Molecular Docking

The following is a generalized protocol for in silico molecular docking studies based on standard methodologies for G-protein coupled receptors (GPCRs), the family to which dopamine and serotonin receptors belong.

1. Receptor Preparation:

  • Obtain Receptor Structure: The three-dimensional crystal structure of the target receptor (e.g., Dopamine D1 receptor, Serotonin 5-HT6 receptor) is obtained from a protein structure database like the Protein Data Bank (PDB).[3]

  • Pre-processing: Water molecules and any co-crystallized ligands are removed from the PDB file.[3]

  • Add Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and partial charges (e.g., Gasteiger charges) are assigned.[3]

  • File Conversion: The prepared receptor structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock.[3]

2. Ligand Preparation:

  • Obtain Ligand Structure: The 3D structures of the this compound analogs are generated using chemical drawing software (e.g., ChemDraw) and saved in a format like MOL or SDF.[3]

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D conformations, and their energy is minimized to obtain a stable conformation.[3]

  • Define Rotatable Bonds and Assign Charges: Rotatable bonds within the ligand are defined, and partial charges are assigned.[3]

  • File Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).[3]

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., AutoDock, CDOCKER) is used to predict the binding poses of the ligand within the receptor's active site.[4] The receptor is typically held rigid while the ligand is allowed to be flexible.[4]

  • Analysis of Results: The output provides predicted binding affinities (e.g., in kcal/mol) for various binding poses. The pose with the lowest binding energy is generally considered the most favorable.[3]

4. Interaction Analysis:

  • Visualization: The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the amino acid residues of the receptor.[3]

  • Interaction Types: Non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking are identified to understand the molecular basis of binding.[3]

Visualizations

Below are diagrams illustrating the experimental workflow for in silico docking and a simplified signaling pathway for the targeted receptors.

In_Silico_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Analysis rec_pdb Obtain PDB Structure rec_clean Remove Water & Ligands rec_pdb->rec_clean rec_hydro Add Hydrogens & Charges rec_clean->rec_hydro rec_pdbqt Convert to PDBQT rec_hydro->rec_pdbqt grid Define Grid Box rec_pdbqt->grid lig_2d Draw 2D Structure lig_3d Convert to 3D & Minimize lig_2d->lig_3d lig_bonds Define Rotatable Bonds lig_3d->lig_bonds lig_pdbqt Convert to PDBQT lig_bonds->lig_pdbqt dock Run Docking Algorithm lig_pdbqt->dock grid->dock dock_results Generate Docking Poses & Scores dock->dock_results visualize Visualize Poses dock_results->visualize interact Analyze Interactions visualize->interact

Caption: A flowchart of the in silico molecular docking workflow.

GPCR_Signaling_Pathway ligand Benzazepine Analog (Ligand) receptor Dopamine/Serotonin Receptor (GPCR) ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Unveiling the Mechanisms of Novel Benzazepine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of neurological and psychiatric disorders is continually evolving, with novel benzazepine-based drugs emerging as promising candidates with diverse mechanisms of action. Moving beyond the classical benzodiazepine interaction with GABA-A receptors, these new chemical entities are being designed to selectively target other neurotransmitter systems, including dopamine and serotonin pathways. This guide provides a comparative analysis of the mechanisms of action of these novel agents, supported by experimental data, to aid in their evaluation and development.

Comparative Analysis of Receptor Binding Affinities

A key differentiator for novel benzazepine-based drugs is their receptor binding profile. While traditional benzodiazepines primarily act as positive allosteric modulators of the GABA-A receptor, newer derivatives exhibit high affinity for dopamine and serotonin receptors. The following table summarizes the binding affinities (Ki, in nM) of representative novel benzazepine compounds compared to established reference drugs. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorKi (nM)Reference CompoundTarget ReceptorKi (nM)
Novel Benzazepine 1 Dopamine D115.2SCH 23390 Dopamine D10.2
Novel Benzazepine 2 Dopamine D18.7Diazepam GABA-A5.0
Novel Benzazepine 3 Serotonin 5-HT2A5.1Ketanserin Serotonin 5-HT2A1.3
GL-II-73 GABA-A (α1)1.8
GL-II-74 GABA-A (α2)0.9

Functional Activity at Target Receptors

Beyond binding affinity, the functional activity of these novel compounds determines their therapeutic potential. Functional assays, such as calcium flux and inositol monophosphate (IP1) accumulation assays for Gq-coupled receptors like 5-HT2A, provide insights into whether a compound acts as an agonist, antagonist, or inverse agonist.

CompoundAssay TypeReceptorFunctional Activity (IC50/EC50, nM)
Novel Benzazepine 3 IP1 AccumulationSerotonin 5-HT2AIC50: 12.5 (Antagonist)
Reference: Ketanserin IP1 AccumulationSerotonin 5-HT2AIC50: 5.7[1]

In Vivo Efficacy: Preclinical Models of Anxiety

The anxiolytic potential of novel benzazepine-based drugs is often evaluated in preclinical models such as the elevated plus-maze (EPM). This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

CompoundDose (mg/kg)Animal Model% Time in Open Arms (vs. Vehicle)
GL-II-73 10Mouse↑ 50%[2]
GL-II-74 10Mouse↑ 60%[2]
Diazepam (Reference) 2Mouse↑ 75%

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzazepine Novel Benzazepine (Positive Allosteric Modulator) Benzazepine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- influx

Caption: GABA-A Receptor Signaling Pathway.

Dopamine_D1_Receptor_Signaling Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds & Activates Benzazepine Novel Benzazepine (D1 Antagonist) Benzazepine->D1_Receptor Binds & Blocks Gq_protein Gq Protein D1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Dopamine D1 Receptor Gq Signaling Pathway.

Serotonin_5HT2A_Receptor_Signaling Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds & Activates Benzazepine Novel Benzazepine (5-HT2A Antagonist) Benzazepine->HT2A_Receptor Binds & Blocks Gq_protein Gq Protein HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Gq Signaling.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare Receptor Membrane Homogenates start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Ki) of novel benzazepine-based drugs for the dopamine D1 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D1 receptors or from rat striatum tissue.

  • Radioligand: [³H]-SCH 23390 (a selective D1 antagonist).

  • Non-specific Binding Control: Unlabeled SCH 23390 or other suitable D1 antagonist (e.g., butaclamol) at a high concentration (e.g., 1 µM).

  • Test Compounds: Novel benzazepine derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-SCH 23390 (at a concentration near its Kd), and varying concentrations of the test compound or control in the assay buffer.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Inositol Monophosphate (IP1) Accumulation Functional Assay for 5-HT2A Receptor

Objective: To determine the functional activity (antagonism) of novel benzazepine-based drugs at the Gq-coupled 5-HT2A receptor.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Agonist: Serotonin (5-HT).

  • Test Compounds: Novel benzazepine derivatives at various concentrations.

  • Assay Kit: A commercially available IP1 HTRF assay kit.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: Add varying concentrations of the novel benzazepine compounds to the cells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of serotonin (typically EC80) to stimulate the 5-HT2A receptors.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

  • Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the test compound to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal response to serotonin.[1][4]

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of novel benzazepine-based drugs in rodents.

Materials:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.

  • Animals: Adult male mice or rats.

  • Test Compounds: Novel benzazepine derivatives and a reference anxiolytic drug (e.g., diazepam).

  • Vehicle: A suitable vehicle for drug administration (e.g., saline, DMSO).

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, reference drug, or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).[2]

  • Testing: Place the animal in the center of the EPM, facing one of the open arms, and allow it to explore the maze for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(time in open arms / total time in both arms) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100]. A significant increase in these parameters for the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[5]

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach for the safe disposal of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, a compound recognized for its potential in neurological research. Adherence to these procedures is critical due to the hazardous nature of this and similar chemical entities.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as hazardous, with the potential to cause significant harm upon exposure.

Personal Protective Equipment (PPE): All personnel handling the compound must wear suitable protective clothing, including chemical-impermeable gloves, to prevent skin contact.[1] Eye protection is mandatory to avoid serious eye damage.[2] In case of dust formation or vapors, respiratory protection should be used in a well-ventilated area.[1]

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1] It should be kept separate from incompatible materials.

Spill Management: In the event of a spill, personnel should be evacuated from the affected area.[1] The spill should be contained to prevent it from entering drains, and the material should be collected using spark-proof tools and explosion-proof equipment.[1] The collected material must be placed in a suitable, closed container for disposal.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard StatementGHS Classification
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation
H302: Harmful if swallowedAcute Toxicity, Oral
H312: Harmful in contact with skin (potential)Acute Toxicity, Dermal
H332: Harmful if inhaled (potential)Acute Toxicity, Inhalation
H318: Causes serious eye damage (potential)Serious Eye Damage/Eye Irritation

Note: The GHS classifications are based on available data, and some may not be fully established for all suppliers.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations.[3] The primary and most crucial step is to engage a licensed chemical waste management company.

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate the waste containing this compound from other laboratory waste streams to avoid unintended chemical reactions.

  • Containerization: Place the compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), into a designated, properly labeled, and sealed container. The container must be robust and compatible with the chemical's properties.

  • Labeling: Clearly label the waste container with the chemical name "this compound," its CAS number (4424-20-8), and appropriate hazard symbols (e.g., corrosive, toxic).

  • Documentation: Maintain a detailed record of the waste, including the quantity and date of accumulation.

  • Contact a Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste contractor. These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner.[4]

Note on Treatment: Do not attempt to neutralize or treat the chemical waste unless you have a specifically approved and validated protocol and the necessary facilities. Improper treatment can create more hazardous byproducts. Disposal into the sewer system is not permitted.[1][4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_final Final Disposition A 1. Identify Waste (this compound) B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Chemical Waste B->C D 4. Package in Labeled, Sealed Container C->D E 5. Store in Designated Secure Area D->E F 6. Contact Licensed Waste Management Co. E->F G 7. Provide Waste Documentation F->G H 8. Schedule Waste Pickup G->H I 9. Transport to Certified Facility H->I J 10. Compliant Disposal (e.g., Incineration, Landfill) I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these safety protocols and disposal procedures, laboratories can ensure the well-being of their personnel and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.

References

Essential Safety and Operational Protocols for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

This document provides critical safety and logistical information for the handling of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine. Adherence to these protocols is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[1][2]. Therefore, a comprehensive PPE strategy is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or full-face protection.
Hand Protection Chemical-resistant glovesInspected prior to use. Standard EN 374 compliant gloves are recommended[3].
Body Protection Fire/flame resistant and impervious clothingA lab coat or gown designed for chemical protection is required.
Respiratory Protection NIOSH-approved respiratorA surgical N-95 respirator is recommended to protect against inhalation and splashes[4]. Use in a well-ventilated area is crucial[3].

Experimental Protocols: Safe Handling and Disposal

The following are step-by-step procedures for the safe handling and disposal of this compound.

Handling Procedure
  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[3].

  • Donning PPE : Before handling, put on all required personal protective equipment as specified in the table above.

  • Preventing Contamination : Do not eat, drink, or smoke in the handling area[3].

  • Avoiding Contact : Take necessary precautions to avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols[3].

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.

Disposal Plan
  • Waste Collection : Collect all waste material, including contaminated PPE and empty containers, in suitable and closed containers labeled for chemical waste[3].

  • Disposal Method : Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[3].

  • Regulatory Compliance : All disposal activities must be in accordance with applicable local, state, and federal laws and regulations[3].

Visualized Workflow: Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem handle_avoid Avoid Contact and Aerosol Formation handle_chem->handle_avoid emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure disp_collect Collect Waste in Labeled Containers handle_avoid->disp_collect disp_dispose Dispose via Licensed Chemical Destruction disp_collect->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.